DMTr-LNA-U-3-CED-Phosphora
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C40H47N4O9P |
|---|---|
Peso molecular |
758.8 g/mol |
Nombre IUPAC |
3-[[(1R,3R,4S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35-,36?,37+,39+,54?/m0/s1 |
Clave InChI |
ROCIJWWVBQZMMI-ZQXXGORGSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DMTr-LNA-U-3-CED-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMTr-LNA-U-3-CED-Phosphoramidite is a specialized phosphoramidite (B1245037) monomer crucial for the synthesis of high-affinity LNA (Locked Nucleic Acid) modified oligonucleotides.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, particularly in the realm of antisense technology and drug development. LNA-modified oligonucleotides exhibit enhanced thermal stability and nuclease resistance, making them powerful tools for modulating gene expression.[2]
Chemical Structure and Properties
DMTr-LNA-U-3-CED-Phosphoramidite is a complex molecule with distinct functional components that facilitate its use in automated solid-phase oligonucleotide synthesis.
-
DMTr (4,4'-Dimethoxytrityl) Group: This acid-labile protecting group is attached to the 5'-hydroxyl of the LNA-uridine sugar. Its removal in each synthesis cycle allows for the stepwise addition of the next phosphoramidite monomer.[3][4]
-
LNA-U (Locked Nucleic Acid - Uridine): The core of this phosphoramidite is a uridine (B1682114) nucleotide with a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[5] This "locked" conformation pre-organizes the sugar into an A-form helix, which significantly increases the binding affinity of the resulting oligonucleotide to its complementary RNA or DNA target.[2]
-
3'-CED-Phosphoramidite (3'-O-(2-Cyanoethyl-N,N-diisopropyl)phosphoramidite): This reactive phosphitylating agent at the 3'-position enables the formation of the phosphite (B83602) triester linkage to the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support. The cyanoethyl group protects the phosphate (B84403) during synthesis and is removed during the final deprotection step.[3][6]
Below is a diagram illustrating the core chemical structure of a related LNA phosphoramidite, DMTr-LNA-C(Bz)-3-CED-phosphoramidite, which is analogous to the uridine version.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glenresearch.com [glenresearch.com]
- 3. atdbio.com [atdbio.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. DMTr-LNA-U-3-CED-phosphoramidite, 206055-76-7 | BroadPharm [broadpharm.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
An In-depth Technical Guide to DMTr-LNA-U-3'-CED-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DMTr-LNA-U-3'-CED-Phosphoramidite, a critical building block in the synthesis of modified oligonucleotides for advanced therapeutic and diagnostic applications. We will delve into its chemical structure, physicochemical properties, synthesis, and its pivotal role in the development of Locked Nucleic Acid (LNA)-based drugs.
Introduction to DMTr-LNA-U-3'-CED-Phosphoramidite
DMTr-LNA-U-3'-CED-Phosphoramidite is a chemically modified nucleoside phosphoramidite (B1245037) used in solid-phase oligonucleotide synthesis. It is a derivative of uridine (B1682114) that incorporates a "locked" ribose sugar conformation, known as Locked Nucleic Acid (LNA). This modification confers unique and highly desirable properties to oligonucleotides, including enhanced thermal stability, improved target binding affinity, and increased resistance to nuclease degradation.
The molecule consists of three key functional components:
-
A 5'-O-Dimethoxytrityl (DMTr) group: A bulky protecting group essential for automated solid-phase synthesis, preventing unwanted reactions at the 5'-hydroxyl position.
-
A Locked Nucleic Acid Uridine (LNA-U) core: The central uridine nucleoside is conformationally restricted by a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon of the ribose ring.[1][2] This "lock" pre-organizes the sugar into an A-type (RNA-like) helical geometry.
-
A 3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (CED-Phosphoramidite) group: The reactive moiety at the 3'-position that enables the step-wise addition of the monomer to the growing oligonucleotide chain during synthesis.[3]
Physicochemical and Quantitative Data
The consistent quality of phosphoramidite monomers is crucial for the successful synthesis of high-purity oligonucleotides. The table below summarizes key quantitative data for DMTr-LNA-U-3'-CED-Phosphoramidite and its common LNA counterparts.
| Property | Value | Reference |
| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-LNA-Uridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | [4] |
| Molecular Formula | C₄₀H₄₇N₄O₉P | [4] |
| Molecular Weight | 758.8 g/mol | [4] |
| CAS Number | 206055-76-7 | [4] |
| Appearance | Solid / White to off-white powder | [5] |
| Storage Conditions | -20°C under an inert atmosphere (e.g., Argon) | [4][6] |
| Solution Stability | Exceedingly stable in anhydrous acetonitrile | [7] |
| Typical Purity (HPLC) | ≥ 98% | [8] |
| ³¹P NMR Chemical Shift | ~140-155 ppm (typically two diastereomeric signals) | [9] |
| Typical Coupling Time | 180-250 seconds (longer than standard DNA amidites) | [10] |
Note: Purity and coupling times are typical values for high-quality LNA phosphoramidites used in automated synthesis; exact values may vary by manufacturer and synthesis conditions.
Core Chemical Structures and Synthesis Pathway
The unique properties of LNA-modified oligonucleotides stem directly from the structure of the phosphoramidite building block.
Chemical Structure Breakdown
The diagram below illustrates the three key components of the DMTr-LNA-U-3'-CED-Phosphoramidite molecule.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 3. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 4. DMTr-LNA-U-3-CED-phosphoramidite, 206055-76-7 | BroadPharm [broadpharm.com]
- 5. DMTr-LNA-G(iBu)-3'-CED-phosphoramidite | CymitQuimica [cymitquimica.com]
- 6. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. usp.org [usp.org]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to DMTr-LNA-U-3-CED-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DMTr-LNA-U-3-CED-Phosphoramidite, a key building block in the synthesis of Locked Nucleic Acid (LNA) modified oligonucleotides. LNA modifications offer enhanced thermal stability and nuclease resistance to oligonucleotides, making them valuable tools in various research, diagnostic, and therapeutic applications.
Core Properties of DMTr-LNA-U-3-CED-Phosphoramidite
DMTr-LNA-U-3-CED-Phosphoramidite is a synthetically modified uridine (B1682114) nucleoside phosphoramidite (B1245037). The "LNA" designation indicates the presence of a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which locks the sugar in a C3'-endo conformation. This pre-organized structure leads to more stable and predictable hybridization with complementary DNA and RNA strands.
| Property | Value | Source |
| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-2'-O,4'-C-methylene-uridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite | [1][2] |
| Molecular Formula | C40H47N4O9P | [1] |
| Molecular Weight | 758.8 g/mol | [1] |
| CAS Number | 206055-76-7 | [1][2] |
| Appearance | White to off-white powder | Generic |
| Purity | Typically >98% (by HPLC and 31P NMR) | Generic |
| Solubility | Soluble in anhydrous acetonitrile (B52724) | [3] |
| Storage | -20°C under inert atmosphere | [1] |
Performance Characteristics in Oligonucleotide Synthesis
The incorporation of DMTr-LNA-U-3-CED-Phosphoramidite into oligonucleotides imparts significant and predictable changes in their properties.
| Parameter | Typical Value/Observation | Source |
| Coupling Efficiency | >98% | [4] |
| Increase in Thermal Stability (Tm) | +2 to +10 °C per LNA monomer | [5] |
| Nuclease Resistance | Increased resistance to endo- and exonucleases | [6] |
Experimental Protocols
Solid-Phase Synthesis of LNA-Modified Oligonucleotides
The synthesis of LNA-containing oligonucleotides is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The following is a generalized protocol.
1. Reagent Preparation:
-
DMTr-LNA-U-3-CED-Phosphoramidite: Dissolve in anhydrous acetonitrile to a concentration of 0.1 M.
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) are commonly used.
-
Capping Reagents: Acetic anhydride/lutidine/THF (Cap A) and N-methylimidazole/THF (Cap B).
-
Oxidizing Reagent: Iodine in THF/water/pyridine.
-
Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
2. Synthesis Cycle:
The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles for each monomer addition.
Figure 1: Automated Solid-Phase Synthesis Cycle for LNA Oligonucleotides.
3. Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
A common method involves treatment with concentrated aqueous ammonia (B1221849) at 55°C for 8-16 hours. For base-sensitive modifications, milder conditions using methylamine (B109427) or other reagents may be necessary.[3]
4. Purification:
-
The crude oligonucleotide is typically purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to remove truncated sequences and other impurities.
Thermal Melting (Tm) Analysis of LNA-Modified Oligonucleotides
Objective: To determine the thermal stability of LNA-containing oligonucleotides compared to their unmodified DNA/RNA counterparts.
Procedure:
-
Anneal the LNA-modified oligonucleotide with its complementary DNA or RNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1 °C/minute).
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, observed as the inflection point of the melting curve.[7]
Logical Workflow for Designing LNA-Modified Oligonucleotides
The placement of LNA monomers within an oligonucleotide is critical for its function. The following diagram illustrates key considerations in the design process.
Figure 2: Logical Workflow for the Design of LNA-Modified Oligonucleotides.
Applications in Research and Drug Development
The unique properties of LNA-modified oligonucleotides make them highly valuable in a range of applications:
-
Antisense Oligonucleotides: LNA-gapmers, which contain a central DNA region flanked by LNA wings, can efficiently recruit RNase H to degrade target mRNA. The high binding affinity of the LNA wings enhances potency.
-
siRNA: LNA-modified siRNAs can exhibit improved stability and reduced off-target effects.
-
Diagnostic Probes: The high specificity of LNA probes makes them ideal for in situ hybridization (ISH), fluorescence in situ hybridization (FISH), and quantitative PCR (qPCR) assays, particularly for discriminating between closely related sequences such as single nucleotide polymorphisms (SNPs).[3]
-
Aptamers: LNA modifications can enhance the structural stability and nuclease resistance of aptamers.
References
- 1. DMTr-LNA-U-3-CED-phosphoramidite, 206055-76-7 | BroadPharm [broadpharm.com]
- 2. 206055-76-7 CAS Manufactory [m.chemicalbook.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locked Nucleic Acid Oligonucleotides Facilitate RNA•LNA-RNA Triple-Helix Formation and Reduce MALAT1 Levels | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Gene Silencing: A Technical Guide to DMTr-LNA-U-3-CED-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of DMTr-LNA-U-3-CED-Phosphoramidite, a key building block in the synthesis of therapeutic oligonucleotides. We delve into the unique chemical features of this compound and its role in creating powerful tools for gene silencing and other molecular biology applications. This document provides a comprehensive overview of its underlying chemistry, performance data, and the experimental protocols for its use.
Core Concepts: The Chemistry of Enhanced Oligonucleotides
DMTr-LNA-U-3-CED-Phosphoramidite is a chemically modified nucleoside phosphoramidite (B1245037) used in automated solid-phase oligonucleotide synthesis. Its structure is engineered to impart superior properties to the resulting oligonucleotide. Let's break down its key components:
-
Locked Nucleic Acid (LNA) - Uracil (B121893) (U): The core of this molecule's enhanced functionality lies in the Locked Nucleic Acid modification of the uracil nucleoside. A methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar, "locking" it into a rigid C3'-endo conformation. This pre-organized structure has profound effects on the resulting oligonucleotide's properties.[1][2][3] This conformational rigidity enhances base stacking and binding affinity to complementary RNA or DNA strands.[3]
-
5'-O-Dimethoxytrityl (DMTr): The 5'-hydroxyl group of the LNA-U is protected by a dimethoxytrityl (DMTr) group. This acid-labile protecting group is crucial for the stepwise, controlled synthesis of oligonucleotides. It is removed at the beginning of each coupling cycle to allow the addition of the next phosphoramidite monomer to the growing chain.[4]
-
3'-O-(2-Cyanoethyl-N,N-diisopropyl)phosphoramidite (CED): The 3'-hydroxyl is modified with a phosphoramidite group, which is the reactive moiety that forms the internucleotide linkage. The 2-cyanoethyl (CE) group protects the phosphorus during synthesis and is removed under basic conditions at the end of the synthesis. The diisopropylamine (B44863) group is a leaving group that is displaced during the coupling reaction.[4]
The combination of these features in a single building block allows for the seamless incorporation of LNA-U into synthetic oligonucleotides using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.[4]
Mechanism of Action: How LNA-U Enhances Oligonucleotide Function
The incorporation of LNA-U monomers into an oligonucleotide dramatically alters its behavior and efficacy, primarily through the following mechanisms:
-
Enhanced Hybridization Affinity and Specificity: The locked C3'-endo conformation of the LNA sugar moiety pre-organizes the oligonucleotide backbone for A-form duplex formation, which is characteristic of RNA-DNA and RNA-RNA helices. This results in a significant increase in the thermal stability (Tm) of the duplex formed with a complementary target strand.[1][5][6] This enhanced affinity allows for the use of shorter oligonucleotides while maintaining high binding strength and also improves the discrimination of mismatched sequences.[7]
-
Increased Nuclease Resistance: The rigid structure conferred by the LNA modification provides steric hindrance to nucleases, the enzymes that degrade nucleic acids.[2][8] This leads to a longer half-life of LNA-containing oligonucleotides in biological fluids such as serum, a critical feature for in vivo applications.[2]
-
Modulation of Biological Activity: In the context of antisense oligonucleotides, the enhanced binding affinity and stability of LNA-modified oligonucleotides lead to more potent and durable silencing of target gene expression.[9][10] These oligonucleotides can inhibit gene expression by several mechanisms, including RNase H-mediated degradation of the target mRNA, steric hindrance of the ribosomal machinery to block translation, or modulation of pre-mRNA splicing.
Quantitative Performance Data
The superior properties of LNA-modified oligonucleotides have been quantified in numerous studies. The following tables summarize key performance data.
| Property | Unmodified DNA | LNA-modified Oligonucleotide | Source(s) |
| Thermal Stability (ΔTm per modification) | - | +2 to +9.6 °C | [6][7] |
| Nuclease Resistance (Half-life in serum) | Rapidly degraded (within 1 hour for phosphodiester) | > 2 hours (for phosphodiester LNA) | [2] |
| Coupling Efficiency (per cycle) | ~99% | ~99% (with extended coupling times for some modified amidites) | [11][12][13] |
Table 1: Performance Metrics of LNA-Modified Oligonucleotides Compared to Unmodified DNA.
Experimental Protocols
I. Automated Solid-Phase Synthesis of LNA-Modified Oligonucleotides
This protocol outlines the standard cycle for incorporating DMTr-LNA-U-3-CED-Phosphoramidite into a growing oligonucleotide chain on an automated synthesizer.
Materials:
-
DMTr-LNA-U-3-CED-Phosphoramidite
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside attached
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Capping solutions (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF)
-
Oxidizer solution (e.g., Iodine in THF/water/pyridine)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Procedure:
The synthesis proceeds in a cyclical manner for each nucleotide addition:
-
Deblocking (Detritylation): The solid support is washed with anhydrous acetonitrile. The deblocking solution is then passed through the synthesis column to remove the 5'-DMTr protecting group from the support-bound nucleoside, yielding a free 5'-hydroxyl group. The column is then washed again with acetonitrile.[14]
-
Coupling: The DMTr-LNA-U-3-CED-Phosphoramidite and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly electrophilic. The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage. Coupling times for LNA phosphoramidites may be extended to ensure high efficiency.[11][14]
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed. The capping solutions are delivered to the column to acetylate any free 5'-hydroxyls.[14]
-
Oxidation: The newly formed, unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester using the oxidizer solution.[14]
-
Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the sequence.
Post-Synthesis Processing:
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (from the bases and the phosphate backbone) are removed by incubation in concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product.
II. Gene Silencing in Cell Culture using an LNA-Antisense Oligonucleotide
This protocol describes a general procedure for evaluating the gene-silencing activity of an LNA-modified antisense oligonucleotide targeting the anti-apoptotic protein Bcl-2.
Materials:
-
LNA-modified antisense oligonucleotide targeting Bcl-2 mRNA
-
Scrambled LNA oligonucleotide (negative control)
-
Human cancer cell line overexpressing Bcl-2 (e.g., 518A2 melanoma cells)
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer for protein extraction
-
Reagents for Western blotting (antibodies against Bcl-2 and a loading control like beta-actin)
-
Reagents for RT-qPCR (primers for Bcl-2 and a reference gene)
Procedure:
-
Cell Seeding: Plate the cells at a suitable density in multi-well plates and allow them to adhere and grow overnight.
-
Oligonucleotide Delivery (Gymnosis): The LNA oligonucleotide, dissolved in PBS, is added directly to the cell culture medium at a final concentration in the low micromolar range (e.g., 1-10 µM). No transfection reagent is required for this "gymnotic" delivery.[10][15]
-
Incubation: Incubate the cells with the oligonucleotide for an extended period, typically 4 to 6 days, to allow for efficient uptake and target engagement.[15]
-
Cell Lysis and Protein/RNA Extraction: After incubation, wash the cells with PBS and then lyse them to extract total protein and/or RNA.
-
Assessment of Gene Silencing:
-
Western Blotting: Quantify the reduction in Bcl-2 protein levels by Western blotting using a specific anti-Bcl-2 antibody. A loading control is used to normalize the results.[15]
-
RT-qPCR: Measure the decrease in Bcl-2 mRNA levels using Reverse Transcription Quantitative PCR. The results are normalized to a stable reference gene.[15]
-
-
Apoptosis Assay (Optional): To confirm the functional consequence of Bcl-2 knockdown, an apoptosis assay (e.g., Caspase-3 activity assay or Annexin V staining) can be performed.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Structure of DMTr-LNA-U-3-CED-Phosphoramidite.
Caption: Workflow of solid-phase oligonucleotide synthesis.
Caption: LNA ASO targeting Bcl-2 to induce apoptosis.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silencing of Gene Expression by Gymnotic Delivery of Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A functionally improved locked nucleic acid antisense oligonucleotide inhibits Bcl-2 and Bcl-xL expression and facilitates tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biofabresearch.com [biofabresearch.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to DMTr-LNA-U-3'-CED-Phosphoramidite for Researchers and Drug Development Professionals
Introduction: Locked Nucleic Acid (LNA) phosphoramidites are essential building blocks in the synthesis of modified oligonucleotides, offering enhanced thermal stability, binding affinity, and nuclease resistance to the resulting nucleic acid strands. These characteristics make LNA-modified oligonucleotides powerful tools in various research, diagnostic, and therapeutic applications, including antisense therapy, siRNA, and molecular probes. This guide provides an in-depth overview of DMTr-LNA-U-3'-CED-Phosphoramidite, a key reagent for introducing LNA uridine (B1682114) monomers into synthetic oligonucleotides.
Core Specifications
DMTr-LNA-U-3'-CED-Phosphoramidite is a high-purity reagent designed for automated solid-phase oligonucleotide synthesis. Its chemical properties are optimized for efficient coupling and stability.
| Property | Specification |
| CAS Number | 206055-76-7[1][2] |
| Synonym | DMTr-Locked Nucleic Acid-U-3'-CED-Phosphoramidite |
| Purity | ≥98%[3] |
| Storage Temperature | -20°C[1][4] |
| Shipping Condition | Cool pack / Ambient Temperature[1][4] |
| Regulatory Status | For Research Use Only (RUO)[1] |
| Applications | Synthesis of LNA-containing oligonucleotides[4] |
Experimental Protocol: Incorporation of DMTr-LNA-U-3'-CED-Phosphoramidite in Oligonucleotide Synthesis
The following protocol outlines the key steps for the incorporation of DMTr-LNA-U-3'-CED-Phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer. The procedure follows the standard phosphoramidite (B1245037) chemistry cycle with modifications to account for the sterically hindered nature of LNA monomers.[5][6]
Materials:
-
DMTr-LNA-U-3'-CED-Phosphoramidite
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., CPG) with the initial nucleoside
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Methodology:
-
Preparation of the Phosphoramidite Solution:
-
Dissolve DMTr-LNA-U-3'-CED-Phosphoramidite in anhydrous acetonitrile to the standard concentration recommended for your synthesizer (e.g., 0.1 M).
-
-
Automated Synthesis Cycle: The following steps are performed in an automated synthesizer for each monomer addition.
-
Step 1: Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed using the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Step 2: Coupling: The prepared DMTr-LNA-U-3'-CED-Phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 180-250 seconds) is recommended for LNA phosphoramidites to ensure high coupling efficiency due to their increased steric hindrance.[5]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This prevents the formation of deletion mutants in the subsequent synthesis cycles.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Chain Elongation: Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support using a concentrated ammonium hydroxide (B78521) solution.
-
This solution also removes the protecting groups from the phosphate backbone and the nucleobases. The specific time and temperature for this step depend on the protecting groups used for the other bases in the sequence.
-
-
Purification: The final LNA-containing oligonucleotide is purified from truncated sequences and other impurities using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Visualizing the Oligonucleotide Synthesis Workflow
The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using the phosphoramidite method.
Caption: Workflow of LNA-U incorporation via phosphoramidite chemistry.
This comprehensive guide provides the essential information for the effective utilization of DMTr-LNA-U-3'-CED-Phosphoramidite in the synthesis of LNA-modified oligonucleotides. The enhanced properties conferred by LNA modifications open up a wide array of possibilities for advanced applications in molecular biology and drug development.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. DMTr-LNA-U-3-CED-Phosphora - CAS:206055-76-7 - 阿镁生物 [amaybio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]
- 5. glenresearch.com [glenresearch.com]
- 6. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
Key features of LNA-U phosphoramidite
An In-depth Technical Guide to LNA-U Phosphoramidite (B1245037)
For researchers, scientists, and professionals in drug development, Locked Nucleic Acid (LNA) technology represents a significant advancement in oligonucleotide-based therapeutics and diagnostics. LNA-U (Uridine) phosphoramidite, a key building block in this class, offers unique characteristics that enhance the performance of synthetic oligonucleotides. This guide details its core features, synthesis protocols, and key performance data.
Core Features of LNA
Locked Nucleic Acid is a class of bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[1][2] This bridge "locks" the sugar moiety into a C3'-endo conformation, which is the ideal geometry for forming A-type duplexes, characteristic of RNA-RNA and RNA-DNA helices.[2] This pre-organization of the sugar is the primary source of LNA's remarkable properties.
Key advantages conferred by the LNA modification include:
-
Unprecedented Thermal Stability: Oligonucleotides incorporating LNA monomers exhibit significantly increased melting temperatures (Tm) when hybridized to complementary DNA or RNA strands.[1][2] This enhanced stability allows for the use of shorter oligonucleotides without sacrificing binding affinity.
-
High Binding Affinity: The locked conformation reduces the entropic penalty of hybridization, leading to a more stable duplex formation with target sequences.
-
Superior Mismatch Discrimination: The rigid structure of LNA enhances the destabilizing effect of a single nucleotide mismatch, making LNA-modified probes highly specific for their intended target.[1] This is particularly valuable in applications like SNP genotyping.[1]
-
Nuclease Resistance: While chimeric LNA/DNA oligonucleotides may still require modifications like phosphorothioate (B77711) linkages for full nuclease resistance, full-LNA strands are inherently resistant to degradation by nucleases.[2]
-
Versatility: LNA phosphoramidites can be readily incorporated into oligonucleotides alongside DNA, RNA, and other modified bases using standard automated synthesis protocols.[1][2]
The structure of an LNA-U monomer is depicted below, highlighting the key methylene bridge that defines its properties.
Caption: Logical diagram of an LNA-U monomer.
Quantitative Performance Data
The inclusion of LNA monomers has a predictable and significant impact on oligonucleotide performance. The following tables summarize key quantitative data.
Table 1: Thermal Stability Enhancement
| Parameter | Value | Reference |
|---|---|---|
| Tm Increase per LNA Monomer | +3 to +8 °C | [2] |
| Max Reported Tm Increase (Full-LNA vs. DNA) | +41 °C |[2] |
Table 2: Oligonucleotide Synthesis Cycle Parameters
| Parameter | Standard DNA | LNA Modification | Reference |
|---|---|---|---|
| Coupling Time (ABI Synthesizer) | ~30 seconds | 180 seconds | [1] |
| Coupling Time (Expedite Synthesizer) | ~40 seconds | 250 seconds | [1] |
| Oxidation Time (Iodine) | ~15 seconds | 45 seconds |[1] |
Note: These values are recommendations and may require optimization based on the specific sequence, scale, and synthesizer used.
Experimental Protocols
Synthesis of LNA-containing Oligonucleotides
LNA-U phosphoramidite is compatible with standard automated phosphoramidite chemistry.[3][4] The process involves a cycle of four main steps, with adjustments made to coupling and oxidation times to accommodate the sterically hindered LNA monomer.[1]
Caption: Standard phosphoramidite cycle for LNA incorporation.
Detailed Methodology:
-
Preparation: Dissolve LNA-U phosphoramidite in anhydrous acetonitrile (B52724) to the standard concentration used for other amidites on the synthesizer.[1]
-
Step 1: De-blocking (Detritylation): The 5'-O-DMT protecting group on the solid-support-bound nucleotide is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[3] This exposes the 5'-hydroxyl group for the next reaction.
-
Step 2: Coupling: The prepared LNA-U phosphoramidite solution is activated by an acidic azole catalyst (e.g., 1H-tetrazole or 4,5-dicyanoimidazole) and delivered to the synthesis column.[3][5] The activated phosphoramidite couples with the free 5'-hydroxyl group. A longer coupling time (e.g., 180-250 seconds) is required due to the steric hindrance of the LNA monomer.[1]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation ("capped") using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This prevents the formation of deletion-mutant oligonucleotides.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in a water/pyridine/THF mixture. A longer oxidation time (e.g., 45 seconds) is recommended to ensure complete conversion.[1]
-
Final Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the phosphate backbone and nucleobases) are removed using a base, typically aqueous ammonia (B1221849) or methylamine.
Preparation of LNA-U Phosphoramidite Monomer
While most researchers will purchase ready-to-use LNA phosphoramidites, understanding their synthesis is valuable. An efficient method involves the phosphitylation of a protected LNA nucleoside.
Workflow for LNA-U Phosphoramidite Synthesis:
Caption: High-level workflow for LNA phosphoramidite preparation.
Methodology Outline:
A highly efficient method for preparing LNA phosphoramidites has been developed using 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite as the phosphitylating agent and 4,5-dicyanoimidazole (DCI) as an activator.[5][6] This approach provides high yields (often >95%) and produces a product pure enough for direct use in oligonucleotide synthesis without the need for chromatographic purification.[6][7] The reaction is significantly faster than older methods, typically completing within 1-4 hours.[7]
Applications in Research and Drug Development
The superior properties of LNA-U make it a valuable component in oligonucleotides designed for various applications:
-
Antisense Oligonucleotides (ASOs): LNA-based ASOs show enhanced target affinity and improved metabolic stability, leading to greater potency in silencing gene expression.
-
Small Interfering RNA (siRNA): Incorporating LNA into siRNA strands can increase stability, reduce off-target effects, and enhance silencing activity.
-
Diagnostic Probes: LNA-modified probes are used in qPCR, FISH, and microarrays, where their high melting temperature and specificity allow for more stringent and reliable detection of nucleic acid targets.[1]
-
Allele-Specific PCR: The excellent mismatch discrimination of LNA is ideal for developing assays that can distinguish between alleles differing by a single nucleotide (SNP genotyping).[1]
References
- 1. glenresearch.com [glenresearch.com]
- 2. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. LNA Phosphoramidites [qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. EP1409497B1 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]
Methodological & Application
Synthesis of DMTr-LNA-U-3'-CED-Phosphoramidite: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2',4'-C-locked-uridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMTr-LNA-U-3'-CED-Phosphoramidite). This key building block is essential for the synthesis of Locked Nucleic Acid (LNA) oligonucleotides, which are of significant interest to researchers, scientists, and drug development professionals for their enhanced hybridization properties and nuclease resistance.
Introduction
Locked Nucleic Acid (LNA) is a class of modified nucleic acid analogues that contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural constraint "locks" the ribose in an N-type (C3'-endo) conformation, which is characteristic of A-form DNA and RNA. Consequently, LNA-modified oligonucleotides exhibit unprecedented thermal stability when hybridized to complementary DNA or RNA strands, making them valuable tools in various molecular biology applications, including antisense therapy, diagnostics, and functional genomics. The synthesis of high-purity LNA phosphoramidites is a critical step for the successful automated synthesis of LNA oligonucleotides.
This document outlines a robust and efficient method for the preparation of DMTr-LNA-U-3'-CED-Phosphoramidite, adapted from established methodologies for LNA phosphoramidite (B1245037) synthesis.[1][2][3][4][5]
Data Presentation
The synthesis of DMTr-LNA-U-3'-CED-Phosphoramidite involves two main stages: the preparation of the 5'-O-DMTr-LNA-uridine precursor and its subsequent phosphitylation. The following table summarizes the key quantitative data associated with this synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | 5'-O-DMTr-LNA-uridine | Custom Synthesis |
| Phosphitylating Agent | 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | Commercial Source |
| Activator | 4,5-Dicyanoimidazole (B129182) (DCI) | Commercial Source |
| Solvent | Anhydrous Dichloromethane (B109758) (DCM) / Acetonitrile (B52724) (MeCN) | Commercial Source |
| Reaction Time | 1-4 hours | [3] |
| Typical Yield | High (>90%) | [2][3] |
| Purity (by ³¹P NMR) | >95% | [5] |
| Storage Conditions | -20°C under inert atmosphere | [6] |
Experimental Protocols
Materials and Reagents
-
5'-O-DMTr-LNA-uridine
-
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
-
4,5-Dicyanoimidazole (DCI)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Acetonitrile (CH₃CN)
-
Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica (B1680970) gel for column chromatography (if necessary)
Synthesis of 5'-O-DMTr-LNA-uridine
The starting material, 5'-O-DMTr-LNA-uridine, can be synthesized according to established literature procedures. This typically involves the synthesis of a protected LNA-uridine nucleoside followed by the introduction of the dimethoxytrityl (DMTr) group at the 5'-hydroxyl position.
Synthesis of DMTr-LNA-U-3'-CED-Phosphoramidite
This protocol is adapted from a general method for the efficient synthesis of LNA phosphoramidites.[2][3][5]
-
Preparation: Under an inert atmosphere of argon or nitrogen, dissolve 5'-O-DMTr-LNA-uridine (1.0 equivalent) in anhydrous dichloromethane to create a 0.2 M solution.
-
Addition of Activator: To the stirred solution, add a 1.0 M solution of 4,5-dicyanoimidazole (DCI) (0.70 equivalents) in anhydrous acetonitrile.
-
Phosphitylation: Add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[3]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is often of high purity and can be used directly in oligonucleotide synthesis without further purification.[5]
-
If necessary, the product can be purified by silica gel column chromatography.
-
The purified phosphoramidite should be stored as a lyophilized powder or a stable solution in anhydrous acetonitrile at -20°C.
-
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the overall experimental workflow for the synthesis of DMTr-LNA-U-3'-CED-Phosphoramidite.
Caption: Chemical synthesis pathway for DMTr-LNA-U-3'-CED-Phosphoramidite.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. US7153954B2 - Method for preparation of LNA phosphoramidites - Google Patents [patents.google.com]
- 2. WO2003006475A2 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]
- 3. EP1409497B1 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. 5'-DMT-2'-O-MOE-5-Me-C(Bz)-3'-PS-Phosphoramidite (RNOP-0168) - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
Applications of DMTr-LNA-U-3-CED-Phosphoramidite in Antisense Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to DMTr-LNA-U-3-CED-Phosphoramidite
DMTr-LNA-U-3-CED-phosphoramidite is a crucial building block in the chemical synthesis of Locked Nucleic Acid (LNA) modified antisense oligonucleotides (ASOs). LNA monomers are a class of bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar ring.[1][2] This "locked" conformation results in unprecedented thermal stability and high binding affinity of LNA-containing oligonucleotides towards complementary RNA targets.[1][2] These properties make LNA-modified ASOs potent tools for antisense research and therapeutic development.
Incorporated into ASOs, DMTr-LNA-U-3-CED-phosphoramidite contributes to the overall stability and target engagement of the oligonucleotide. ASOs containing LNA modifications can modulate gene expression through various mechanisms, most notably by recruiting RNase H to cleave the target mRNA, leading to gene silencing.[2][3]
Key Applications in Antisense Research
The unique properties of LNA-modified oligonucleotides synthesized using DMTr-LNA-U-3-CED-phosphoramidite lend them to a variety of applications in antisense research:
-
Gene Expression Knockdown: LNA-containing ASOs, particularly in a "gapmer" design with a central DNA region flanked by LNA wings, are highly effective at silencing target genes by inducing RNase H-mediated degradation of mRNA.[3]
-
Therapeutic Development: The enhanced stability, potency, and nuclease resistance of LNA ASOs make them promising candidates for antisense drug development.[1][2][4]
-
In Vivo Studies: LNA-modified oligonucleotides exhibit improved stability in biological fluids, making them suitable for in vivo applications without the need for phosphorothioate (B77711) modifications.[2]
-
Splice-Switching Oligonucleotides: LNA modifications can be incorporated into oligonucleotides designed to modulate pre-mRNA splicing, offering a therapeutic strategy for certain genetic disorders.[4]
-
Long Non-coding RNA (lncRNA) Research: LNA GapmeRs are effective tools for the functional characterization of lncRNAs, which can be challenging to target with other methods like RNA interference.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of LNA-modified antisense oligonucleotides.
Table 1: LNA ASO Cellular Uptake and Knockdown Efficiency
| Parameter | Value | Cell Type | Notes | Source |
| Molecules for >50% knockdown | ~10^5 | HeLa | Unassisted uptake (gymnosis) | [3] |
| Molecules for >50% knockdown with blocker | ~10^4 | HeLa | Co-administration of non-related LNA ASOs | [3] |
Table 2: Impact of LNA Modification on Oligonucleotide Properties
| Property | Observation | Significance | Source |
| Thermal Stability (Tm) | Significant increase compared to DNA/DNA duplexes. | Higher binding affinity and specificity. | [1][2] |
| Nuclease Resistance | High stability in serum and in vivo. | Longer half-life and improved pharmacokinetic properties. | [2] |
| RNase H Recruitment | LNA-DNA gapmers effectively recruit RNase H. | Enables potent gene knockdown. | [2] |
Experimental Protocols
Protocol 1: Synthesis of LNA-Modified Antisense Oligonucleotides
This protocol outlines the solid-phase synthesis of LNA-containing oligonucleotides using phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.
Materials:
-
DMTr-LNA-U-3-CED-Phosphoramidite and other required phosphoramidites (DNA, other LNA bases)
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 4,5-dicyanoimidazole)
-
Capping reagents
-
Oxidizing agent (e.g., iodine solution)
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Solid support (e.g., CPG)
-
Automated DNA synthesizer
Methodology:
-
Preparation: Dissolve DMTr-LNA-U-3-CED-Phosphoramidite and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the reagents on the DNA synthesizer.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps: a. De-blocking (Detritylation): The 5'-DMT protecting group is removed from the nucleotide attached to the solid support. b. Coupling: The DMTr-LNA-U-3-CED-Phosphoramidite (or another phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 180-250 seconds) is recommended for LNA phosphoramidites due to their steric hindrance.[1] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. A longer oxidation time (e.g., 45 seconds) is suggested for LNA-containing oligonucleotides.[1]
-
Chain Elongation: Steps 2a-2d are repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in a strong base solution.
-
Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) to obtain the full-length product.
Protocol 2: In Vitro Knockdown of Target Gene Expression
This protocol describes the use of LNA-modified ASOs to knockdown a target gene in a cell culture model.
Materials:
-
Purified LNA-modified ASO (and negative control ASO)
-
Appropriate cell line
-
Cell culture medium and supplements
-
Transfection reagent (optional, as LNA ASOs can be taken up by gymnosis)
-
Phosphate-Buffered Saline (PBS)
-
Plates for cell culture (e.g., 6-well plates)
Methodology:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
ASO Preparation: Dilute the LNA ASO and negative control ASO to the desired concentrations in serum-free medium.
-
Cell Treatment (Gymnosis): a. Aspirate the culture medium from the cells. b. Add the ASO-containing medium to the cells. c. Incubate for the desired period (e.g., 24-72 hours).
-
Cell Treatment (Transfection-mediated - if required): a. Follow the manufacturer's protocol for the chosen transfection reagent to form ASO-lipid complexes. b. Add the complexes to the cells and incubate for the recommended time.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis of gene expression.
Protocol 3: Analysis of Gene Knockdown
This protocol details the quantification of gene knockdown at the mRNA and protein levels.
A. Quantitative Real-Time PCR (qPCR) for mRNA Analysis
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene
-
Real-time PCR instrument
Methodology:
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for the target gene and a housekeeping gene to normalize the data.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.
B. Western Blot for Protein Analysis
Materials:
-
Cell lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
Membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Visualizations
Caption: Chemical structure of DMTr-LNA-U-3-CED-Phosphoramidite.
Caption: RNase H-mediated cleavage by an LNA gapmer ASO.
Caption: Experimental workflow for LNA ASO synthesis and testing.
References
- 1. glenresearch.com [glenresearch.com]
- 2. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Silencing of lncRNAs Using LNA GapmeRs | Springer Nature Experiments [experiments.springernature.com]
Unlocking Precision in Diagnostics: Application and Protocols for DMTr-LNA-U-3-CED-Phosphoramidite in Probe Design
For Immediate Release
In the rapidly evolving landscape of molecular diagnostics, the demand for highly specific and sensitive probes is paramount. The strategic incorporation of Locked Nucleic Acid (LNA) nucleotides, synthesized using building blocks like DMTr-LNA-U-3-CED-Phosphoramidite, offers a powerful solution to this challenge. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging LNA technology for the design of superior diagnostic probes for applications such as quantitative PCR (qPCR) and Fluorescence In Situ Hybridization (FISH).
Introduction to LNA Technology
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. This structural constraint pre-organizes the phosphodiester backbone, leading to a significant increase in the thermal stability (Melting Temperature, Tm) of duplexes formed with complementary DNA or RNA targets. The incorporation of LNA monomers, such as LNA-U derived from DMTr-LNA-U-3-CED-Phosphoramidite, into oligonucleotide probes confers several advantageous properties:
-
Enhanced Hybridization Affinity: LNA-containing probes bind to their targets with much higher affinity compared to traditional DNA probes. This allows for the use of shorter probes, which can be crucial for targeting small genetic regions or discriminating between highly similar sequences.[1][2]
-
Increased Specificity and Sensitivity: The high binding affinity of LNA probes leads to superior mismatch discrimination, making them ideal for applications like Single Nucleotide Polymorphism (SNP) genotyping and the detection of low-abundance targets.[2][3][4][5]
-
Improved In Vivo and In Vitro Stability: LNA modifications provide significant resistance to nuclease degradation, increasing the probe's half-life in biological samples.[2][4]
DMTr-LNA-U-3-CED-Phosphoramidite is a key reagent in the automated chemical synthesis of LNA-containing oligonucleotides, enabling the precise placement of LNA-U monomers within a probe sequence.
Key Applications in Diagnostic Probe Design
The unique properties of LNA-modified oligonucleotides make them highly suitable for a range of diagnostic applications, primarily in the fields of genetic analysis, infectious disease detection, and oncology.
Quantitative PCR (qPCR) Probes
In qPCR, LNA-modified probes, often dual-labeled with a fluorophore and a quencher, offer enhanced performance. The increased Tm allows for the design of shorter probes, which generally have better quenching efficiency and, consequently, a higher signal-to-noise ratio.[4] This translates to improved sensitivity in detecting low copy numbers of a target sequence. Furthermore, the exceptional mismatch discrimination of LNA probes is highly advantageous for allele-specific PCR and SNP genotyping.[3][5]
Fluorescence In Situ Hybridization (FISH) Probes
For FISH applications, LNA modification enables the use of shorter probes with high specificity, leading to brighter signals and reduced background. This is particularly beneficial for detecting small targets, such as microRNAs or specific chromosomal regions, and for reducing hybridization times.[6][7] LNA-FISH probes have demonstrated superior performance in identifying and localizing specific nucleic acid sequences within fixed cells and tissues.[8][9][10]
Quantitative Data Presentation
The performance advantages of LNA probes over traditional DNA probes can be quantified in several key metrics. The following tables summarize typical performance enhancements.
Table 1: Comparison of Melting Temperatures (Tm) for LNA vs. DNA Probes
| Probe Type | Target | Probe Length (bases) | Tm (°C) | ΔTm per LNA modification (°C) | Reference |
| DNA | DNA | 20 | 60.5 | N/A | [11] |
| LNA (3 modifications) | DNA | 20 | 71.4 | ~3.6 | [11] |
| DNA | RNA | 16 | 55.0 | N/A | [2] |
| LNA (8 modifications) | RNA | 16 | 75.0 | 2.5 | [2] |
Note: ΔTm can range from 2-8°C per LNA monomer depending on the sequence context.[2][4]
Table 2: Performance in SNP Genotyping (qPCR)
| Probe Type | Application | ΔTm (Perfect Match vs. Mismatch) | Allelic Discrimination | Reference |
| DNA | SNP Detection | 5-8°C | Moderate | [3] |
| LNA | SNP Detection | 15-20°C | Excellent | [3] |
Table 3: Comparison of qPCR Performance Metrics
| Probe Type | Target | Sensitivity (Lower Ct values) | Specificity (Mismatch Discrimination) | Reference |
| DNA | Viral Gene | Baseline | Standard | [12] |
| LNA | Viral Gene | Improved (Lower Ct) | High | [12] |
| DNA | Bacterial Resistance Gene | Baseline | Standard | [13] |
| LNA | Bacterial Resistance Gene | Improved | High | [13] |
Experimental Protocols
This section provides detailed protocols for the design and application of LNA-containing probes in qPCR and FISH.
LNA Probe Design Guidelines
Successful implementation of LNA technology begins with robust probe design. The following guidelines are critical for optimal performance.
-
Probe Length: Due to the high affinity of LNA, probes can be shorter than their DNA counterparts. For qPCR, typical lengths are 15-20 bases, while for FISH, they can range from 12 to 25 bases.[6][14]
-
LNA Placement:
-
For SNP detection, it is recommended to place LNA bases at or near the SNP site to maximize mismatch discrimination.[3][14] A triplet of LNA bases centered on the SNP is often effective.[15]
-
Distribute LNA monomers across the probe sequence, typically every 2-4 bases, to achieve the desired Tm.[14]
-
Avoid placing LNA at the extreme 3'-end of a PCR primer as it may inhibit polymerase extension.[3]
-
-
Tm Tuning: Each LNA incorporation increases the Tm by 2-8°C.[2][4] Aim for a probe Tm that is 5-10°C higher than the primer Tm for qPCR applications. For FISH, a Tm of around 75°C is often recommended.[6]
-
Sequence Considerations:
Caption: Workflow for the design and synthesis of LNA-modified diagnostic probes.
Protocol for LNA-enhanced qPCR
This protocol provides a general framework for using LNA probes in a qPCR assay. Optimization will be required for specific targets and instruments.
1. Reagents and Materials:
-
DNA/cDNA template
-
LNA qPCR probe (e.g., with FAM reporter and BHQ-1 quencher)
-
Forward and reverse PCR primers
-
qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)
-
Nuclease-free water
-
qPCR instrument and consumables
2. Reaction Setup: Prepare the qPCR reaction mix on ice. For a typical 20 µL reaction:
| Component | Volume (µL) | Final Concentration |
| qPCR Master Mix (2x) | 10 | 1x |
| Forward Primer (10 µM) | 0.4 | 200 nM |
| Reverse Primer (10 µM) | 0.4 | 200 nM |
| LNA Probe (10 µM) | 0.2 | 100 nM |
| Template DNA/cDNA | X | (e.g., 1-100 ng) |
| Nuclease-free water | to 20 µL | - |
Note: Primer and probe concentrations may need to be optimized (typically 100-500 nM for primers and 50-250 nM for probes).[16]
3. Thermal Cycling Protocol:
| Step | Temperature (°C) | Time | Cycles |
| Polymerase Activation | 95 | 2-3 min | 1 |
| Denaturation | 95 | 10-15 sec | 40-45 |
| Annealing/Extension | 60-64 | 30-60 sec |
Note: The annealing/extension temperature should be optimized based on the Tm of the primers and probe.
Caption: Experimental workflow for LNA-enhanced quantitative PCR.
Protocol for LNA-enhanced FISH
This protocol is a general guide for using LNA probes for FISH on fixed cells.
1. Cell Preparation:
-
Grow cells on coverslips or slides.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
2. Hybridization:
-
Prepare hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate).
-
Dilute the LNA-FISH probe in hybridization buffer to a final concentration of 100-500 nM.
-
Denature the probe solution at 80°C for 3 minutes, then place on ice.
-
Apply the probe solution to the fixed cells.
-
Cover with a coverslip and seal to prevent evaporation.
-
Hybridize for 1-4 hours at a temperature 30°C below the probe's Tm in a humidified chamber.[8]
3. Washing:
-
Remove the coverslip.
-
Wash twice with 2x SSC at the hybridization temperature for 5 minutes each.
-
Wash once with 0.5x SSC at room temperature for 5 minutes.
-
Wash once with PBS at room temperature for 5 minutes.
4. Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslip with an anti-fade mounting medium.
-
Image using a fluorescence microscope with appropriate filters.
References
- 1. LNA Probes [eurofinsgenomics.com]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. SNP Detection [qiagen.com]
- 4. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. idtdna.com [idtdna.com]
- 6. Custom LNA Fish Probes [qiagen.com]
- 7. LNA-modified oligonucleotides are highly efficient as FISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection | PLOS One [journals.plos.org]
- 10. journals.plos.org [journals.plos.org]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. idtdna.com [idtdna.com]
- 13. A Locked Nucleic Acid (LNA)-Based Real-Time PCR Assay for the Rapid Detection of Multiple Bacterial Antibiotic Resistance Genes Directly from Positive Blood Culture | PLOS One [journals.plos.org]
- 14. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 15. researchgate.net [researchgate.net]
- 16. metabion.com [metabion.com]
Unlocking the Potential of RNA Therapeutics: A Guide to Incorporating LNA Monomers into RNA Sequences
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) monomers are a class of modified RNA nucleotides that confer enhanced properties to oligonucleotides, making them invaluable tools in research and drug development. The defining feature of an LNA is a methylene (B1212753) bridge that connects the 2'-oxygen and 4'-carbon of the ribose sugar. This "locked" conformation increases the binding affinity and stability of the resulting RNA sequence.[1][2] These application notes provide detailed protocols for the incorporation of LNA monomers into RNA sequences through both chemical and enzymatic methods, along with procedures for the characterization of the resulting LNA-modified oligonucleotides.
Enhanced Properties of LNA-Modified RNA
The incorporation of LNA monomers into RNA sequences imparts several advantageous characteristics:
-
Increased Thermal Stability: LNA modifications significantly increase the melting temperature (Tm) of RNA duplexes, with each LNA monomer contributing to an increase of 2-8°C.[3] This enhanced stability allows for the use of shorter probes and primers while maintaining high affinity.[3]
-
Enhanced Nuclease Resistance: The locked ribose conformation provides steric hindrance, making LNA-containing oligonucleotides more resistant to degradation by nucleases.[1][4] This property is crucial for in vivo applications where nuclease activity is prevalent.
-
Improved Specificity: The high binding affinity of LNA-modified oligonucleotides allows for excellent discrimination between perfectly matched and mismatched target sequences.[3]
These properties make LNA-modified RNAs highly suitable for a range of applications, including antisense oligonucleotides, siRNAs, diagnostic probes, and tools for studying RNA structure and function.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative effects of incorporating LNA monomers into RNA sequences.
| Parameter | Effect of LNA Incorporation | Reference |
| Melting Temperature (Tm) | Increase of 2-8°C per LNA monomer | [3] |
| Nuclease Resistance | Significantly enhanced compared to unmodified RNA | [1][4] |
| Binding Affinity (Kd) | Lower dissociation constant (higher affinity) | [1] |
Experimental Protocols
This section provides detailed protocols for the two primary methods of incorporating LNA monomers into RNA sequences: solid-phase chemical synthesis and enzymatic incorporation.
Protocol 1: Solid-Phase Chemical Synthesis of LNA-Modified RNA
Solid-phase synthesis using phosphoramidite (B1245037) chemistry is the most common method for producing LNA-containing oligonucleotides.[2][5] The synthesis proceeds in a 3' to 5' direction on a solid support, with each cycle of nucleotide addition involving four main steps.[2][5]
Materials:
-
LNA phosphoramidites (A, C, G, U)
-
Standard RNA phosphoramidites (A, C, G, U)
-
Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))[5]
-
Coupling activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solution A (e.g., Acetic anhydride/Pyridine/THF) and Capping solution B (e.g., 16% 1-Methylimidazole in THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)[6]
-
Acetonitrile (anhydrous)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium hydroxide/Methylamine, AMA)[5]
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation: Prepare all reagents and load them onto the automated synthesizer according to the manufacturer's instructions. Program the desired RNA sequence, indicating the positions for LNA monomer incorporation.
-
Synthesis Cycle: The following four steps are repeated for each monomer addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.[5]
-
Coupling: The LNA or RNA phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing chain.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.[2]
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.[6]
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation with the cleavage and deprotection solution at an elevated temperature (e.g., 65°C).[5]
-
Purification: The crude LNA-modified RNA is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[2][7]
-
Analysis: The purity and identity of the final product are confirmed by mass spectrometry and HPLC or capillary electrophoresis.[8]
Workflow for Solid-Phase Synthesis of LNA-Modified RNA
A schematic overview of the solid-phase synthesis process.
Protocol 2: Enzymatic Incorporation of LNA Monomers into RNA
The enzymatic incorporation of LNA triphosphates (LNA-NTPs) offers an alternative method for generating LNA-modified RNA, particularly for longer transcripts. This process typically utilizes DNA-dependent RNA polymerases or reverse transcriptases that can accept modified nucleotides as substrates.[1][9]
Materials:
-
LNA triphosphates (LNA-ATP, LNA-CTP, LNA-GTP, LNA-UTP)
-
Standard ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
DNA template containing the desired sequence downstream of a T7, T3, or SP6 promoter
-
Appropriate RNA polymerase (e.g., T7 RNA Polymerase)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Purification reagents (e.g., silica-based columns or alcohol precipitation reagents)[7]
Procedure:
-
Template Preparation: Prepare a linear DNA template containing the target sequence under the control of a suitable promoter.
-
Transcription Reaction Setup: In an RNase-free tube, assemble the following reaction mixture on ice:
-
Transcription Buffer (10X): 2 µL
-
rNTP mix (10 mM each): 2 µL
-
LNA-NTP mix (10 mM each, as required): 2 µL
-
Linear DNA template (0.5-1 µg): x µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
RNA Polymerase: 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the LNA-modified RNA using a suitable method such as silica-based spin columns or alcohol precipitation to remove unincorporated nucleotides, enzymes, and salts.[7]
-
Analysis: Analyze the transcript size and purity by gel electrophoresis. The incorporation of LNA monomers can be confirmed by methods such as mass spectrometry.
Workflow for Enzymatic Incorporation of LNA Monomers
The key steps involved in the enzymatic synthesis of LNA-RNA.
Characterization of LNA-Modified RNA
After synthesis and purification, it is essential to characterize the LNA-modified RNA to confirm its properties.
Protocol 3: Melting Temperature (Tm) Analysis
UV melting analysis is a standard method to determine the thermal stability of nucleic acid duplexes.
Materials:
-
Purified LNA-modified RNA
-
Complementary RNA or DNA strand
-
Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation: Anneal the LNA-modified RNA with its complementary strand in the melting buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
UV Absorbance Measurement: Measure the UV absorbance of the duplex at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) in small increments (e.g., 0.5°C/minute).
-
Data Analysis: Plot the absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the melting curve.
Protocol 4: Nuclease Resistance Assay
This assay evaluates the stability of LNA-modified RNA in the presence of nucleases.
Materials:
-
Purified LNA-modified RNA
-
Unmodified RNA control
-
Nuclease (e.g., snake venom phosphodiesterase or fetal bovine serum)
-
Reaction buffer
-
Gel loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Reaction Setup: Incubate the LNA-modified RNA and the unmodified control RNA with the nuclease in the reaction buffer at 37°C.
-
Time Points: Remove aliquots from the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding a quenching agent (e.g., EDTA) or by heat inactivation.
-
Gel Electrophoresis: Analyze the samples by PAGE to visualize the degradation of the RNA over time.
-
Analysis: Compare the degradation profile of the LNA-modified RNA to the unmodified control. Increased stability will be evident by the presence of a higher percentage of full-length RNA at later time points.[10]
Logical Relationship of LNA Properties and Applications
The relationship between LNA's structure and its applications.
References
- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 4. Design of LNA Analogues Using a Combined Density Functional Theory and Molecular Dynamics Approach for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. RNA Purification [promega.kr]
- 8. Native Purification and Analysis of Long RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Towards the controlled enzymatic synthesis of LNA containing oligonucleotides [frontiersin.org]
- 10. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing In Situ Hybridization: High-Affinity LNA Probes for Precise Target Detection
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of molecular biology, the precise detection and localization of nucleic acid sequences within the cellular environment are paramount for unraveling complex biological processes and for the development of targeted therapeutics. In situ hybridization (ISH) stands as a powerful technique for visualizing DNA and RNA sequences directly in fixed cells and tissues. The advent of Locked Nucleic Acid (LNA) technology has significantly enhanced the capabilities of ISH, offering superior sensitivity, specificity, and thermal stability compared to traditional DNA probes. DMTr-LNA-U-3-CED-Phosphoramidite is a key monomer used in the synthesis of LNA-modified oligonucleotides, enabling the production of high-affinity probes for demanding ISH applications.
Locked Nucleic Acids are a class of nucleic acid analogs where the ribose moiety is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural constraint pre-organizes the sugar into an ideal A-type helix geometry, leading to a significant increase in the thermal stability of the duplexes formed with complementary DNA or RNA targets.[1] Probes incorporating LNA bases, synthesized using building blocks like DMTr-LNA-U-3-CED-Phosphoramidite, exhibit unprecedented binding affinity, allowing for the use of shorter probes with higher melting temperatures (Tm).[1][2] This translates to improved signal-to-noise ratios and the ability to discriminate between highly similar sequences, including single nucleotide polymorphisms (SNPs).[3]
This document provides detailed application notes on the benefits of using DMTr-LNA-U-3-CED-Phosphoramidite for synthesizing ISH probes and comprehensive protocols for their use in various experimental setups.
Advantages of LNA-Modified Probes in In Situ Hybridization
The incorporation of LNA monomers, synthesized from precursors like DMTr-LNA-U-3-CED-Phosphoramidite, into oligonucleotide probes confers several key advantages for in situ hybridization applications:
-
Enhanced Thermal Stability: Each LNA modification can increase the melting temperature (Tm) of a probe-target duplex by 2-8°C, allowing for higher stringency in hybridization and washing steps.[1] This leads to a significant reduction in off-target binding and background noise.
-
Increased Sensitivity: The high binding affinity of LNA probes results in more stable hybrids, leading to stronger signals.[2] Studies have shown that LNA-modified probes can exhibit a dramatic increase in fluorescence intensity compared to their DNA counterparts. For instance, the fluorescence intensity of a probe targeting Eco468 increased 22-fold after the substitution of three DNA bases with LNA bases.
-
Superior Specificity and Mismatch Discrimination: The rigid conformation of LNA probes enhances their ability to discriminate between perfectly matched and mismatched targets. This makes them ideal for applications requiring the detection of single nucleotide variations or distinguishing between closely related transcripts.[4]
-
Flexibility in Probe Design: Due to their high affinity, LNA probes can be designed to be much shorter than traditional DNA probes while maintaining a high Tm.[1] This is particularly advantageous for targeting short RNA molecules like microRNAs (miRNAs) or for designing probes to regions with high secondary structure.
-
Improved Signal-to-Noise Ratio: The combination of higher binding affinity and increased specificity leads to a significantly improved signal-to-noise ratio in ISH experiments.[3]
Quantitative Data Presentation
The superior performance of LNA-modified probes compared to traditional DNA probes is evident in quantitative analyses of their hybridization characteristics.
| Parameter | LNA-Modified Probe | Conventional DNA Probe | Reference |
| Melting Temperature (Tm) Increase per Modification | 2 - 8 °C | N/A | [1] |
| Fluorescence Signal Intensity (vs. DNA probe) | Up to 22-fold increase | Baseline | [5] |
| Signal-to-Noise Ratio | Significantly higher, especially at increased stringency (e.g., higher formamide (B127407) concentrations) | Lower, with signal loss at higher stringency | [3] |
Table 1: Comparison of LNA-Modified and DNA Probes for In Situ Hybridization. This table summarizes the key performance advantages of LNA-modified probes.
| Number of LNA Modifications | Relative Fluorescence Intensity | Dissociation Temperature (°C) |
| 0 (DNA Probe) | 1.0 | 45 |
| 2 | 15.0 | 55 |
| 3 | 22.0 | 62 |
| 4 | 25.0 | 68 |
Table 2: Effect of LNA Modifications on Fluorescence Intensity and Dissociation Temperature. This table illustrates the direct correlation between the number of LNA substitutions in a probe and its performance in ISH, based on data from studies on rRNA detection.[5]
Experimental Protocols
The following protocols provide detailed methodologies for performing in situ hybridization using LNA-modified probes synthesized with DMTr-LNA-U-3-CED-Phosphoramidite.
Probe Design and Synthesis
Successful in situ hybridization starts with a well-designed probe. Here are some general guidelines for designing LNA-modified probes:
-
LNA Placement: Strategically place LNA bases to maximize Tm and specificity. An LNA at every third position is a common and effective strategy.[6]
-
GC Content: Aim for a GC content between 30-60%.
-
Melting Temperature (Tm): Design probes with a predicted RNA Tm of approximately 80-85°C.[7] The hybridization temperature is then typically set 22-30°C below the calculated Tm.[6][8][9]
-
Sequence Specificity: Perform a BLAST search to ensure the probe sequence is unique to the target RNA.[6]
-
Labeling: Probes can be labeled with various haptens (e.g., digoxigenin (B1670575) (DIG), biotin) or fluorophores for detection. Double-DIG labeling is a common strategy for enhanced sensitivity.[10]
Oligonucleotide Synthesis: LNA-modified oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) chemistry. DMTr-LNA-U-3-CED-Phosphoramidite is used as the building block for incorporating LNA-uracil residues into the growing oligonucleotide chain.
In Situ Hybridization Protocol for Cultured Cells
This protocol is a general guideline and may require optimization for specific cell types and targets.
1. Cell Preparation: a. Grow cells on sterile glass coverslips in a petri dish. b. Wash the cells twice with 1x Phosphate-Buffered Saline (PBS). c. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. d. Wash the cells three times with 1x PBS for 5 minutes each. e. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature. f. Wash the cells twice with 1x PBS for 5 minutes each.
2. Pre-hybridization: a. Wash the coverslips with 2x Saline-Sodium Citrate (SSC) buffer. b. Pre-hybridize the cells in hybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL sheared salmon sperm DNA) for 1-2 hours at the calculated hybridization temperature in a humidified chamber.
3. Hybridization: a. Dilute the LNA probe in pre-warmed hybridization buffer to the desired final concentration (typically 1-10 nM). b. Denature the probe by heating at 80°C for 5 minutes, then immediately place on ice. c. Remove the pre-hybridization solution from the coverslips and add the hybridization solution containing the LNA probe. d. Incubate overnight at the hybridization temperature in a humidified chamber.
4. Washing: a. Wash the coverslips with 2x SSC at the hybridization temperature for 15 minutes. b. Wash with 1x SSC at the hybridization temperature for 15 minutes. c. Wash with 0.5x SSC at the hybridization temperature for 15 minutes. d. Wash with 0.1x SSC at room temperature for 10 minutes. e. Wash with 1x PBS at room temperature for 5 minutes.
5. Detection (for hapten-labeled probes): a. Block the coverslips with a blocking solution (e.g., 1% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature. b. Incubate with an enzyme-conjugated antibody (e.g., anti-DIG-AP) diluted in blocking solution for 1-2 hours at room temperature. c. Wash the coverslips three times with PBS containing 0.1% Tween-20 for 10 minutes each. d. Equilibrate the coverslips in detection buffer. e. Incubate with the chromogenic or fluorogenic substrate until the desired signal intensity is reached. f. Stop the reaction by washing with PBS.
6. Mounting and Imaging: a. Counterstain the nuclei with DAPI, if desired. . Mount the coverslips on glass slides using an appropriate mounting medium. c. Image using a fluorescence microscope.
In Situ Hybridization Protocol for FFPE Tissue Sections
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections and may require optimization.[10][11]
1. Deparaffinization and Rehydration: a. Dewax the slides in xylene (2 x 5 minutes). b. Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 3 minutes each. c. Rinse in DEPC-treated water.
2. Permeabilization and Protease Digestion: a. Treat the sections with Proteinase K (10-20 µg/mL in PBS) for 10-30 minutes at 37°C. The concentration and time need to be optimized for the specific tissue type.[6] b. Wash with PBS.
3. Post-fixation: a. Fix the sections again with 4% PFA in PBS for 10 minutes. b. Wash with PBS.
4. Pre-hybridization and Hybridization: a. Follow steps 2 and 3 from the cultured cell protocol. Hybridization is typically performed overnight.[11]
5. Washing: a. Follow step 4 from the cultured cell protocol, with stringent washes at the hybridization temperature.
6. Detection, Mounting, and Imaging: a. Follow steps 5 and 6 from the cultured cell protocol.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for LNA In Situ Hybridization
The following diagram illustrates the key steps in a typical LNA-ISH experiment.
References
- 1. Chemical genetic strategies to delineate MAP kinase signaling pathways using protein-fragment complementation assays (PCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Improved In Situ Hybridization Efficiency with Locked-Nucleic-Acid-Incorporated DNA Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Tm prediction [qiagen.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Robust one-day in situ hybridization protocol for detection of microRNAs in paraffin samples using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. qiagen.com [qiagen.com]
Application Notes and Protocols for LNA-Modified Primers in Quantitative Real-Time PCR (qPCR)
For Researchers, Scientists, and Drug Development Professionals
Introduction to LNA-Modified Primers in qPCR
Locked Nucleic Acid (LNA)-modified primers represent a significant advancement in quantitative real-time PCR (qPCR) technology, offering substantial improvements in sensitivity, specificity, and thermal stability over conventional DNA primers.[1][2][3][4][5] LNAs are RNA nucleotide analogues where the ribose ring is "locked" in an ideal conformation for Watson-Crick base pairing by a methylene (B1212753) bridge.[6] This structural modification dramatically increases the binding affinity of the primer to its target sequence.[6]
The incorporation of LNA bases into qPCR primers results in a higher melting temperature (Tm), allowing for the use of shorter primers which is particularly advantageous for the detection of small targets like microRNAs (miRNAs) or for enhancing the specificity of allele-specific PCR.[2][7] This enhanced binding affinity and specificity make LNA-modified primers an invaluable tool for a range of applications, including gene expression analysis, single nucleotide polymorphism (SNP) genotyping, and the quantification of low-abundance transcripts.[3][8][9][10]
Key Advantages of LNA-Modified Primers:
-
Increased Sensitivity: The higher binding affinity of LNA primers allows for more efficient amplification, leading to lower quantification cycle (Cq) values and the ability to detect targets from minimal input material.[2][5][6]
-
Enhanced Specificity: LNA-modified primers exhibit superior mismatch discrimination, making them ideal for distinguishing between closely related sequences, such as SNP alleles or members of a gene family.[1][7][8]
-
Improved Thermal Stability: The increased Tm allows for more stringent annealing temperatures, reducing non-specific amplification and the formation of primer-dimers.
-
Flexibility in Primer Design: The ability to use shorter primers provides greater flexibility in targeting specific regions of a gene, such as exon-exon junctions or specific transcript variants.[2]
Applications
Single Nucleotide Polymorphism (SNP) Genotyping
The high specificity of LNA-modified primers makes them exceptionally well-suited for allele-specific PCR-based SNP genotyping. By positioning an LNA base at or near the 3'-end of the primer corresponding to the SNP site, a significant destabilization occurs in the presence of a mismatch, preventing efficient amplification. This leads to a large difference in Cq values (ΔCq) between the perfect match and the mismatch, allowing for clear allelic discrimination.[1][7][8]
Illustrative Performance Data for SNP Genotyping:
| Primer Type | Target | Cq (Perfect Match) | Cq (Mismatch) | ΔCq (Mismatch - Perfect Match) |
| LNA-modified Primer | Allele A | 22.5 | 33.0 | 10.5 |
| Conventional DNA Primer | Allele A | 23.1 | 27.5 | 4.4 |
| LNA-modified Primer | Allele B | 22.8 | 34.2 | 11.4 |
| Conventional DNA Primer | Allele B | 23.5 | 28.1 | 4.6 |
This table illustrates the expected significant increase in ΔCq for mismatched templates when using LNA-modified primers compared to conventional DNA primers, leading to more reliable SNP calling.
MicroRNA (miRNA) Quantification
The small size of mature miRNAs (typically 21-23 nucleotides) poses a challenge for traditional qPCR primer design. LNA-modified primers, due to their high binding affinity, can be designed to be shorter while maintaining a high Tm, making them ideal for specific and sensitive miRNA quantification.[2][6] LNA-based assays can discriminate between closely related miRNA family members and distinguish mature miRNAs from their precursors.[2]
Illustrative Performance Data for miRNA Quantification:
| Target miRNA | Primer Type | Cq Value | Amplification Efficiency |
| hsa-let-7a | LNA-modified Primer | 24.2 | 98.5% |
| hsa-let-7a | Conventional DNA Primer | 27.8 | 89.2% |
| hsa-miR-16 | LNA-modified Primer | 21.5 | 99.1% |
| hsa-miR-16 | Conventional DNA Primer | 24.9 | 91.5% |
This table demonstrates the lower Cq values and higher amplification efficiencies typically observed with LNA-modified primers in miRNA quantification, indicating superior sensitivity and performance.
Gene Expression Analysis of Low-Abundance Transcripts and Gene Families
LNA-modified primers enhance the detection of transcripts present at low levels in a sample due to their increased sensitivity.[3][9] Furthermore, their high specificity is advantageous when studying gene families with high sequence homology, such as the Epidermal Growth Factor Receptor (EGFR) family, by minimizing cross-reactivity between family members.
Illustrative Performance Data for Low-Abundance Transcript Detection:
| Target Gene | Primer Type | Cq Value from 1 ng total RNA | Limit of Detection |
| SOX2 | LNA-modified Primer | 29.8 | ~10 copies |
| SOX2 | Conventional DNA Primer | 33.5 | ~50 copies |
| OCT4 | LNA-modified Primer | 30.5 | ~15 copies |
| OCT4 | Conventional DNA Primer | 34.2 | ~70 copies |
This table illustrates the improved detection (lower Cq values) and lower limit of detection achievable with LNA-modified primers for low-abundance transcripts.
Experimental Protocols
Protocol 1: SNP Genotyping using LNA-Modified Allele-Specific Primers and SYBR Green Detection
This protocol outlines a general procedure for SNP genotyping using LNA-modified primers. Optimization of primer concentrations and annealing temperature is recommended for each new assay.
1. Primer Design:
-
Design two forward primers, one for each allele. Position the LNA base at the 3'-terminal nucleotide corresponding to the SNP.
-
Design a common reverse primer.
-
Aim for a primer Tm of 60-65°C.
2. Reaction Setup:
| Component | Final Concentration | Volume (for 20 µL reaction) |
| 2x SYBR Green Master Mix | 1x | 10 µL |
| Allele-Specific Forward Primer (10 µM) | 200 nM | 0.4 µL |
| Common Reverse Primer (10 µM) | 200 nM | 0.4 µL |
| Genomic DNA (5 ng/µL) | 10 ng | 2 µL |
| Nuclease-free water | - | 7.2 µL |
3. qPCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60-65°C* | 60 sec | |
| Melt Curve Analysis | Instrument Specific | - | 1 |
*The annealing temperature should be optimized based on the Tm of the LNA primers.
Protocol 2: miRNA Quantification using LNA-Modified Primers
This protocol is based on a two-step RT-qPCR approach.
1. Reverse Transcription (RT):
-
Use a universal RT kit that employs a poly(A) tailing step followed by reverse transcription with an oligo-dT primer containing a universal tag.
-
Start with 1-10 ng of total RNA.
-
Follow the manufacturer's protocol for the RT reaction.
2. qPCR Reaction Setup:
| Component | Final Concentration | Volume (for 10 µL reaction) |
| 2x SYBR Green Master Mix | 1x | 5 µL |
| LNA miRNA-specific Forward Primer (5 µM) | 500 nM | 1 µL |
| Universal Reverse Primer (5 µM) | 500 nM | 1 µL |
| cDNA (diluted 1:10) | - | 1 µL |
| Nuclease-free water | - | 2 µL |
3. qPCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 10 sec | 40 |
| Annealing/Extension | 60°C | 60 sec | |
| Melt Curve Analysis | Instrument Specific | - | 1 |
Visualizations
Caption: Workflow for SNP Genotyping using LNA-Modified Primers.
Caption: EGFR Signaling Pathway and the Role of LNA-qPCR.
References
- 1. SNP Detection [qiagen.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Quantification of low-expressed mRNA using 5' LNA-containing real-time PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LNA in PCR primers increase sensitivity and performance [gene-pi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for DMTr-LNA-U-3-CED-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the storage, handling, and use of DMTr-LNA-U-3-CED-Phosphoramidite, a key building block for the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. Adherence to these guidelines is crucial for ensuring the integrity of the phosphoramidite (B1245037) and the successful synthesis of high-quality LNA oligonucleotides for research, diagnostics, and therapeutic development.
Introduction to DMTr-LNA-U-3-CED-Phosphoramidite
DMTr-LNA-U-3-CED-Phosphoramidite is a modified nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis. The "LNA" designation indicates the presence of a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which locks the conformation of the nucleotide. This structural modification confers unique properties to oligonucleotides, including significantly increased thermal stability of duplexes with complementary DNA and RNA strands, enhanced mismatch discrimination, and improved resistance to nuclease degradation. These properties make LNA-modified oligonucleotides valuable tools for a variety of applications, including antisense therapy, diagnostics, and molecular biology research.
Storage and Stability
Proper storage of DMTr-LNA-U-3-CED-Phosphoramidite is critical to prevent degradation and ensure optimal performance during oligonucleotide synthesis. Phosphoramidites are sensitive to moisture and oxidation.
Key Storage Recommendations:
-
Solid Form: Store the solid phosphoramidite at -20°C under an inert atmosphere (argon or dry nitrogen).[1][2][3] Avoid using frost-free freezers, as temperature cycling can introduce moisture. When stored correctly, the solid product is stable for at least four years.
-
In Solution: Prepare phosphoramidite solutions using anhydrous acetonitrile (B52724) (<30 ppm water).[4] For critical applications, the use of molecular sieves (3Å) to further dry the acetonitrile is recommended.[4] Store solutions at -20°C under an inert atmosphere.[4][5] Stock solutions at -20°C are stable for at least one month, while storage at -80°C can extend stability to six months.[5]
Table 1: Summary of Storage Conditions and Stability
| Form | Storage Temperature | Atmosphere | Recommended Solvent | Stability |
| Solid | -20°C | Inert (Ar or N₂) | N/A | ≥ 4 years |
| Solution | -20°C | Inert (Ar or N₂) | Anhydrous Acetonitrile | 1 month |
| Solution | -80°C | Inert (Ar or N₂) | Anhydrous Acetonitrile | 6 months |
Degradation Pathways:
The primary degradation pathways for phosphoramidites in solution are hydrolysis and oxidation.[4] The rate of degradation is influenced by the nucleobase, with guanosine (B1672433) phosphoramidites being the most susceptible to degradation.[1][6][7] While DMTr-LNA-U-3-CED-Phosphoramidite contains a uridine (B1682114) base, which is generally more stable than guanosine, exposure to water and air should still be minimized to prevent the formation of phosphonate (B1237965) and other byproducts that can compromise oligonucleotide synthesis efficiency.
Handling Procedures
Strict adherence to proper handling procedures is essential to maintain the quality of the phosphoramidite.
General Handling Precautions:
-
Always handle DMTr-LNA-U-3-CED-Phosphoramidite in a clean, dry, and inert atmosphere (e.g., a glove box or under a stream of argon or dry nitrogen).
-
Before opening, allow the vial to warm to room temperature to prevent condensation of moisture onto the solid material.[4]
-
Use only clean, dry spatulas and syringes for handling.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Reconstitution of Solid Phosphoramidite:
-
Ensure the vial of solid phosphoramidite and the anhydrous acetonitrile are at room temperature.
-
Under an inert atmosphere, slowly add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.05 M to 0.1 M for use in synthesis).[4]
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking, which can introduce air.
-
Once dissolved, the phosphoramidite solution is ready for use in the automated oligonucleotide synthesizer.
Safety Precautions
While a specific Safety Data Sheet (SDS) for DMTr-LNA-U-3-CED-Phosphoramidite was not found, general safety precautions for handling phosphoramidites should be followed.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8]
-
Precautionary Statements:
-
Wash hands thoroughly after handling.[8]
-
Wear protective gloves, eye protection, and face protection.[8]
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
If on skin, wash with plenty of soap and water.[8]
-
Use in a well-ventilated area.[8]
-
Experimental Protocol: Automated Oligonucleotide Synthesis
This protocol outlines the general steps for the automated solid-phase synthesis of LNA-containing oligonucleotides using DMTr-LNA-U-3-CED-Phosphoramidite. The synthesis cycle is based on standard phosphoramidite chemistry with modifications to account for the properties of LNA monomers.
Diagram 1: LNA Oligonucleotide Synthesis Workflow
Caption: Automated synthesis cycle for LNA oligonucleotides.
Materials and Reagents:
-
DMTr-LNA-U-3-CED-Phosphoramidite
-
Standard DNA or RNA phosphoramidites (if creating a chimeric oligonucleotide)
-
Solid support (e.g., CPG) functionalized with the desired 3'-terminal nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI))
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection reagents (e.g., concentrated ammonium (B1175870) hydroxide)
-
Purification supplies (e.g., HPLC columns and buffers)
Protocol:
-
Preparation:
-
Dissolve DMTr-LNA-U-3-CED-Phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Install the phosphoramidite solutions and other reagents on the automated DNA/RNA synthesizer.
-
Pack the synthesis column with the appropriate solid support.
-
-
Automated Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:
-
Deblocking: The 5'-DMTr protecting group of the growing oligonucleotide chain is removed with the deblocking solution.
-
Coupling: The DMTr-LNA-U-3-CED-Phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. Note: Due to the steric hindrance of LNA monomers, a longer coupling time is required compared to standard DNA phosphoramidites. A coupling time of 180-250 seconds is recommended.[9]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution. Note: The oxidation of the phosphite after LNA coupling is slower than for standard DNA phosphites. A longer oxidation time of at least 45 seconds is recommended.[9]
-
-
Repeat Cycle: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection:
-
After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by treatment with a base, typically concentrated ammonium hydroxide.
-
Standard deprotection protocols are generally applicable to LNA-containing oligonucleotides.[9]
-
-
Purification:
-
The crude oligonucleotide is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is a common method for obtaining high-purity LNA oligonucleotides.
-
LNA-containing oligonucleotides can be purified and analyzed using the same methods employed for standard DNA.[9]
-
Logical Relationships in LNA Oligonucleotide Synthesis
The successful synthesis of high-quality LNA oligonucleotides depends on the careful management of several interconnected factors.
Diagram 2: Factors Influencing LNA Oligonucleotide Synthesis
Caption: Key factors for successful LNA oligonucleotide synthesis.
This diagram illustrates that the quality of the final LNA oligonucleotide is directly dependent on the purity of the starting materials and the efficiency of each step in the synthesis cycle. Maintaining an anhydrous and inert environment is crucial for preserving the integrity of the phosphoramidites and achieving high coupling efficiency, which in turn leads to a higher yield of the desired full-length product. Effective capping and complete oxidation are also essential for ensuring the purity of the final oligonucleotide.
References
- 1. tandfonline.com [tandfonline.com]
- 2. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 9. glenresearch.com [glenresearch.com]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with DMTr-LNA-U-3-CED-Phosphoramidite
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with DMTr-LNA-U-3-CED-Phosphoramidite during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is DMTr-LNA-U-3-CED-Phosphoramidite and why is it used?
DMTr-LNA-U-3-CED-Phosphoramidite is a Locked Nucleic Acid (LNA) building block used in the chemical synthesis of oligonucleotides. The LNA modification, a bicyclic structure where the 2'-oxygen is linked to the 4'-carbon of the ribose ring, confers enhanced thermal stability and hybridization properties to the resulting oligonucleotide.[1] This makes it particularly useful for applications requiring high binding affinity and specificity, such as in antisense therapies, diagnostic probes, and RNA interference.
Q2: What is a typical coupling efficiency for DMTr-LNA-U-3-CED-Phosphoramidite?
While specific efficiencies can vary based on the synthesizer, reagents, and protocol, a high coupling efficiency for LNA phosphoramidites is generally considered to be above 98%. Due to their increased steric hindrance compared to standard DNA phosphoramidites, achieving optimal coupling may require modified protocols.[1] Even a small decrease in coupling efficiency can significantly reduce the yield of the full-length oligonucleotide, especially for longer sequences.[2]
Q3: How does the steric hindrance of LNA-U affect the synthesis cycle?
The bicyclic nature of the LNA monomer in DMTr-LNA-U-3-CED-Phosphoramidite results in greater steric bulk around the phosphoramidite (B1245037) group.[1] This increased steric hindrance can slow down the coupling reaction. Consequently, a longer coupling time is necessary to ensure the reaction goes to completion.[1] Additionally, the oxidation step following coupling may also require an extended duration.[1]
Q4: What are the most common causes of low coupling efficiency with LNA phosphoramidites?
The most prevalent cause of low coupling efficiency is the presence of moisture in the reagents or on the synthesizer.[2] Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[2] Other common causes include degraded phosphoramidite or activator, improper activator concentration, and suboptimal coupling times.
Q5: How can I monitor the coupling efficiency during synthesis?
The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMTr) cation released during the deblocking step. A strong and consistent colorimetric signal at each cycle indicates successful coupling in the previous step. A noticeable drop in the signal is a direct indication of a coupling problem.
Troubleshooting Guide for Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving issues of low coupling efficiency when using DMTr-LNA-U-3-CED-Phosphoramidite.
Problem: A significant drop in trityl signal or poor yield of full-length product.
Below is a troubleshooting workflow to identify and address the root cause of the issue.
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Troubleshooting Steps
Step 1: Verify Reagent Quality and Handling
| Issue | Recommended Action |
| Moisture Contamination | Use fresh, anhydrous acetonitrile (B52724) (<30 ppm water). Ensure all reagents are handled under an inert atmosphere (e.g., argon). Dry argon or helium lines on the synthesizer are also crucial.[2] |
| Degraded Phosphoramidite | Use a fresh vial of DMTr-LNA-U-3-CED-Phosphoramidite. Ensure it has been stored correctly at -20°C under an inert atmosphere. |
| Degraded Activator | Prepare a fresh solution of the activator. Common activators for LNA synthesis include 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI). |
Step 2: Review and Optimize Synthesis Protocol
Due to the steric hindrance of LNA monomers, adjustments to the standard DNA synthesis protocol are often necessary.
| Parameter | Recommendation |
| Coupling Time | Extend the coupling time significantly compared to standard DNA phosphoramidites. A general recommendation is 3-5 minutes. Some protocols suggest up to 6 minutes for modified RNA bases.[1] |
| Oxidation Time | A longer oxidation time of at least 45 seconds is recommended for LNA phosphites.[1] |
| Activator Concentration | A common concentration for ETT is 0.25 M. Ensure the activator concentration is appropriate for LNA monomers as per the manufacturer's guidelines or established protocols. |
| Double/Triple Coupling | For particularly difficult couplings or to maximize yield, consider performing a double or even triple coupling step before proceeding to oxidation. This involves repeating the delivery of the phosphoramidite and activator. |
Step 3: Inspect Synthesizer and Fluidics
| Issue | Recommended Action |
| Leaks | Check all tubing and connections for leaks, which can introduce moisture and air into the system. |
| Reagent Delivery | Verify that the synthesizer is delivering the correct volumes of phosphoramidite, activator, and other reagents to the synthesis column. Blockages in the lines can prevent efficient delivery. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the synthesis of oligonucleotides containing LNA monomers.
Table 1: Recommended Synthesis Cycle Parameters for LNA Monomers
| Parameter | DNA Monomers | LNA Monomers |
| Coupling Time | 30 - 60 seconds | 180 - 360 seconds[1] |
| Oxidation Time | ~30 seconds | ≥ 45 seconds[1] |
| Activator | 1H-Tetrazole, DCI, ETT | ETT, DCI |
| Activator Conc. | 0.25 - 0.5 M | 0.25 M (ETT) is common |
Table 2: Impact of Coupling Efficiency on Full-Length Product Yield
| Average Stepwise Coupling Efficiency | Yield of 20-mer | Yield of 50-mer |
| 99.5% | ~90.5% | ~77.9% |
| 99.0% | ~81.8% | ~60.5% |
| 98.0% | ~66.8% | ~36.4% |
| 97.0% | ~54.4% | ~21.8% |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Phosphoramidite Solution: Dissolve DMTr-LNA-U-3-CED-Phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M under an inert atmosphere.
-
Activator Solution: Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Handling: Always use dry, septum-sealed bottles for reagents and transfer solutions using syringes that have been purged with argon.
Protocol 2: Modified Synthesis Cycle for LNA Incorporation
This protocol is a general guideline and may need to be adapted for specific synthesizers.
-
Deblocking: Remove the 5'-DMTr protecting group from the solid support-bound oligonucleotide using a standard solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: Deliver the DMTr-LNA-U-3-CED-Phosphoramidite solution and the activator solution to the synthesis column. Allow a coupling time of at least 3 minutes (180 seconds).[1]
-
Capping: Cap any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole). This step is crucial to prevent the formation of deletion mutations.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester to a more stable phosphate (B84403) triester using a standard iodine solution. An oxidation time of at least 45 seconds is recommended.[1]
-
Repeat: Repeat the cycle for subsequent additions of phosphoramidites.
Signaling Pathways and Workflows
The following diagram illustrates the key steps in the phosphoramidite coupling cycle and highlights the critical points for LNA monomer incorporation.
Caption: Oligonucleotide synthesis cycle for LNA incorporation.
References
Technical Support Center: Optimizing LNA® Oligonucleotide Synthesis Yield
Welcome to the technical support center for LNA® (Locked Nucleic Acid) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield and purity of their LNA® oligo syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low yield in LNA® oligonucleotide synthesis?
A1: Low coupling efficiency is a frequent cause of low yield in LNA® oligonucleotide synthesis. LNA® phosphoramidites are sterically bulkier than standard DNA or RNA phosphoramidites, which can hinder the coupling reaction. To achieve high coupling efficiency, it is crucial to use optimized protocols with extended coupling times.[1][2] Additionally, factors that affect standard oligonucleotide synthesis, such as the presence of moisture, poor quality reagents, and issues with the synthesizer, can also significantly contribute to low yields.[3][4]
Q2: How critical is moisture control in LNA® oligonucleotide synthesis?
A2: Moisture control is absolutely critical. Water chemically reacts with activated phosphoramidites, leading to their deactivation and a subsequent reduction in coupling efficiency.[3] It is imperative to use anhydrous acetonitrile (B52724) (ACN) with a very low water content (10-15 ppm or lower) and to handle all reagents, especially the phosphoramidites, under anhydrous conditions to prevent degradation.[3]
Q3: Can I use the same deprotection protocol for LNA® oligonucleotides as for standard DNA oligos?
A3: In many cases, standard deprotection protocols using ammonium (B1175870) hydroxide (B78521) can be used for LNA®-containing oligonucleotides.[1][2] However, if the oligonucleotide contains base-labile modifications or dyes, a milder deprotection strategy is necessary to prevent their degradation.[5][6] It's essential to review the technical specifications for any modified bases in your sequence to determine the appropriate deprotection conditions.
Q4: Which purification method is best for LNA® oligonucleotides?
A4: The choice of purification method depends on the desired purity, yield, and the length of the oligonucleotide.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is effective for purifying LNA® oligos, especially those containing hydrophobic modifications like fluorescent dyes. It is generally recommended for oligonucleotides up to 50 bases in length.[7]
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC) provides excellent resolution based on the number of phosphate (B84403) groups and is suitable for achieving high purity, particularly for longer oligos.[7][8]
-
Polyacrylamide Gel Electrophoresis (PAGE) offers the highest purity by separating oligonucleotides based on size with single-base resolution. However, it typically results in lower yields compared to HPLC methods due to the extraction process.[7][9]
Q5: What is the effect of LNA® monomer position on synthesis yield?
A5: While the position of LNA® monomers within a sequence is primarily a design consideration for their biological activity, it can have some impact on synthesis. Placing LNA® monomers near the 5'-end has been shown to improve the performance of sequencing primers without negatively impacting synthesis yield.[10][11] However, long stretches of consecutive LNA® bases can potentially lead to lower coupling efficiencies due to increased steric hindrance.
Troubleshooting Guide
This guide addresses specific issues that may arise during LNA® oligonucleotide synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Low Coupling Efficiency: Insufficient time for the sterically hindered LNA® phosphoramidites to react. | Increase the coupling time for LNA® monomers. A coupling time of 180-250 seconds is often recommended.[1] |
| Moisture Contamination: Water in reagents (especially acetonitrile) or the synthesizer lines. | Use fresh, anhydrous acetonitrile with low water content. Ensure all reagents are dry and handled under an inert atmosphere.[3] | |
| Degraded Phosphoramidites: Improper storage or exposure to moisture. | Use fresh phosphoramidites for each synthesis. Store them under argon or nitrogen at the recommended temperature. | |
| Suboptimal Activator: Activator concentration or type is not optimal for LNA® monomers. | Ensure the correct activator (e.g., DCI or ETT) is used at the recommended concentration. | |
| Presence of (n-1) Shortmer Impurities | Incomplete Capping: Unreacted 5'-hydroxyl groups are not effectively blocked from further synthesis cycles. | Ensure the capping reagents (Cap A and Cap B) are fresh and active. Verify the capping step in your synthesis protocol is of sufficient duration. |
| Low Coupling Efficiency: A significant portion of the growing chains do not get extended in each cycle. | Address the causes of low coupling efficiency as outlined above. | |
| Poor Peak Shape or Multiple Peaks on HPLC | Incomplete Deprotection: Protecting groups on the bases or phosphate backbone have not been fully removed. | Extend the deprotection time or increase the temperature as recommended for the specific protecting groups used. Ensure the deprotection solution is fresh.[5] |
| Formation of Deprotection Adducts: Side reactions occurring during deprotection. | For sensitive modifications, use a milder deprotection reagent such as potassium carbonate in methanol (B129727) or AMA (ammonium hydroxide/methylamine).[6] | |
| Oligonucleotide Aggregation: High G-content sequences or the presence of hydrophobic modifications can lead to aggregation. | Heat the sample before HPLC analysis. Use denaturing conditions (e.g., adding formamide (B127407) to the loading buffer) for purification. | |
| Low Purity After Purification | Inappropriate Purification Method: The chosen purification method does not provide sufficient resolution for the specific oligonucleotide. | For high purity requirements, especially for longer oligos, consider PAGE purification. For modified oligos, HPLC is generally preferred.[7][9] |
| Co-elution of Impurities: Truncated sequences or other byproducts have similar retention times to the full-length product. | Optimize the HPLC gradient to improve separation. For RP-HPLC, ensure the 5'-DMT group is on for purification to effectively separate from failure sequences. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters in LNA® oligonucleotide synthesis. The values are based on recommendations and typical results found in the literature.
Table 1: Recommended Synthesis Cycle Parameters for LNA® vs. DNA Monomers
| Parameter | DNA Monomers | LNA® Monomers | Rationale for LNA® Modification |
| Coupling Time | 30 - 60 seconds | 180 - 250 seconds[1] | LNA® phosphoramidites are sterically hindered and require more time to couple efficiently. |
| Oxidation Time | ~30 seconds | ~45 seconds[1] | The phosphite (B83602) triester formed after LNA® coupling is oxidized more slowly. |
| Phosphoramidite (B1245037) Concentration | 0.08 - 0.1 M | 0.08 - 0.1 M | Standard concentrations are generally effective. |
| Activator | DCI or ETT | DCI or ETT | Standard activators are used. |
Table 2: Comparison of Purification Methods for LNA® Oligonucleotides
| Purification Method | Typical Purity | Typical Yield | Best Suited For |
| Desalting | Low | High | Removing salts and small molecules; suitable for non-critical applications like PCR primers. |
| Reverse-Phase Cartridge | >80%[12] | Moderate | DMT-on purification of oligos up to 35-40 bases. |
| Reverse-Phase HPLC (RP-HPLC) | >85% | Moderate to High | Modified oligonucleotides (e.g., with fluorophores); oligos up to 50 bases.[7] |
| Anion-Exchange HPLC (AEX-HPLC) | >90% | Moderate | High-purity applications, especially for longer oligonucleotides.[7] |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | Low to Moderate | Applications requiring the highest purity, such as cloning and therapeutics research; suitable for long oligos.[7][9] |
Experimental Protocols & Workflows
Standard LNA® Oligonucleotide Synthesis Cycle
The following diagram illustrates the key steps in a standard solid-phase phosphoramidite synthesis cycle for incorporating an LNA® monomer.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. labcluster.com [labcluster.com]
- 8. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
LNA Phosphoramidite Chemistry Technical Support Center
Welcome to the Technical Support Center for LNA (Locked Nucleic Acid) Phosphoramidite (B1245037) Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of LNA oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the main differences in synthesis parameters between LNA and standard DNA phosphoramidites?
A1: LNA phosphoramidites are sterically bulkier than standard DNA phosphoramidites.[1] This structural difference necessitates adjustments to the standard synthesis cycle. Key differences include longer coupling times to ensure efficient reaction between the LNA monomer and the growing oligonucleotide chain, and extended oxidation times to completely convert the phosphite (B83602) triester to the more stable phosphate (B84403) triester.[1]
Q2: What is depurination and why is it a significant concern in LNA oligonucleotide synthesis?
A2: Depurination is the cleavage of the glycosidic bond that connects a purine (B94841) base (adenine or guanine) to the sugar backbone.[2] This side reaction is particularly problematic during the acidic detritylation step of oligonucleotide synthesis.[3] The resulting abasic site is unstable and can lead to cleavage of the oligonucleotide chain during the final basic deprotection step, significantly reducing the yield of the full-length product.[2][4] For longer oligonucleotides, depurination is often the primary factor limiting synthesis quality.[4][5]
Q3: How can I minimize depurination during LNA synthesis?
A3: Several strategies can be employed to minimize depurination. One common approach is to use a milder deblocking agent than the standard trichloroacetic acid (TCA). Dichloroacetic acid (DCA) is a good alternative as it is less acidic and reduces the rate of depurination.[3] Additionally, using base-protecting groups that are electron-donating, such as dimethylformamidine (dmf) for guanosine, can help to stabilize the glycosidic bond and make it less susceptible to cleavage.[3]
Q4: What are the consequences of incomplete capping?
A4: Incomplete capping of unreacted 5'-hydroxyl groups after the coupling step results in the formation of oligonucleotides with internal deletions, commonly referred to as "n-1" sequences.[6] These deletion mutants can be challenging to separate from the desired full-length oligonucleotide, especially in longer sequences, leading to a less pure final product. The efficiency of the capping step is critical for obtaining high-purity oligonucleotides.[3]
Q5: Are there specific deprotection conditions recommended for LNA-containing oligonucleotides?
A5: Yes, the choice of deprotection conditions is crucial to avoid side reactions. For instance, when deprotecting oligonucleotides containing Me-Bz-C-LNA, it is advisable to avoid using methylamine, as it can cause an N4-methyl modification on the cytosine base.[1] It is important to consult the technical specifications for the specific LNA monomers and any other modifications present in your oligonucleotide to select the appropriate deprotection strategy.[7]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low yield of full-length oligonucleotide.
-
Presence of significant n-1 and shorter truncated sequences in the crude product analysis (e.g., by HPLC or PAGE).
-
Faint trityl color release during the detritylation step.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Coupling Time | LNA phosphoramidites require longer coupling times due to steric hindrance.[1] Increase the coupling time as recommended by the manufacturer. |
| Moisture in Reagents | Trace amounts of water can significantly reduce coupling efficiency.[3] Ensure all reagents, especially acetonitrile (B52724) and the phosphoramidite solutions, are anhydrous. Use fresh, high-quality reagents. |
| Degraded Phosphoramidites | LNA phosphoramidites can degrade over time, even when stored under anhydrous conditions. Use freshly prepared phosphoramidite solutions and store them properly. |
| Inefficient Activator | The choice and concentration of the activator are critical. Ensure you are using the recommended activator (e.g., 5-Ethylthio-1H-tetrazole - ETT) at the correct concentration. |
Issue 2: Presence of Truncated Sequences due to Depurination
Symptoms:
-
Appearance of multiple shorter fragments in addition to the full-length product upon analysis of the cleaved and deprotected oligonucleotide.
-
The molecular weights of the truncated fragments often correspond to cleavage at purine (A or G) residues.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Harsh Deblocking Conditions | The standard deblocking reagent, trichloroacetic acid (TCA), can be too harsh and lead to depurination.[3] |
| Susceptible Purine Bases | Purine bases are naturally more prone to depurination than pyrimidines. |
Experimental Protocol to Minimize Depurination:
-
Reagent Preparation: Prepare a 3% (v/v) solution of dichloroacetic acid (DCA) in anhydrous dichloromethane (B109758) (DCM).
-
Synthesizer Protocol Adjustment:
-
Replace the standard TCA deblocking solution with the 3% DCA solution on your synthesizer.
-
Increase the deblocking time to compensate for the milder acidity of DCA. A doubling of the deblock wait time is a good starting point, but optimization may be required.[3]
-
-
Use of Modified Protecting Groups: For particularly sensitive sequences, consider using dmf-protected dG phosphoramidites, which are more resistant to depurination.[3]
Issue 3: Incomplete Oxidation
Symptoms:
-
Low yield of the desired full-length product.
-
Presence of shorter oligonucleotides in the final product.
-
The phosphite triester linkages that are not oxidized to phosphate triesters are unstable and will cleave during subsequent synthesis cycles or deprotection.[2]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Oxidation Time | The oxidation of the phosphite triester formed after coupling an LNA monomer is slower than for a standard DNA monomer.[1] |
| Degraded Oxidizer | The standard iodine-based oxidizer can degrade over time, especially when exposed to light and air. |
| Sensitive Bases or Modifications | Some modified bases are sensitive to iodine and can be degraded by the standard oxidizer.[8] |
Experimental Protocol for Non-Aqueous Oxidation:
For oligonucleotides containing sensitive bases, a non-aqueous oxidation solution can be beneficial.
-
Reagent: Use a 0.5 M solution of (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile.[2][8]
-
Synthesizer Protocol:
Quantitative Data Summary
Table 1: Recommended Synthesis Cycle Parameters for LNA vs. DNA
| Parameter | Standard DNA | LNA | Reference |
| Coupling Time (ABI Synthesizer) | 30 seconds | 180 seconds | [1] |
| Coupling Time (Expedite Synthesizer) | ~60 seconds | 250 seconds | [1] |
| Oxidation Time (Iodine) | 15-30 seconds | 45 seconds | [1] |
Table 2: Capping Efficiency on Different Synthesizers
| Synthesizer | Capping Reagent B | Capping Efficiency | Reference |
| ABI 394 | 16% N-methylimidazole | ~97% | [3] |
| Expedite 8909 | 10% N-methylimidazole | ~90% | [3] |
| ABI 394 | 10% N-methylimidazole | 89% | [3] |
| ABI 394 | 6.5% DMAP | >99% | [3] |
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing the Purity of LNA®-Containing Oligonucleotides
Welcome to the technical support center for LNA® (Locked Nucleic Acid)-containing oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the purity of your LNA®-containing synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in LNA®-containing oligonucleotide synthesis?
A1: Similar to standard DNA/RNA synthesis, the primary impurities are failure sequences, often referred to as shortmers (n-1, n-2, etc.), which result from incomplete coupling at each cycle.[1][2] Other impurities can include deletion sequences (from failed capping), sequences with protecting groups still attached, and byproducts from the chemical synthesis and cleavage/deprotection steps.[1] For LNA®-containing oligonucleotides, particularly those with phosphorothioate (B77711) (PS) modifications, diastereoisomers can also contribute to a complex impurity profile.[3] Additionally, G-rich sequences have a tendency to form aggregates, which can present as high molecular weight impurities.[4][5][6]
Q2: Which purification method is best for my LNA®-containing oligonucleotide?
A2: The optimal purification method depends on several factors including the length of the oligonucleotide, the presence of other modifications (like fluorophores or phosphorothioates), the intended application, and the required final purity. The three most common high-resolution methods are Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC), Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), and Polyacrylamide Gel Electrophoresis (PAGE).
-
AEX-HPLC is highly recommended for LNA®-containing oligonucleotides, especially those with significant secondary structure, as it can be performed at high pH to denature the oligo.[7][8]
-
IP-RP-HPLC is effective, particularly for "trityl-on" purification where the hydrophobic DMT group on the full-length product enhances separation.[9] It is also the method of choice for oligos modified with hydrophobic groups like dyes.
-
PAGE offers the highest resolution for long oligonucleotides (>50-60 bases) and is excellent for removing n-1 shortmers.[10] However, yields can be lower compared to HPLC methods.[2]
Q3: Can I use the same purification protocols for LNA® oligonucleotides as for standard DNA/RNA?
A3: While the principles are the same, protocols often need to be adapted for LNA®-containing oligonucleotides. The incorporation of LNA® monomers increases the hydrophobicity and binding affinity of the oligonucleotide, which can alter its chromatographic behavior. For example, stronger denaturing conditions (e.g., higher temperature or pH in HPLC, or higher urea (B33335) concentration in PAGE) may be necessary to overcome secondary structures.[7][11] Gradient conditions in HPLC may also need to be optimized to achieve adequate separation.
Q4: My LNA® oligonucleotide has phosphorothioate (PS) modifications. Does this affect purification?
A4: Yes. Phosphorothioate modifications increase the hydrophobicity of the oligonucleotide and introduce chirality at each phosphorus center, leading to a complex mixture of diastereomers.[3] This can result in broader peaks in HPLC.[3] AEX-HPLC at high pH can help in separating different thiolated forms.[7][12] IP-RP-HPLC is also commonly used, and specific ion-pairing reagents can modulate the separation of these diastereomers.
Troubleshooting Guides
HPLC Purification (AEX and IP-RP)
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Peak Splitting or Broad Peaks | 1. Secondary Structures: LNA® oligos have a high affinity and can form stable hairpins or self-dimers. 2. Diastereomers: Common in phosphorothioate LNA® oligos. 3. Column Issues: Blocked frit, column void, or contamination.[3][13] 4. Mobile Phase/Sample Mismatch: Sample solvent is too different from the initial mobile phase.[14] | 1. Increase Denaturation: Increase column temperature (e.g., 60-80°C). For AEX, use a high pH mobile phase (e.g., pH 12 with NaOH).[7][11] For IP-RP, add a denaturant like urea to the mobile phase. 2. Optimize Ion-Pairing (for IP-RP): Experiment with different ion-pairing reagents (e.g., TEAA, hexylammonium acetate) and concentrations to improve peak shape.[15] 3. Column Maintenance: Flush the column, or if necessary, replace the frit or the entire column.[3] 4. Solvent Matching: Dissolve the sample in the initial mobile phase whenever possible.[14] |
| Poor Resolution of n-1 Shortmers | 1. Suboptimal Gradient: The gradient may be too steep to separate species of similar size and charge/hydrophobicity. 2. Inappropriate Column Chemistry: The chosen stationary phase may not provide sufficient selectivity. | 1. Shallow Gradient: Decrease the gradient slope (e.g., <1% change in organic solvent per minute for IP-RP) over the elution range of the target oligonucleotide.[12] 2. Column Selection: For IP-RP, a C18 column is common. For AEX, a strong anion exchanger is typically used. Ensure the particle size is appropriate for the required resolution (smaller particles generally give better resolution). |
| G-Rich Sequence Aggregation | Guanine-rich sequences can form G-quadruplexes, leading to aggregation and poor chromatographic performance.[4][5] | 1. High pH AEX-HPLC: Use a mobile phase with a pH of 12 or higher to disrupt Hoogsteen hydrogen bonds that stabilize G-quadruplexes.[7] 2. Denaturing Conditions: Increase temperature and/or add denaturants to the mobile phase in IP-RP-HPLC. 3. Cation Removal: The presence of certain cations (like K+) can stabilize G-quadruplexes. Ensure buffers are prepared with cation-free water and consider using lithium or sodium salts. |
PAGE Purification
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Bands are Smeared or Not Sharp | 1. Secondary Structures: Incomplete denaturation of the LNA® oligonucleotide. 2. Sample Overload: Too much oligonucleotide loaded into the well. 3. Incorrect Gel Percentage: The gel matrix is not optimal for the size of the oligonucleotide. | 1. Increase Denaturant: Ensure the loading buffer contains a high concentration of a denaturant like formamide (B127407) and heat the sample before loading.[16][17] Use a gel with a high concentration of urea (e.g., 7-8 M). 2. Reduce Loading Amount: Decrease the amount of oligonucleotide loaded per well.[17] 3. Optimize Gel Percentage: Use a higher percentage gel for smaller oligos and a lower percentage for larger ones to ensure the target band is well-resolved. |
| Low Recovery of Purified Oligonucleotide | 1. Inefficient Elution from Gel Slice: The oligonucleotide is not diffusing out of the polyacrylamide matrix effectively. 2. Loss During Subsequent Steps: Adsorption to tubes or loss during precipitation. | 1. Optimize Elution: Crush the gel slice thoroughly.[16] Elute overnight with shaking at 37°C.[16] Use an appropriate elution buffer (e.g., TE buffer or a salt solution).[16][17] 2. Use Carrier for Precipitation: If precipitating a small amount of oligonucleotide, add a carrier like tRNA or glycogen. |
Quantitative Data Summary
The expected purity of LNA®-containing oligonucleotides varies by the purification method employed. The following table summarizes typical purity levels that can be achieved.
| Purification Method | Typical Purity Range | Oligonucleotide Length Suitability | Notes |
| Anion-Exchange HPLC (AEX-HPLC) | >95% | Up to ~80 bases | Excellent for oligos with secondary structure.[7] |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | >85% - >95% | Up to ~50 bases (resolution decreases with length)[10] | Purity can be very high, especially with "trityl-on" purification. |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | Especially recommended for >50-60 bases[10] | Offers very high resolution but may have lower yields.[2] |
Experimental Protocols
Protocol 1: Anion-Exchange HPLC (AEX-HPLC) at High pH
This method is particularly effective for purifying LNA®-containing oligonucleotides that may form secondary structures.
-
Column: A strong anion-exchange column suitable for high pH, such as a polymeric resin-based column.
-
Mobile Phase A: 10 mM Sodium Hydroxide (NaOH) in nuclease-free water (pH ~12).
-
Mobile Phase B: 10 mM NaOH, 2 M Sodium Chloride (NaCl) in nuclease-free water.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for an analytical column.
-
Column Temperature: 60 - 80°C to further aid denaturation.[11]
-
Gradient:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the dissolved crude oligonucleotide.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes. The exact slope should be optimized to resolve the full-length product from shortmers. A shallower gradient provides better resolution.
-
-
Detection: UV at 260 nm.
-
Post-Purification: Fractions containing the purified oligonucleotide will have a high salt concentration and must be desalted, for example, by size-exclusion chromatography or ethanol (B145695) precipitation.
Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) with Trityl-On Purification
This method leverages the hydrophobicity of the 5'-DMT (trityl) group, which is left on the full-length product.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in nuclease-free water.
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in acetonitrile.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for an analytical column.
-
Column Temperature: 50 - 65°C.
-
Gradient:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the "trityl-on" crude oligonucleotide dissolved in Mobile Phase A.
-
Apply a shallow linear gradient of Mobile Phase B. The hydrophobic, trityl-containing full-length product will elute much later than the "trityl-off" failure sequences.
-
-
Detection: UV at 260 nm.
-
Post-Purification:
-
Collect the peak corresponding to the trityl-on product.
-
Lyophilize the collected fraction.
-
Remove the DMT group by treating with 80% aqueous acetic acid.
-
Desalt the final product.
-
Protocol 3: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This method provides excellent resolution based on size.
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 10-20% acrylamide, depending on oligo size) containing 7-8 M urea in 1X TBE buffer.[16]
-
Sample Preparation: Dissolve the crude oligonucleotide in a loading buffer containing formamide (e.g., 90% formamide in 1X TBE).[16][17] Heat the sample at 95°C for 2-5 minutes and then immediately place it on ice to denature.[16]
-
Electrophoresis: Pre-run the gel for 15-30 minutes.[16] Load the denatured sample and run the gel at a constant voltage until the desired separation is achieved (monitoring with a dye like bromophenol blue in a separate lane can be helpful).[16]
-
Visualization: Visualize the bands using UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a short-wave UV lamp. The oligonucleotide bands will appear as dark shadows.[16][17]
-
Excision and Elution: Carefully excise the band corresponding to the full-length oligonucleotide.[16][17] Crush the gel slice and elute the oligonucleotide overnight in an elution buffer (e.g., 0.5 M NaCl in TE buffer) with shaking.[16][17]
-
Purification from Gel Matrix: Separate the eluate from the gel fragments by centrifugation through a filter column.
-
Desalting: Desalt the purified oligonucleotide using a desalting column or ethanol precipitation to remove salts and residual urea.[17]
Visualizations
Caption: General workflow for LNA® oligonucleotide purification and analysis.
Caption: Decision tree for troubleshooting common HPLC purification issues.
References
- 1. 寡核苷酸纯化 [sigmaaldrich.com]
- 2. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. Reduced aggregation and improved specificity of G-rich oligodeoxyribonucleotides containing pyrazolo[3,4-d]pyrimidine guanine bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. G-rich oligonucleotide-functionalized gold nanoparticle aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. diva-portal.org [diva-portal.org]
- 10. labcluster.com [labcluster.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. support.waters.com [support.waters.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. agilent.com [agilent.com]
- 16. research.fredhutch.org [research.fredhutch.org]
- 17. Protocol for PAGE Gel Purification [ibiblio.org]
Preventing phosphoramidite degradation during synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of phosphoramidites during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphoramidite (B1245037) degradation?
A1: The stability of phosphoramidites is primarily challenged by two main degradation pathways: hydrolysis and oxidation.[1][2]
-
Hydrolysis: The phosphoramidite moiety is highly sensitive to acid-catalyzed hydrolysis and will react with even trace amounts of water in solvents or on glassware.[1][2] This reaction forms H-phosphonate and other byproducts that are inactive in the coupling step.[1]
-
Oxidation: The trivalent phosphorus (P(III)) center can be easily oxidized to a pentavalent phosphate (B84403) (P(V)) species upon exposure to air.[1] This oxidized form is incapable of participating in the oligonucleotide coupling reaction.[1] Factors like elevated temperatures and chemical impurities can also accelerate degradation.[3]
Q2: Are all phosphoramidites equally stable?
A2: No, there is significant variability in stability. 2'-deoxyguanosine (B1662781) (dG) phosphoramidites are particularly prone to degradation compared to dA, dC, and T phosphoramidites.[2][4][5] The stability of phosphoramidites in acetonitrile (B52724) solution follows the general order: T, dC > dA >> dG.[2][5] The choice of protecting groups on the exocyclic amine of the nucleobase also significantly influences the rate of degradation.[4] For instance, dG phosphoramidites with "mild" protecting groups, which are easier to remove post-synthesis, tend to be less stable in solution.[1]
Q3: How should phosphoramidites be stored to ensure maximum stability?
A3: Proper storage is critical to prevent degradation. Recommendations vary for solid and solution forms.
-
Solid Phosphoramidites: Store as a dry powder at -20°C or lower in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] It is advisable to use a non-frost-free freezer to avoid temperature cycling.[1]
-
Phosphoramidites in Solution: Store solutions at -20°C under an inert atmosphere.[1] The solvent must be anhydrous, typically acetonitrile with a water content below 30 ppm.[1] For critical applications, further drying of the solution with molecular sieves is recommended.[1]
Q4: What is the recommended procedure for handling phosphoramidites before use?
A4: To prevent contamination with atmospheric moisture, it is crucial to allow the container of solid phosphoramidite to warm completely to room temperature before opening.[1] When preparing solutions, use only high-quality anhydrous acetonitrile (<30 ppm water) and handle under an inert gas atmosphere.[1][6] For particularly sensitive or expensive phosphoramidites, drying the dissolved amidite over 3Å molecular sieves overnight is a recommended practice.
Q5: How long can I expect my phosphoramidites to remain stable in solution on the synthesizer?
A5: The stability of phosphoramidites in solution at room temperature on a synthesizer is limited. Standard phosphoramidites in anhydrous acetonitrile are generally stable for 2-3 days when refrigerated (2 to 8°C).[7] However, dG is significantly less stable and can show extensive degradation in a matter of days at room temperature.[5] For this reason, it is best practice to use freshly prepared solutions, especially for dG and sensitive modified amidites.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a primary indicator of phosphoramidite degradation or other issues within the synthesis process. A sudden drop in the trityl signal during synthesis is a clear warning sign.[1]
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
Quantitative Data Summary
Phosphoramidite stability is influenced by the nucleobase, storage time, and temperature. The data below provides insight into expected degradation under various conditions.
Table 1: Stability of Phosphoramidites in Acetonitrile Solution
| Phosphoramidite | Purity Reduction after 5 Weeks (Inert Atmosphere) | Relative Stability Ranking |
| dG (isobutyryl) | 39% | Least Stable |
| dA (benzoyl) | 6% | Moderate |
| dC (benzoyl) | 2% | Stable |
| T | 2% | Stable |
| Data sourced from a study analyzing phosphoramidite solutions by HPLC-MS.[2][5] |
Table 2: Recommended Storage Conditions and Expected Stability
| Condition | Temperature | Atmosphere | Expected Stability | Key Considerations |
| Solid Powder | -20°C or lower | Inert Gas (Ar/N₂) | Months to Years | Use non-frost-free freezer. Allow vial to warm to room temp before opening.[1] |
| Solution in Anhydrous ACN | -20°C | Inert Gas (Ar/N₂) | Several weeks for dG; longer for others.[1][5] | Ensure ACN water content is <30 ppm.[1] |
| Solution on Synthesizer | Room Temperature | Inert Gas (Ar/N₂) | Days (dG is least stable) | Practical for routine use only. Use fresh solutions for long or critical syntheses.[5] |
| Solution on Synthesizer | 2 to 8°C | Inert Gas (Ar/N₂) | 2-3 days for standard amidites.[7] | Refrigerated autosampler position can extend usability. |
Experimental Protocols
Protocol 1: Quality Control of Phosphoramidites by ³¹P NMR Spectroscopy
This protocol provides a direct method for quantifying the active P(III) phosphoramidite and its primary degradation products.
Objective: To assess the purity of a phosphoramidite sample and quantify the extent of hydrolysis (H-phosphonate) and oxidation (P(V) phosphate).
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), accurately weigh and dissolve the phosphoramidite sample in a deuterated solvent (e.g., acetonitrile-d₃ or chloroform-d).[1]
-
For quantitative analysis, an internal standard can be included.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient relaxation delay to ensure accurate integration of all phosphorus signals.
-
-
Data Interpretation:
-
Integrate the peaks corresponding to the different phosphorus species. The typical chemical shifts are:
-
Calculate the percentage of each species by comparing their relative integral values to the total phosphorus integral. Purity is determined by the percentage of the P(III) species.
-
Diagram: Phosphoramidite Degradation Pathways
Protocol 2: Preparation and Handling of Phosphoramidite Solutions for Synthesis
This protocol outlines the best practices for dissolving phosphoramidites to minimize moisture contamination.
Objective: To prepare a phosphoramidite solution with minimal water content for use on an automated synthesizer.
Methodology:
-
Preparation:
-
Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas or in a desiccator.
-
Use a fresh, sealed bottle of anhydrous acetonitrile (ACN) with a specified water content of <30 ppm, preferably <10 ppm.
-
-
Dissolution:
-
Allow the sealed phosphoramidite vial to equilibrate to room temperature for at least 30 minutes to prevent condensation upon opening.[1]
-
Working under a blanket of dry argon or nitrogen, unseal the phosphoramidite vial.
-
Using a dry syringe, transfer the calculated volume of anhydrous ACN to the phosphoramidite vial to achieve the desired concentration (typically 0.05 M to 0.1 M).[1]
-
Gently swirl the vial until the phosphoramidite is completely dissolved. Some viscous amidites may require 5-10 minutes.
-
-
Drying (Optional but Recommended):
-
For sensitive amidites, add a layer of activated 3Å molecular sieves to the bottom of the solution vial.[1]
-
Seal the vial and allow it to stand overnight at room temperature or 4°C. This will further reduce the water content.
-
-
Installation:
-
Place the prepared phosphoramidite solution onto the appropriate port of the DNA synthesizer, ensuring the system is purged with inert gas.
-
Protocol 3: Monitoring Coupling Efficiency via Trityl Cation Absorbance
This protocol describes the real-time method for assessing the success of each coupling step during synthesis.
Objective: To quantitatively monitor the stepwise coupling efficiency during an automated oligonucleotide synthesis run.
Methodology:
-
Synthesizer Setup:
-
Ensure the DNA synthesizer is equipped with an in-line UV-Vis detector positioned to analyze the waste stream from the synthesis column.
-
Set the detector to measure absorbance at the λmax of the dimethoxytrityl (DMT) cation, which is approximately 495 nm.[1]
-
-
Synthesis and Data Collection:
-
Initiate the automated synthesis protocol.
-
During each deblocking (detritylation) step, the acid reagent cleaves the orange-colored DMT group from the 5'-end of the growing oligonucleotide chain.[1]
-
The synthesizer's software will record the peak absorbance of the eluted DMT cation for each cycle.
-
-
Data Interpretation:
-
A consistent and high absorbance reading for each cycle indicates a successful and efficient coupling reaction in the preceding step.
-
A significant or sudden drop in the absorbance value for a specific cycle indicates a failure in that coupling step.[1]
-
The stepwise coupling efficiency can be calculated by the software based on the ratio of consecutive trityl absorbance values. An efficiency of >99% is ideal.
-
Diagram: Workflow for Phosphoramidite Quality Control
References
- 1. benchchem.com [benchchem.com]
- 2. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. usp.org [usp.org]
- 7. researchgate.net [researchgate.net]
Impact of moisture on DMTr-LNA-U-3-CED-Phosphoramidite stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of DMTr-LNA-U-3'-CED-Phosphoramidite, with a particular focus on the impact of moisture. This resource is intended for researchers, scientists, and drug development professionals utilizing this reagent in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is DMTr-LNA-U-3'-CED-Phosphoramidite and what are its primary applications?
DMTr-LNA-U-3'-CED-Phosphoramidite is a specialized phosphoramidite (B1245037) building block used in the chemical synthesis of Locked Nucleic Acid (LNA) oligonucleotides.[1][2] LNA is a modified RNA nucleotide where the ribose ring is "locked" in an N-type conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[3][4] This conformational rigidity significantly increases the thermal stability and binding affinity of LNA-containing oligonucleotides towards complementary DNA and RNA strands.[3][4] Consequently, it is a valuable tool in various applications, including antisense therapy, diagnostics, and molecular biology research, where high specificity and strong binding are crucial.[3]
Q2: How stable is DMTr-LNA-U-3'-CED-Phosphoramidite, and what are the main factors affecting its stability?
Like other phosphoramidites, DMTr-LNA-U-3'-CED-Phosphoramidite is sensitive to two primary degradation pathways: hydrolysis and oxidation.[5] The trivalent phosphorus (P(III)) center is susceptible to reaction with water, leading to the formation of an inactive H-phosphonate species.[6][][8] Exposure to oxygen can also oxidize the P(III) center to a pentavalent phosphate (B84403) (P(V)), rendering it incapable of participating in the coupling reaction during oligonucleotide synthesis.[5] Therefore, minimizing exposure to moisture and air is critical to maintaining the reagent's integrity.[9] While LNA phosphoramidites are generally considered stable in anhydrous acetonitrile (B52724) solution, their stability decreases in the presence of water.[10][11]
Q3: What are the recommended storage and handling conditions for DMTr-LNA-U-3'-CED-Phosphoramidite?
To ensure the longevity and performance of DMTr-LNA-U-3'-CED-Phosphoramidite, strict storage and handling protocols are necessary.[5]
-
Storage of Solid Reagent: The solid phosphoramidite should be stored at -20°C or lower in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5][8] It is advisable to use a non-frost-free freezer to avoid temperature cycling, which can introduce moisture.[5]
-
Handling of Solid Reagent: Before opening, the container must be allowed to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[5] This seemingly minor step is a critical source of contamination.
-
Preparation and Storage of Solutions: Dissolution should be carried out using anhydrous acetonitrile with a water content of less than 30 ppm.[5] For highly sensitive applications, it is recommended to use freshly opened anhydrous solvent or to dry the solvent over activated molecular sieves. Solutions should be stored at -20°C under an inert atmosphere and used within a few days for optimal performance.[12]
Troubleshooting Guide
This guide addresses common issues encountered during oligonucleotide synthesis that may be related to the degradation of DMTr-LNA-U-3'-CED-Phosphoramidite due to moisture.
| Observed Problem | Potential Cause | Recommended Action |
| Low Coupling Efficiency | Hydrolysis of the phosphoramidite due to moisture contamination. | - Use fresh, anhydrous acetonitrile for dissolution.- Ensure the phosphoramidite vial was warmed to room temperature before opening.- Check the water content of your acetonitrile.- Prepare a fresh solution of the phosphoramidite. |
| Presence of Truncated Sequences (n-1) | A significant portion of the phosphoramidite has degraded, leading to failed coupling steps. | - Discard the old phosphoramidite solution and prepare a fresh one.- Review your reagent handling procedures to minimize moisture exposure.- Consider performing a quality control check on the solid phosphoramidite if the issue persists with fresh solutions. |
| Inconsistent Synthesis Results | Intermittent moisture contamination of the phosphoramidite solution or other synthesis reagents. | - Implement a strict protocol for handling all anhydrous reagents.- Check the seals and septa on your reagent bottles for any signs of degradation.- Ensure the inert gas supply to your synthesizer is dry. |
| Appearance of Unexpected Peaks in HPLC/MS Analysis | Formation of byproducts from phosphoramidite degradation. | - Confirm the identity of the byproducts if possible (e.g., H-phosphonate).- If degradation is confirmed, replace the phosphoramidite and review handling procedures. |
Experimental Protocols
Protocol 1: Assessment of DMTr-LNA-U-3'-CED-Phosphoramidite Purity by ³¹P NMR Spectroscopy
This protocol provides a method to assess the purity of the phosphoramidite and detect the presence of its hydrolyzed H-phosphonate byproduct.
Materials:
-
DMTr-LNA-U-3'-CED-Phosphoramidite sample
-
Anhydrous acetonitrile (or deuterated acetonitrile for locking)
-
NMR tubes and caps
-
NMR spectrometer with a phosphorus probe
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox), accurately weigh approximately 10-20 mg of the phosphoramidite into a clean, dry vial.
-
Dissolve the phosphoramidite in 0.5 mL of anhydrous acetonitrile (or deuterated acetonitrile).
-
Transfer the solution to an NMR tube and cap it securely.
-
Acquire a ³¹P NMR spectrum. The active phosphoramidite should exhibit a characteristic signal around δ 146-150 ppm.
-
The presence of the H-phosphonate byproduct will be indicated by a doublet in the region of δ 0-10 ppm with a large ¹J(P,H) coupling constant.
-
Integrate the signals to quantify the relative amounts of the active phosphoramidite and the hydrolyzed impurity.
Visual Guides
References
- 1. DMTr-LNA-U-3-CED-phosphoramidite, 206055-76-7 | BroadPharm [broadpharm.com]
- 2. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 5. benchchem.com [benchchem.com]
- 6. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. researchgate.net [researchgate.net]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Optimization of Deprotection Steps for LNA Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of Locked Nucleic Acid (LNA) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the standard deprotection conditions for LNA oligonucleotides?
A1: The deprotection conditions for LNA oligonucleotides are highly dependent on the protecting groups used for the nucleobases and any other modifications present in the sequence.[1][2] For standard LNA oligonucleotides synthesized with traditional protecting groups (e.g., Bz-dA, Bz-dC, iBu-dG), deprotection is commonly carried out using concentrated ammonium (B1175870) hydroxide (B78521) solution.[1] However, for LNA oligos containing sensitive modifications, milder deprotection strategies are necessary to prevent degradation.[3][4]
Q2: How can I avoid modification of sensitive groups during deprotection?
A2: To avoid modification of sensitive groups, such as certain dyes or other chemical modifications, it is crucial to employ milder deprotection reagents.[3][4] The use of "UltraMILD" phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) allows for deprotection with potassium carbonate in methanol (B129727), which is significantly gentler than ammonium hydroxide.[3][4] Another common milder reagent is aqueous methylamine (B109427) (AMA), which can significantly reduce deprotection times at elevated temperatures.[3][4][5] Always review the specifications of any modifications in your oligonucleotide to determine their lability and choose the appropriate deprotection strategy.[3][4]
Q3: What is AMA, and when should I use it for LNA oligonucleotide deprotection?
A3: AMA is a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine.[4] It is a fast and efficient deprotection reagent, often used for "UltraFAST" deprotection, which can be completed in as little as 5-10 minutes at 65°C.[3][4] AMA is particularly useful when high-throughput synthesis is required. However, it is important to note that the use of AMA requires acetyl (Ac) protected dC to prevent base modification.[3][4] It is compatible with both TOM-protected and TBDMS-protected RNA chemistries, which can be relevant for LNA/RNA chimeric oligonucleotides.[5][6]
Q4: Can I perform cleavage and deprotection in a single step?
A4: Yes, it is common practice to perform cleavage from the solid support and deprotection of the oligonucleotide in a single step.[1][2] This is typically achieved by heating the solid support in the deprotection solution (e.g., ammonium hydroxide or AMA).[2] This one-step method is efficient and helps to ensure optimal yields.[7] However, be aware that this can lead to a small amount of dissolved silica (B1680970) from the CPG support, which can be removed during subsequent purification steps.[7]
Q5: How does the presence of LNA modifications affect the choice of deprotection strategy?
A5: LNA modifications themselves are generally stable under standard deprotection conditions. However, LNA oligonucleotides are often synthesized with other sensitive modifications for specific applications. The overall composition of the oligonucleotide, including any dyes, quenchers, or other functional groups, dictates the deprotection strategy.[3][4] Therefore, the primary consideration is the compatibility of all components of the LNA oligonucleotide with the chosen deprotection reagent and conditions.
Troubleshooting Guide
Problem 1: Incomplete deprotection observed by Mass Spectrometry (multiple peaks corresponding to protected bases).
| Possible Cause | Suggested Solution |
| Old or low-quality deprotection reagent | Use fresh, high-quality deprotection reagents. For instance, ammonium hydroxide solutions should be stored refrigerated and used within a week of opening.[3] |
| Insufficient deprotection time or temperature | Increase the deprotection time or temperature according to the recommended protocol for your specific protecting groups. Refer to the deprotection tables for guidance. |
| Inefficient removal of G protecting group | The protecting group on guanine (B1146940) is often the most difficult to remove.[7] Ensure deprotection conditions are sufficient for its complete removal. Consider using dmf-dG phosphoramidite (B1245037) for faster deprotection.[1] |
Problem 2: Degradation of the LNA oligonucleotide during deprotection.
| Possible Cause | Suggested Solution |
| Harsh deprotection conditions for sensitive modifications | If your LNA oligonucleotide contains base-labile modifications (e.g., certain dyes), switch to a milder deprotection method.[3][4] Options include using UltraMILD monomers and deprotecting with potassium carbonate in methanol or using t-butylamine/water.[3] |
| Prolonged exposure to basic conditions | Minimize the deprotection time to what is necessary for complete removal of the protecting groups. Fast deprotection reagents like AMA can be beneficial here.[3][4] |
Problem 3: Low yield of the final LNA oligonucleotide product.
| Possible Cause | Suggested Solution |
| Incomplete cleavage from the solid support | Ensure the cleavage step is complete by allowing sufficient time for the reaction. A one-step cleavage and deprotection protocol generally ensures maximum yield.[7] |
| Loss of product during post-deprotection workup | Optimize your purification and desalting procedures. For DMT-on purification, avoid acidic conditions that can prematurely cleave the DMT group.[1] During evaporation, avoid excessive heat which can lead to the loss of the DMT group.[3][5] |
Problem 4: Purification issues after deprotection.
| Possible Cause | Suggested Solution |
| Presence of failure sequences and impurities | Incomplete capping during synthesis can lead to the accumulation of shorter "failure" sequences.[8] Ensure efficient capping steps during synthesis. Post-deprotection, use a suitable purification method like HPLC (Reverse-Phase or Anion-Exchange) or PAGE to separate the full-length product from impurities.[2][8] |
| Co-elution of impurities with the product | Optimize the purification gradient and conditions. For DMT-on purification, ensure the DMT group is intact prior to loading on the purification column.[1] |
Deprotection Condition Comparison
| Deprotection Reagent | Typical Conditions | Suitable for | Notes |
| Ammonium Hydroxide | 55°C for 8-16 hours | Standard DNA/LNA with traditional protecting groups | A traditional but slow method.[1] Ensure the solution is fresh.[3] |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C for 5-10 minutes | Fast deprotection of standard and some modified oligos | Requires Ac-dC to avoid base modification.[3][4] |
| Potassium Carbonate in Methanol (0.05M) | Room temperature for 4 hours | UltraMILD monomers (Pac-dA, Ac-dC, iPr-Pac-dG) | Very gentle, ideal for highly sensitive modifications.[3][4] |
| t-Butylamine/Water (1:3 v/v) | 60°C for 6 hours | Oligos with sensitive dyes like TAMRA | An alternative mild deprotection method.[3] |
Experimental Protocols
Protocol 1: Standard Deprotection using Ammonium Hydroxide
-
After synthesis, transfer the solid support containing the LNA oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is completely submerged.
-
Seal the vial tightly and place it in a heating block or oven at 55°C.
-
Heat for 8-16 hours to ensure complete cleavage and deprotection.
-
After cooling to room temperature, carefully open the vial in a fume hood.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the support with a small volume of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the dried pellet in an appropriate buffer for purification.
Protocol 2: UltraFAST Deprotection using AMA
-
Transfer the solid support to a screw-cap vial.
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Add the AMA reagent to the solid support.
-
Seal the vial and heat at 65°C for 10 minutes.[4]
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new tube.
-
Dry the solution in a vacuum concentrator.
-
Proceed with purification.
Protocol 3: UltraMILD Deprotection using Potassium Carbonate
This protocol is for LNA oligonucleotides synthesized with UltraMILD phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG).
-
Transfer the solid support to a suitable vial.
-
Add a 0.05M solution of potassium carbonate in methanol to the support.
-
Seal the vial and let it stand at room temperature for 4 hours.[4]
-
Transfer the supernatant to a new tube.
-
Neutralize the solution by adding a suitable acid (e.g., acetic acid) before drying.
-
Dry the oligonucleotide solution and resuspend for purification.
Visual Workflow and Logic Diagrams
Caption: Decision tree for selecting an appropriate LNA oligonucleotide deprotection strategy.
Caption: A logical workflow for troubleshooting incomplete deprotection of LNA oligonucleotides.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. gilson.com [gilson.com]
LNA Oligonucleotide Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sequence errors encountered during Locked Nucleic Acid (LNA) oligonucleotide synthesis. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common sequence errors in LNA oligo synthesis?
A1: The most frequent sequence errors in LNA oligo synthesis are deletion mutations (n-1), insertion mutations (n+1), and base modifications.[1][2][3] Deletion mutations, also known as "shortmers," are the most common impurity and result from incomplete coupling of a phosphoramidite (B1245037) monomer to the growing oligonucleotide chain.[3] Insertion mutations are often caused by the addition of an extra nucleotide, such as a GG dimer, which can be difficult to separate from the full-length oligo.[1] Base modifications can arise from side reactions like depurination or cyanoethylation.[1]
Q2: What is coupling efficiency and why is it critical in LNA oligo synthesis?
A2: Coupling efficiency refers to the percentage of growing oligo chains that successfully attach a new phosphoramidite monomer during each synthesis cycle.[4][5] It is a critical factor because the overall yield of the full-length product decreases exponentially with each coupling step.[4] Even a small decrease in coupling efficiency can lead to a significant accumulation of failure sequences, especially for longer oligonucleotides.[4][5] For instance, with a 99% coupling efficiency, the theoretical yield of a 95-mer oligo is only 38.5% full-length product.[4] LNA phosphoramidite monomers, particularly guanine (B1146940) LNA, can exhibit lower coupling efficiency than standard DNA monomers, making this a crucial parameter to monitor.[6]
Q3: How does capping efficiency affect the quality of LNA oligos?
A3: Capping is a crucial step that "blocks" any unreacted 5'-hydroxyl groups on the growing oligo chains from participating in subsequent coupling cycles.[1][7] Low capping efficiency leads to the accumulation of deletion mutants (n-1 mers) with a missing base scattered throughout the sequence.[1] These n-1 impurities are particularly problematic because they, like the full-length product, possess a dimethoxytrityl (DMT) group, making them difficult to remove by standard purification methods like DMT-on reverse-phase HPLC.[1]
Q4: What causes n+1 impurities and how can they be minimized?
A4: The n+1 impurity, an oligo with an additional nucleotide, is often the result of GG dimer formation and its subsequent incorporation into the sequence.[1] This occurs because guanosine (B1672433) detritylates faster than other bases, leading to dimer formation.[1] To minimize this side reaction, it is recommended to avoid strongly acidic activators.[1] Another cause can be the alkylation of the N-3 position on thymidine (B127349) by acrylonitrile (B1666552), a byproduct of cyanoethyl protecting group elimination, which results in an impurity that appears as an n+1 peak in reverse-phase HPLC and can be identified by a +53 Da mass addition in mass spectrometry.[1] Using a larger volume of ammonia (B1221849) or AMA for deprotection can help minimize this issue.[1]
Q5: What are the best practices for designing LNA-containing oligonucleotides to avoid synthesis errors?
A5: To minimize synthesis errors and ensure high-quality LNA oligos, consider the following design guidelines:
-
Avoid long stretches of consecutive LNA bases: This can lead to lower synthesis yields and purity.[6] It is generally recommended to avoid stretches of more than four LNA bases.[8]
-
GC Content: Maintain a GC content between 30-60% and avoid stretches of more than three G's or C's.[8]
-
Self-complementarity: Check for potential hairpin formation or self-dimerization, as LNA-LNA binding is very strong.[6][8]
-
Placement of LNAs: Introduce LNA bases at positions where enhanced affinity and specificity are most needed.[8]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during LNA oligo synthesis.
Issue 1: High Levels of n-1 Deletion Sequences
Possible Causes:
-
Low coupling efficiency.
-
Inefficient capping.
-
Moisture in reagents or on the synthesizer.[1]
-
Degraded phosphoramidites or activator.
-
Clogged pores in the solid support, especially for long oligos.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high n-1 deletion sequences.
Experimental Protocol: Verifying Reagent Quality
-
Phosphoramidites and Activator: Dissolve a small amount of each phosphoramidite and the activator in anhydrous acetonitrile. The solutions should be clear and colorless. Any discoloration or precipitation indicates degradation.
-
Water Content: Use a Karl Fischer titrator to measure the water content of the acetonitrile, activator solution, and diluted phosphoramidites. The water content should be below 30 ppm.
-
Test Synthesis: Synthesize a short, standard DNA oligo (e.g., a 10-mer) to confirm the performance of the reagents and synthesizer before proceeding with the more expensive LNA synthesis.
Issue 2: Presence of n+1 Insertion Sequences
Possible Causes:
-
Use of a strongly acidic activator leading to GG dimer formation.[1]
-
Inadequate scavenging of acrylonitrile during deprotection, leading to thymidine modification.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for n+1 insertion sequences.
Data Presentation
Table 1: Impact of Coupling Efficiency on Full-Length Product Yield
| Oligo Length (bases) | Coupling Efficiency: 98% (% Full-Length) | Coupling Efficiency: 99% (% Full-Length) | Coupling Efficiency: 99.5% (% Full-Length) |
| 20 | 68.1 | 82.6 | 90.9 |
| 40 | 45.5 | 67.6 | 82.2 |
| 60 | 30.4 | 55.3 | 74.4 |
| 80 | 20.3 | 45.2 | 67.3 |
| 100 | 13.5 | 37.0 | 60.9 |
| Data compiled from sources.[4][9] |
Table 2: Comparison of Oligonucleotide Purification Methods
| Purification Method | Purity Level | Advantages | Disadvantages | Best For |
| Desalting (DSL) | Low | High throughput, low cost, short cycle. | Does not effectively remove shorter fragments. | Short oligos or applications where purity is not critical. |
| Reverse-Phase HPLC | >90% | High purity, automated, good for modified oligos.[10] | High cost, lower yield. | High-purity and modified oligonucleotides. |
| PAGE Purification | >95% | Excellent for long oligos, removes short fragments effectively. | Low efficiency and yield, complex operation. | High-purity requirements, long or ultra-long oligos. |
Experimental Protocols
Protocol 1: Analysis of LNA Oligo Purity by Anion-Exchange HPLC (AEX-HPLC)
Objective: To separate and quantify full-length LNA oligonucleotides from shorter failure sequences based on charge.
Methodology:
-
Sample Preparation: Dissolve the crude or purified LNA oligo in nuclease-free water to a concentration of approximately 10 OD/mL.
-
Instrumentation: Use an HPLC system equipped with a UV detector and an anion-exchange column suitable for oligonucleotide analysis.
-
Mobile Phase:
-
Buffer A: 20 mM Tris-HCl, pH 8.5
-
Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5
-
-
Gradient: Run a linear gradient from 0% to 100% Buffer B over 30-45 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor the absorbance at 260 nm.
-
Analysis: The full-length product will be the major peak eluting last. Integrate the peak areas to determine the percentage of full-length product and impurities.
Protocol 2: Sequence Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and sequence of the synthesized LNA oligonucleotide.
Methodology:
-
Sample Preparation: Desalt the LNA oligonucleotide sample. Dilute to a final concentration of 10-20 pmol/µL in a solution of 50:50 acetonitrile:water with a low concentration of an ion-pairing agent if required.
-
Instrumentation: Use an LC-MS system combining liquid chromatography for separation with a mass spectrometer for detection.[11]
-
Chromatography: Perform reverse-phase chromatography to separate the full-length product from impurities before it enters the mass spectrometer.
-
Mass Spectrometry: Acquire mass spectra in negative ion mode. The molecular weight of the full-length product can be determined from the resulting mass spectrum.[11]
-
Tandem MS (MS/MS): For sequence confirmation, subject the parent ion of the full-length oligo to fragmentation. The resulting fragment ions can be used to deduce the nucleotide sequence.[11]
Signaling Pathway and Workflow Diagrams
Caption: Overview of the LNA oligo synthesis cycle and common error points.
Caption: Post-synthesis workflow for LNA oligonucleotide purification and analysis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. exactmer.com [exactmer.com]
- 3. ch.gilson.com [ch.gilson.com]
- 4. metabion.com [metabion.com]
- 5. idtdna.com [idtdna.com]
- 6. academic.oup.com [academic.oup.com]
- 7. idtdna.com [idtdna.com]
- 8. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 9. genelink.com [genelink.com]
- 10. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - ES [thermofisher.com]
- 11. Methods for L-ribooligonucleotide sequence determination using LCMS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of LNA-Modified Oligonucleotides
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting advice for the purification of Locked Nucleic Acid (LNA)-modified oligonucleotides using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary HPLC methods for purifying LNA-modified oligonucleotides?
A1: The most common and effective HPLC methods for LNA-modified oligonucleotide purification are Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AX) HPLC.[1][2][3] Hydrophobic Interaction Chromatography (HIC) is also an emerging technique for oligonucleotide purification.[4][5]
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is a widely used technique that separates oligonucleotides based on their hydrophobicity.[6] An ion-pairing agent is added to the mobile phase to neutralize the negative charges on the phosphate (B84403) backbone, allowing the oligonucleotide to interact with the hydrophobic stationary phase.[2][6] This method provides excellent resolution and is compatible with mass spectrometry (MS).[6]
-
Anion-Exchange (AX) HPLC: This method separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. It offers high resolution, particularly for resolving sequences of different lengths (e.g., n-1 shortmers).[3]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity.[7] It is performed in an aqueous salt solution, and elution is achieved by decreasing the salt concentration.[7][8] This technique can be effective in removing certain product-related impurities.[4][5]
Q2: How do LNA modifications affect HPLC purification?
A2: LNA modifications increase the stability, nuclease resistance, and target binding affinity of oligonucleotides.[9] From a purification perspective, the introduction of LNA monomers can alter the overall hydrophobicity and charge characteristics of the oligonucleotide compared to its unmodified DNA or RNA counterpart. This may necessitate adjustments to the HPLC method, such as optimizing the gradient, temperature, or ion-pairing agent concentration to achieve the desired separation from failure sequences and other impurities.
Q3: What are the common impurities encountered during the synthesis of LNA-modified oligonucleotides?
A3: Similar to standard oligonucleotide synthesis, the crude product of LNA-modified oligonucleotide synthesis contains a mixture of the desired full-length product and various impurities.[9] Common impurities include:
-
Shortmers (n-x): Truncated sequences that result from incomplete coupling at each synthesis cycle.[10]
-
Longmers (n+x): Sequences that are longer than the target oligonucleotide.[9]
-
Sequences with failed modifications: Oligonucleotides where the LNA monomer was not successfully incorporated.
-
Depurination products: Loss of a purine (B94841) base (A or G) during synthesis.
-
Byproducts from protecting groups: Residual chemicals from the synthesis process.
Q4: Why is temperature control important in the HPLC purification of LNA-modified oligonucleotides?
A4: Elevated temperatures (typically 60-80°C) are crucial for several reasons:[2]
-
Improved Peak Shape: Higher temperatures can disrupt secondary structures (hairpins, duplexes) that LNA-modified oligonucleotides may form, leading to sharper and more symmetrical peaks.[2]
-
Enhanced Resolution: By minimizing secondary structures, the separation of the target oligonucleotide from closely related impurities is often improved.
-
Faster Mass Transfer: Increased temperature reduces mobile phase viscosity and enhances the kinetics of interaction between the oligonucleotide and the stationary phase, leading to better efficiency.[6]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Broad or Tailing Peaks)
| Potential Cause | Troubleshooting Step |
| Secondary Structure Formation | Increase the column temperature to 60-80°C to denature secondary structures.[2] Consider adding a denaturing agent like urea (B33335) to the mobile phase, although this may not be compatible with MS. |
| Suboptimal Ion-Pairing | Optimize the concentration of the ion-pairing agent (e.g., triethylamine, hexylamine) in the mobile phase.[2] Ensure the pH of the mobile phase is appropriate for the chosen ion-pairing agent. |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Column Contamination or Degradation | Flush the column with a strong solvent wash. If the problem persists, replace the column. |
Problem 2: Poor Resolution of Target Oligonucleotide from Impurities (e.g., n-1)
| Potential Cause | Troubleshooting Step |
| Inadequate Separation Method | If using IP-RP HPLC, consider switching to AX-HPLC, which can provide better resolution for length-based separations.[3] |
| Shallow Gradient Needed | Decrease the gradient slope of the organic modifier in IP-RP HPLC or the salt gradient in AX-HPLC to enhance the separation of closely eluting species.[11] |
| Incorrect Column Chemistry | Select a column with a smaller particle size for higher efficiency.[9] For IP-RP, ensure the pore size is appropriate for the length of the oligonucleotide. |
| Suboptimal Mobile Phase | In IP-RP, experiment with different ion-pairing agents (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA, hexylammonium acetate - HAA) and counter-ions (e.g., hexafluoroisopropanol - HFIP).[11][12] |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC
This protocol provides a general framework for the purification of a detritylated (DMT-off) LNA-modified oligonucleotide.
-
Column: C18 reversed-phase column (e.g., Agilent PLRP-S, Waters XBridge OST).
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 8.6 mM Triethylamine (TEA) in water.
-
Mobile Phase B: 100 mM HFIP, 8.6 mM TEA in 50:50 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min (for analytical scale).
-
Column Temperature: 60°C.[13]
-
Detection: UV at 260 nm.
-
Gradient:
-
0-2 min: 20% B
-
2-17 min: 20-45% B (adjust for optimal separation)
-
17-18 min: 45-95% B
-
18-20 min: 95% B
-
20-22 min: 95-20% B
-
22-25 min: 20% B
-
-
Sample Preparation: Dissolve the crude LNA-oligonucleotide in Mobile Phase A to a concentration of approximately 1 mg/mL.
Protocol 2: Anion-Exchange (AX) HPLC
This protocol is suitable for separating LNA-modified oligonucleotides based on their length.
-
Column: Strong anion-exchange column (e.g., Thermo Scientific DNAPac PA200).
-
Mobile Phase A: 20 mM Tris pH 8.0.
-
Mobile Phase B: 20 mM Tris pH 8.0, 1 M NaCl.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV at 260 nm.
-
Gradient:
-
0-2 min: 10% B
-
2-22 min: 10-60% B (adjust for optimal separation)
-
22-23 min: 60-100% B
-
23-25 min: 100% B
-
25-27 min: 100-10% B
-
27-30 min: 10% B
-
-
Sample Preparation: Dissolve the crude LNA-oligonucleotide in Mobile Phase A.
Quantitative Data Summary
| Parameter | IP-RP HPLC | AX-HPLC | Reference |
| Typical Purity Achieved | >99% | High Purity | [10] |
| Typical Yield | >56% | Dependent on collection strategy | [10] |
| Primary Separation Principle | Hydrophobicity | Charge (Phosphate Backbone) | [6] |
| MS Compatibility | Yes (with volatile buffers like TEA/HFIP) | No (due to high salt concentrations) | [6] |
| Resolution of Shortmers | Good | Excellent | [3] |
Visualizations
Caption: General workflow for the HPLC purification of LNA-modified oligonucleotides.
Caption: A decision tree for troubleshooting common HPLC purification issues.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. agilent.com [agilent.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. WO2017218454A1 - Hydrophobic interaction chromatography for purification of oligonucleotides - Google Patents [patents.google.com]
- 5. US10947262B2 - Hydrophobic interaction chromatography for purification of oligonucleotides - Google Patents [patents.google.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. goldbio.com [goldbio.com]
- 8. youtube.com [youtube.com]
- 9. ymc.co.jp [ymc.co.jp]
- 10. agilent.com [agilent.com]
- 11. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. advion.com [advion.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Handling Sterically Hindered Phosphoramidites
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling sterically hindered phosphoramidites in oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the use of sterically hindered phosphoramidites, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low coupling efficiency with my sterically hindered phosphoramidite (B1245037)?
Answer: Low coupling efficiency is a frequent challenge with bulky phosphoramidites. Several factors can contribute to this issue:
-
Inadequate Activator: The choice of activator is critical. Standard activators like 1H-Tetrazole may not be sufficiently reactive for sterically demanding amidites.[1][2]
-
Insufficient Coupling Time: Steric hindrance slows down the reaction kinetics, requiring longer coupling times than standard phosphoramidites.[3][4]
-
Suboptimal Reagent Concentration: The concentration of both the phosphoramidite and the activator can impact the reaction rate.[3]
-
Reagent Quality: The purity and stability of the phosphoramidite and other reagents are crucial.[5][6] Moisture contamination, in particular, can significantly reduce coupling efficiency.[6]
-
Secondary Structures: The oligonucleotide sequence itself can form secondary structures like hairpins, which can block the 5'-hydroxyl group and impede coupling.[][]
Solutions:
-
Activator Selection: Consider using a more potent activator. For sterically hindered phosphoramidites, activators like 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI) are often more effective than 1H-Tetrazole.[1][2] DCI is particularly noted for its high solubility and nucleophilicity, which can accelerate coupling.[1][2]
-
Extended Coupling Time: Increase the coupling time to allow for complete reaction. For modified 2'-deoxynucleosides, a coupling time of 5 minutes is a good starting point, while other non-nucleosidic or highly hindered amidites may require 15 minutes or longer.[3] In some cases, doubling the standard coupling time is a recommended practice.[3]
-
Double or Triple Coupling: Performing the coupling step two or three times before the oxidation step can significantly improve the overall coupling efficiency for a particularly difficult incorporation.[3]
-
Reagent Preparation and Storage: Ensure all reagents, especially the phosphoramidite and acetonitrile (B52724), are anhydrous.[6][] Use fresh, high-purity phosphoramidites and dissolve them under an inert, anhydrous atmosphere.[6]
-
Managing Secondary Structures: For sequences prone to forming secondary structures, consider using chemical denaturants, modified monomers, or adjusting the synthesis temperature to minimize folding.[]
Question: I'm observing n+1 or other unexpected peaks in my final product analysis. What could be the cause?
Answer: The presence of n+1 or other impurities can arise from several sources:
-
Double Addition: Highly acidic activators can sometimes lead to the addition of two phosphoramidite monomers in a single cycle, resulting in an n+1 impurity.[2]
-
Phosphoramidite Degradation: The phosphoramidite may degrade over time, even when stored under supposedly anhydrous conditions, leading to side reactions.[5]
-
Side Reactions During Deprotection: Incomplete or harsh deprotection conditions can lead to the formation of adducts or other modifications. For example, using ethylenediamine (B42938) (EDA) for deprotection can cause transamination of N4-benzoyl cytidine.[5]
-
Incomplete Capping: If the capping step is inefficient, unreacted 5'-hydroxyl groups can react in subsequent cycles, leading to deletion sequences (n-1, n-2, etc.).
Solutions:
-
Optimize Activator Choice: If double addition is suspected, consider switching to a less acidic activator like DCI.[2]
-
Use Fresh Reagents: Always use freshly prepared phosphoramidite solutions to minimize the impact of degradation.[6]
-
Optimize Deprotection: Carefully select the deprotection strategy based on the protecting groups on your phosphoramidite and the sensitivity of your final oligonucleotide.[10][11] For base-labile modifications, milder deprotection conditions, such as using aqueous methylamine (B109427) or potassium carbonate in methanol (B129727), may be necessary.[12]
-
Ensure Efficient Capping: For very long oligonucleotides or when using hindered monomers, it may be beneficial to increase the delivery time and volume of the capping reagents to ensure complete capping of any unreacted hydroxyl groups.[6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended activator for sterically hindered phosphoramidites?
A1: While 1H-Tetrazole is a standard activator for DNA synthesis, it is often suboptimal for sterically hindered phosphoramidites.[2] More potent activators are generally recommended. The choice depends on the specific phosphoramidite and synthesis conditions.
| Activator | Key Characteristics | Recommended Use Cases |
| 5-Ethylthio-1H-tetrazole (ETT) | More acidic than 1H-Tetrazole, good solubility in acetonitrile. | General-purpose activator for short to medium length oligonucleotides.[2] |
| 5-Benzylthio-1H-tetrazole (BTT) | More acidic than ETT. | Recommended for RNA synthesis and other sterically demanding couplings.[2] |
| 4,5-Dicyanoimidazole (DCI) | Less acidic but highly nucleophilic and very soluble in acetonitrile. | Ideal for long oligonucleotides and large-scale synthesis to minimize side reactions like double addition.[1][2] |
| Imidazole Derivatives | Can be favorable for sterically hindered sequences due to reduced crowding.[] | Problematic sequences with significant secondary structure.[] |
Q2: How can I optimize the coupling time for a new, sterically hindered phosphoramidite?
A2: The optimal coupling time is best determined empirically. However, a good starting point is to significantly extend the time compared to standard DNA phosphoramidites.
| Phosphoramidite Type | Recommended Starting Coupling Time |
| Modified 2'-deoxynucleoside | 5 minutes[3] |
| Non-nucleosidic or highly hindered amidites | 15 minutes[3] |
| RNA phosphoramidites | Often require longer times than DNA amidites. |
| General Recommendation | Double the standard coupling time for your synthesizer.[3] |
Q3: What are the best practices for preparing and storing sterically hindered phosphoramidite solutions?
A3: Proper preparation and storage are critical to maintain the integrity of the phosphoramidite.
-
Use Anhydrous Solvents: Dissolve the phosphoramidite in high-quality anhydrous acetonitrile (water content < 30 ppm, preferably < 10 ppm).[3][6]
-
Inert Atmosphere: Perform all manipulations under a dry, inert atmosphere (e.g., argon).[6]
-
Concentration: A concentration of 0.1 M is generally recommended for modified reagents.[3]
-
Storage: Store dissolved phosphoramidites refrigerated at 2 to 8°C.[10] Stability in anhydrous acetonitrile is typically 2-3 days.[10] For longer-term storage, it is best to store the solid phosphoramidite under argon at low temperature.
Q4: What deprotection strategies are suitable for oligonucleotides containing sterically hindered or sensitive modifications?
A4: Standard deprotection with ammonium (B1175870) hydroxide (B78521) at elevated temperatures may not be suitable for all modified oligonucleotides.[3] The choice of deprotection method depends on the specific protecting groups and the stability of the modification.
| Deprotection Condition | Reagents | Typical Conditions | Suitable For |
| Standard | Concentrated Ammonium Hydroxide | 55°C for 16 hours[13] | Oligonucleotides with standard protecting groups (Bz-dA, Bz-dC, iBu-dG).[10] |
| Rapid | Concentrated Ammonium Hydroxide | 60°C for 20-60 minutes | Oligonucleotides with PAC-dA, iBu-dG, and iPr-PAC-dG.[13] |
| Mild | Concentrated Ammonium Hydroxide | Room temperature for 16 hours[13] | Sensitive modifications. |
| AMA | 1:1 mixture of aqueous Ammonium Hydroxide and aqueous Methylamine | 65°C for 10 minutes | Fast deprotection, compatible with Ac-dC and dmf-dG.[10][11] |
| Ultra-Mild | 50 mM Potassium Carbonate in Methanol | Room temperature | Base-labile modifications.[12] |
Experimental Protocols
Protocol 1: Extended Coupling for a Sterically Hindered Phosphoramidite
This protocol outlines the steps for incorporating a sterically hindered phosphoramidite using an extended coupling time on an automated DNA synthesizer.
-
Reagent Preparation:
-
Prepare a 0.1 M solution of the sterically hindered phosphoramidite in anhydrous acetonitrile under an argon atmosphere.
-
Ensure the activator solution (e.g., 0.25 M ETT or 0.45 M DCI in acetonitrile) is fresh and anhydrous.
-
-
Synthesizer Programming:
-
Modify the synthesis cycle for the specific step where the hindered phosphoramidite is to be added.
-
Increase the "Couple" step time to 15 minutes.
-
Alternatively, program a "Double Couple" cycle where the phosphoramidite and activator are delivered to the column a second time immediately after the first delivery, before the oxidation step.
-
-
Synthesis Execution:
-
Initiate the synthesis run.
-
Monitor the trityl cation release after the coupling step if possible, as a preliminary indicator of coupling efficiency.
-
-
Post-Synthesis Analysis:
-
Cleave and deprotect the oligonucleotide using a method compatible with the modification.
-
Analyze the crude product by HPLC and/or mass spectrometry to determine the coupling efficiency and identify any impurities.
-
Protocol 2: Deprotection of an Oligonucleotide with a Base-Labile Modification
This protocol describes a mild deprotection procedure for oligonucleotides containing sensitive functional groups.
-
Cleavage from Support:
-
Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Collect the supernatant containing the oligonucleotide.
-
-
Base Deprotection:
-
Evaporate the ammonium hydroxide.
-
Add a solution of 50 mM potassium carbonate in methanol to the dried oligonucleotide.
-
Incubate at room temperature for 4-6 hours, or until deprotection is complete (monitor by HPLC).
-
-
Work-up:
-
Neutralize the solution with an appropriate buffer (e.g., triethylammonium (B8662869) acetate).
-
Desalt the oligonucleotide using a suitable method (e.g., gel filtration or reverse-phase cartridge).
-
Analyze the final product by HPLC and mass spectrometry.
-
Visualizations
Caption: Workflow for handling sterically hindered phosphoramidites.
Caption: Troubleshooting logic for low coupling efficiency.
References
- 1. academic.oup.com [academic.oup.com]
- 2. glenresearch.com [glenresearch.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. glenresearch.com [glenresearch.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
LNA vs. 2'-O-Methyl RNA: A Comparative Analysis for Therapeutic Oligonucleotide Development
For researchers, scientists, and drug development professionals, the selection of chemical modifications is a critical determinant of the success of oligonucleotide-based therapeutics. Among the most widely utilized modifications, Locked Nucleic Acid (LNA) and 2'-O-Methyl (2'-OMe) RNA offer distinct advantages in enhancing the properties of synthetic oligonucleotides. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of next-generation nucleic acid drugs.
Locked Nucleic Acid (LNA) is a modified RNA nucleotide in which the ribose moiety is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon. This structural constraint pre-organizes the sugar into a C3'-endo (A-form) conformation, which is optimal for duplex formation with complementary RNA. In contrast, 2'-O-Methyl (2'-OMe) RNA involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar. While also favoring an A-form helical geometry, the modification in 2'-OMe RNA is less rigid than the bridge in LNA. These fundamental structural differences give rise to distinct physicochemical and biological properties.
Performance Comparison at a Glance
| Property | LNA | 2'-O-Methyl RNA | Key Advantage |
| Binding Affinity (Tm) | Exceptionally High | Moderately High | LNA offers superior target binding. |
| Nuclease Resistance | Very High | High | LNA provides greater stability in biological fluids. |
| RNase H Activation | Not tolerated in modified wings | Not tolerated in modified wings | Both require a DNA "gap" to elicit RNase H activity. |
| Specificity | High | Moderate | The high affinity of LNA can sometimes lead to off-target effects if not carefully designed. |
| In Vivo Efficacy | Potent | Effective | LNA modifications can lead to more potent antisense oligonucleotides. |
| Synthesis | Standard phosphoramidite (B1245037) chemistry | Standard phosphoramidite chemistry | Both are compatible with routine oligonucleotide synthesis. |
In-Depth Analysis of Key Performance Metrics
Binding Affinity to Complementary RNA
The most striking difference between LNA and 2'-OMe RNA is their impact on the thermal stability (Tm) of oligonucleotide duplexes, a direct measure of binding affinity.
LNA modifications dramatically increase the melting temperature of duplexes. The introduction of a single LNA monomer into a DNA oligonucleotide can increase the Tm by 1.5–4°C.[1] In some contexts, this increase can be as high as 9.6°C per LNA monomer.[1] This exceptional binding affinity is attributed to the pre-organized and rigid structure of the LNA nucleotide, which reduces the entropic penalty of hybridization.
2'-OMe RNA modifications also enhance binding affinity, but to a lesser extent than LNA. Typically, a 2'-OMe modification increases the Tm by less than 1°C per modified nucleotide.[1] While this provides a significant improvement over unmodified DNA, it is a more modest enhancement compared to LNA.
Table 1: Comparison of Melting Temperature (Tm) Increase per Modification
| Modification | Average Tm Increase per Modification (°C) | Reference |
| LNA | 1.5 - 4.0 | [1] |
| 2'-O-Methyl RNA | < 1.0 | [1] |
Nuclease Resistance
The susceptibility of oligonucleotides to degradation by nucleases in serum and within cells is a major hurdle for their therapeutic application. Both LNA and 2'-OMe RNA modifications offer substantial protection against nuclease-mediated cleavage.
Chimeric LNA/DNA oligonucleotides with three LNA modifications at each end have been shown to be significantly more stable in human serum than unmodified DNA, with a half-life of approximately 15 hours compared to 1.5 hours for the unmodified counterpart.[1] These LNA-modified oligonucleotides also exhibit greater stability than isosequential phosphorothioates and 2'-O-methyl gapmers, which have half-lives of 10 and 12 hours, respectively.[1]
2'-OMe RNA modifications also confer a high degree of nuclease resistance, making them a popular choice for stabilizing therapeutic oligonucleotides.[2] While highly effective, direct comparisons suggest that LNA modifications can provide superior protection.
Table 2: Nuclease Resistance in Human Serum
| Oligonucleotide Type | Half-life (t1/2) in Human Serum | Reference |
| Unmodified DNA | ~1.5 hours | [1] |
| 2'-O-Methyl Gapmer | ~12 hours | [1] |
| LNA/DNA Gapmer | ~15 hours | [1] |
RNase H-Mediated Target Degradation
For many antisense applications, the desired mechanism of action is the degradation of the target RNA by RNase H. This enzyme recognizes DNA:RNA heteroduplexes and cleaves the RNA strand. Both LNA and 2'-O-Methyl modifications are not compatible with RNase H activity. Therefore, to harness this pathway, antisense oligonucleotides are typically designed as "gapmers." These chimeric structures consist of a central block of DNA monomers (the "gap") flanked by modified nucleotides (the "wings"). The wings provide high affinity and nuclease resistance, while the central DNA gap is capable of recruiting and activating RNase H upon binding to the target RNA.
Interestingly, the structural rigidity of LNA appears to influence the minimal DNA gap size required for efficient RNase H activation. Studies have shown that a stretch of seven or eight DNA monomers is necessary for full RNase H activation in an LNA gapmer.[1] In contrast, a shorter gap of six DNA monomers is sufficient for 2'-O-methyl gapmers.[1]
Table 3: RNase H Activation Requirements
| Gapmer Type | Minimum DNA Gap Size for Full RNase H Activation | Reference |
| LNA/DNA | 7-8 monomers | [1] |
| 2'-O-Methyl/DNA | 6 monomers | [1] |
In Vivo Efficacy
The superior binding affinity and nuclease resistance of LNA-modified oligonucleotides often translate to enhanced potency in vivo. In a study comparing different antisense strategies, an LNA gapmer was found to be the most efficient single-stranded antisense oligonucleotide, with an IC50 of 0.4 nM.[3] This was significantly more potent than a 2'-O-methyl-modified oligonucleotide, which had an IC50 of approximately 220 nM.[3]
Table 4: In Vivo Efficacy (IC50) Comparison
| Antisense Oligonucleotide Type | IC50 | Reference |
| LNA Gapmer | 0.4 nM | [3] |
| 2'-O-Methyl Modified Oligonucleotide | ~220 nM | [3] |
Visualizing the Structural Differences and Mechanisms
Caption: Structural comparison of LNA and 2'-O-Methyl RNA modifications.
Caption: Mechanism of action for RNase H-dependent antisense oligonucleotides.
Experimental Protocols
Melting Temperature (Tm) Analysis
Objective: To determine the thermal stability of oligonucleotide duplexes.
Methodology:
-
Sample Preparation:
-
Resuspend the oligonucleotide and its complementary target RNA to a final concentration of 1 µM each in a buffer containing 100 mM NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA, pH 7.0.
-
-
Annealing:
-
Mix the oligonucleotide and its complement in a 1:1 molar ratio.
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature over several hours to ensure proper duplex formation.
-
-
UV-Vis Spectrophotometry:
-
Transfer the annealed sample to a quartz cuvette.
-
Place the cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a rate of 1°C per minute.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is most accurately determined by finding the peak of the first derivative of the melting curve.
-
Nuclease Resistance Assay (Serum Stability)
Objective: To evaluate the stability of modified oligonucleotides in the presence of nucleases found in serum.
Methodology:
-
Oligonucleotide Labeling:
-
Label the 5' end of the oligonucleotide with 32P using T4 polynucleotide kinase or with a fluorescent dye for non-radioactive detection.
-
-
Incubation:
-
Incubate the labeled oligonucleotide at a final concentration of 1 µM in 90% human or fetal bovine serum at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours), take aliquots of the reaction mixture.
-
-
Quenching and Precipitation:
-
Stop the reaction by adding a solution containing EDTA and a loading buffer.
-
Precipitate the oligonucleotides with ethanol.
-
-
Gel Electrophoresis:
-
Resuspend the pellets in a formamide-containing loading buffer.
-
Separate the samples on a denaturing polyacrylamide gel (e.g., 20%).
-
-
Analysis:
-
Visualize the bands by autoradiography (for 32P) or fluorescence imaging.
-
Quantify the intensity of the full-length oligonucleotide band at each time point.
-
Calculate the half-life (t1/2) of the oligonucleotide, which is the time it takes for 50% of the full-length oligonucleotide to be degraded.
-
RNase H Cleavage Assay
Objective: To assess the ability of a gapmer antisense oligonucleotide to induce RNase H-mediated cleavage of a target RNA.
Methodology:
-
Substrate Preparation:
-
Synthesize a target RNA, which can be radiolabeled (e.g., internally with [α-32P]UTP during in vitro transcription) or fluorescently labeled for detection.
-
-
Hybridization:
-
Anneal the gapmer oligonucleotide to the target RNA in a 10:1 molar excess in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Heat to 65°C for 5 minutes and then cool slowly to 37°C.
-
-
RNase H Digestion:
-
Initiate the reaction by adding E. coli or human RNase H to the annealed duplex.
-
Incubate at 37°C.
-
-
Time Course and Quenching:
-
Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding EDTA to chelate the Mg2+ ions.
-
-
Analysis:
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the cleavage products by autoradiography or fluorescence imaging.
-
Quantify the percentage of cleaved RNA over time to determine the cleavage rate.
-
Conclusion
Both LNA and 2'-O-Methyl RNA are powerful modifications for enhancing the therapeutic potential of oligonucleotides. LNA offers unparalleled binding affinity and nuclease resistance, often leading to highly potent antisense agents. The trade-off for this high affinity can be a potential for reduced specificity, which necessitates careful sequence design. 2'-O-Methyl RNA provides a more moderate, yet highly effective, enhancement of these properties and is a well-established and cost-effective modification. The choice between LNA and 2'-OMe RNA will depend on the specific application, the desired level of potency, and the tolerance for potential off-target effects. For applications demanding the highest possible affinity and stability, LNA is a superior choice. For projects where a balance of improved properties and cost-effectiveness is crucial, 2'-OMe RNA remains an excellent option. The experimental protocols provided herein offer a framework for the direct comparison of these and other modifications in your own research and development endeavors.
References
LNA Probes Outshine Traditional DNA Probes in Critical Performance Metrics
A comprehensive evaluation reveals the superior performance of Locked Nucleic Acid (LNA) probes over traditional DNA probes in key areas of molecular diagnostics and research. Enhanced thermal stability, superior specificity and sensitivity, and increased stability in biological fluids position LNA probes as a powerful tool for researchers, scientists, and drug development professionals.
Locked Nucleic Acid (LNA) probes, synthetic oligonucleotide analogues featuring a methylene (B1212753) bridge that locks the ribose moiety in a C3'-endo conformation, demonstrate significant advantages in hybridization-based assays compared to conventional DNA probes. This structural modification pre-organizes the probe for binding to its target sequence, leading to more stable and specific hybridization. This guide provides a detailed comparison of LNA and DNA probes, supported by experimental data, to assist researchers in selecting the optimal tool for their applications.
Key Performance Indicators: A Side-by-Side Comparison
Experimental data consistently demonstrates the enhanced performance of LNA probes across several critical parameters. The incorporation of LNA monomers into an oligonucleotide probe significantly increases its melting temperature (Tm), a key indicator of duplex stability. This allows for the use of shorter probes while maintaining high binding affinity, which is particularly advantageous for the detection of small targets like microRNAs.
Furthermore, LNA probes exhibit remarkable specificity, enabling the discrimination of single nucleotide polymorphisms (SNPs) with greater confidence than traditional DNA probes. This heightened specificity translates to lower false-positive rates and more reliable data in applications such as genotyping and mutation detection. The enhanced binding affinity of LNA probes also contributes to increased sensitivity, allowing for the detection of low-abundance targets that may be missed with DNA probes. In addition to their superior hybridization characteristics, LNA probes show increased resistance to nuclease degradation, leading to improved stability in both in vitro and in vivo environments.
| Performance Metric | LNA Probes | Traditional DNA Probes | Key Advantages of LNA Probes |
| Melting Temperature (Tm) | Significantly increased (2-8°C per LNA monomer)[1][2] | Lower, sequence-dependent | Higher Tm allows for more stringent hybridization conditions, reducing non-specific binding. Enables the use of shorter probes for small target detection. |
| Specificity | High, capable of single-nucleotide mismatch discrimination with a large ΔTm[1] | Lower, less effective at discriminating single-base mismatches. | Superior for SNP genotyping, allele-specific PCR, and mutation detection. Reduces false-positive signals. |
| Sensitivity | High, improved detection of low-abundance targets[3] | Lower, may fail to detect targets present in low concentrations. | Enables earlier disease detection and more accurate quantification of gene expression. LNA-based primers and probes can increase detection sensitivity by more than 100-fold compared to normal oligonucleotides in qPCR[3]. |
| In Vitro/In Vivo Stability | High resistance to nuclease degradation[4] | Susceptible to degradation by nucleases. | Suitable for in vivo applications and use in complex biological samples like serum. |
| Probe Design Flexibility | High, shorter probes can be designed with high Tm[1] | Limited, longer probes are often required to achieve sufficient Tm. | Easier to design probes for AT-rich regions and short target sequences. |
Experimental Protocols
To provide a practical understanding of how the performance of LNA and DNA probes is evaluated, detailed methodologies for key experiments are outlined below.
Melting Temperature (Tm) Analysis
Objective: To determine and compare the thermal stability of LNA-DNA and DNA-DNA duplexes.
Methodology:
-
Probe and Target Preparation: Synthesize LNA-containing and corresponding DNA probes, along with their complementary DNA target oligonucleotides.
-
Hybridization: Mix the probe and target oligonucleotides in a suitable hybridization buffer (e.g., saline-sodium citrate (B86180) buffer).
-
Thermal Denaturation: Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance of the solution at 260 nm as the temperature is gradually increased.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated into single strands. This is observed as the inflection point of the melting curve (absorbance vs. temperature).
Single Nucleotide Polymorphism (SNP) Discrimination Assay
Objective: To assess the ability of LNA and DNA probes to differentiate between a perfectly matched target and a target with a single nucleotide mismatch.
Methodology:
-
Probe Design: Design LNA and DNA probes targeting a specific SNP. The LNA probe should ideally have LNA bases positioned at or near the SNP site[1].
-
Target Preparation: Prepare two DNA targets: one with the perfectly complementary sequence and another with a single-base mismatch at the SNP position.
-
Real-Time PCR (qPCR): Perform qPCR using a fluorescently labeled probe (e.g., TaqMan® probe) and the two different DNA targets.
-
Data Analysis: Compare the amplification curves and the cycle threshold (Ct) values for the perfectly matched and mismatched targets for both LNA and DNA probes. A significant difference in Ct values (ΔCt) between the matched and mismatched targets indicates good discrimination. The difference in melting temperature (ΔTm) between the perfect match and mismatch duplexes can also be analyzed using a melting curve analysis post-qPCR. LNA probes typically show a much larger ΔTm, often around 20°C, which is not achievable with DNA probes[1].
Fluorescence In Situ Hybridization (FISH) for Target RNA Detection
Objective: To compare the signal intensity and specificity of LNA and DNA probes for detecting a specific RNA target within fixed cells.
Methodology:
-
Cell/Tissue Preparation: Fix and permeabilize cells or tissue sections according to standard protocols to allow probe entry.
-
Probe Hybridization: Hybridize the fixed samples with fluorescently labeled LNA and DNA probes targeting the RNA of interest. The hybridization temperature for LNA probes is typically set about 30°C below the predicted RNA annealing Tm[5].
-
Washing: Perform stringent washes to remove non-specifically bound probes.
-
Imaging: Use fluorescence microscopy to visualize and capture images of the hybridized probes.
-
Signal Quantification: Quantify the fluorescence intensity of the signal from both LNA and DNA probes. LNA-modified FISH probes have been shown to provide significantly better signal intensity compared to conventional DNA probes[6][7].
Visualizing the Workflow: SNP Genotyping
The following diagram illustrates a typical workflow for SNP genotyping using LNA probes, highlighting the key stages from sample acquisition to data interpretation.
Logical Relationship: LNA Probe Hybridization Advantage
The enhanced performance of LNA probes stems from their unique structural characteristics. The following diagram illustrates the logical relationship between the LNA structure and its functional advantages.
References
- 1. SNP Detection [qiagen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Standardization of an LNA-based TaqMan assay qPCR analysis for Aspiculuris tetraptera DNA in mouse faeces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to Locked Nucleic Acid (LNA) Monomer Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of prominent suppliers of Locked Nucleic Acid (LNA) monomers, critical components for the synthesis of high-affinity oligonucleotides used in research, diagnostics, and therapeutic development. Due to the general lack of direct, third-party comparative studies with publicly available experimental data, this guide synthesizes information from suppliers' own documentation and relevant research articles to compare offerings based on key performance indicators.
Introduction to LNA Monomers
Locked Nucleic Acid (LNA) is a modified RNA nucleotide analog where a methylene (B1212753) bridge connects the 2' oxygen and the 4' carbon of the ribose ring.[1] This "locked" structure pre-organizes the sugar into the ideal A-form geometry for Watson-Crick base pairing, leading to several significant advantages in oligonucleotide performance.[][3]
Key benefits of incorporating LNA monomers include:
-
Unprecedented Thermal Stability: Each LNA monomer incorporated into an oligonucleotide can increase the duplex melting temperature (Tm) by 2–8°C.[4][5] This allows for the design of shorter probes and primers that maintain high hybridization efficiency.[4]
-
Enhanced Specificity and Sensitivity: The high binding affinity enables superior discrimination between highly similar sequences, making LNA-modified oligos ideal for applications like SNP genotyping, allele-specific PCR, and miRNA detection.[6][7]
-
Increased Nuclease Resistance: The modified backbone provides significant resistance to degradation by endonucleases and exonucleases, enhancing the stability of oligonucleotides in vitro and in vivo.[4][8]
-
Improved In Vivo Potency: The combination of high affinity and stability makes LNA-modified oligonucleotides, particularly LNA gapmers, potent antisense agents for therapeutic applications.[9][10]
Major LNA Monomer & Oligonucleotide Suppliers
While many companies offer custom LNA oligonucleotide synthesis, fewer provide the foundational LNA phosphoramidites for in-house synthesis. The following table summarizes major players in the field, comparing their offerings for both the monomers (amidites) and custom synthesis services.
| Supplier | LNA Monomers (Phosphoramidites) Offered | Custom LNA Oligo Synthesis | Key Marketed Features |
| QIAGEN | Yes (A, G, 5-mC, T)[11] | Yes[5] | Extensive portfolio of LNA-enhanced assays (miRCURY), strong focus on miRNA research, advanced design algorithms for custom oligos.[12][13] |
| Merck (Sigma-Aldrich) | Yes (A, G, C, T amidites listed)[14][15] | Yes | Comprehensive portfolio of reagents for the entire oligonucleotide synthesis workflow, from raw materials to purification.[15][16] |
| Thermo Fisher Scientific | Yes (as part of custom synthesis and large-scale manufacturing)[17][18] | Yes[17] | Strong capabilities in large-scale and OEM oligo manufacturing under ISO 9001 and ISO 13485 certifications.[17] Offers a wide range of modifications. |
| Integrated DNA Technologies (IDT) | No (Offers "Affinity Plus" oligos as an alternative) | Yes (Affinity Plus™ Oligos) | Provides cost-effective LNA-equivalent oligonucleotides ("Affinity Plus") for qPCR probes and custom oligos.[19] |
| Glen Research | Yes (A, 5-Me-C, G, T)[20] | No (Focus on synthesis reagents) | Specializes in phosphoramidites and supports for oligonucleotide synthesis, providing detailed protocols for LNA incorporation.[7] |
| BOC Sciences | Custom Synthesis Focus | Yes[] | Positions itself as a custom synthesis service provider with flexible modification options and a focus on therapeutic applications like ASOs.[] |
Performance Data & Quality Considerations
Direct quantitative comparisons of monomer performance between suppliers are challenging to obtain. However, performance can be inferred from typical quality control metrics and the outcomes of oligonucleotide synthesis.
| Performance Parameter | Industry Standard / Metric | Supplier-Specific Information & Claims |
| Monomer Purity | ≥98.5% (by HPLC and 31P NMR)[21] | Huaren Science (a manufacturer) explicitly states ≥98.5% purity for their amidites, which is indicative of the industry standard for high-quality monomers.[21] Other major suppliers like Merck and QIAGEN adhere to stringent internal quality control for their reagents.[15] |
| Coupling Efficiency | >98.5% per step[22] | High coupling efficiency is critical for synthesizing long, high-purity oligonucleotides. A study of 71 core facilities found a median efficiency of 98.7-98.9%.[22] Suppliers of high-quality LNA amidites, like Glen Research , provide optimized protocols (e.g., longer coupling times) to achieve high efficiency despite the steric hindrance of LNA monomers.[7] |
| Oligo Stability (Tm Increase) | +2 to +8°C per LNA modification | QIAGEN and BOC Sciences both claim a Tm increase of 2-8°C per LNA monomer incorporated, which is a widely accepted range in the field.[][4] This metric is a primary indicator of successful LNA incorporation. |
| Nuclease Resistance | Increased half-life in serum/cellular extracts | The inherent structure of LNA provides nuclease resistance.[8] For therapeutic applications, suppliers often combine LNA with phosphorothioate (B77711) backbones to further enhance stability, a service offered by custom synthesis providers.[10] |
Experimental Protocols & Methodologies
The synthesis of LNA-containing oligonucleotides follows the standard phosphoramidite (B1245037) solid-phase synthesis cycle, with minor but critical modifications.
A. LNA Phosphoramidite Handling and Oligonucleotide Synthesis
This protocol is a synthesized methodology based on recommendations from suppliers like Glen Research and general knowledge of oligonucleotide synthesis.[7][23]
-
Monomer Preparation:
-
LNA phosphoramidites are dissolved in anhydrous acetonitrile (B52724) to a standard concentration (e.g., 0.1 M). Note: Some variants, like 5-Me-C LNA, may require a solvent mixture (e.g., acetonitrile/THF) for complete dissolution.[7]
-
-
Solid-Phase Synthesis Cycle (Automated Synthesizer):
-
Step 1: Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).
-
Step 2: Coupling: The prepared LNA phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group. Crucially, a longer coupling time is required for LNA monomers (e.g., 180-250 seconds) compared to standard DNA amidites (approx. 20 seconds) due to their increased steric hindrance. [7]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution. A longer oxidation time (e.g., 45 seconds) is recommended for LNA linkages.[7]
-
The cycle is repeated until the desired sequence is assembled.
-
-
Cleavage and Deprotection:
-
The completed oligonucleotide is cleaved from the solid support, and base/phosphate protecting groups are removed using a standard deprotection solution (e.g., aqueous ammonia) at elevated temperature.[24]
-
Note: Avoid methylamine (B109427) for deprotection if the sequence contains Me-Bz-C-LNA to prevent side reactions.[7]
-
-
Purification and Quality Control:
-
The crude oligonucleotide product is purified, typically by HPLC or PAGE, to isolate the full-length product.
-
Final product quality is verified by mass spectrometry (to confirm molecular weight) and analytical HPLC or Capillary Electrophoresis (to assess purity).
-
B. Workflow for Evaluating LNA-Enhanced qPCR Probes
This workflow illustrates a typical experiment to validate the performance of custom LNA-containing qPCR probes for an application like SNP genotyping.
Signaling Pathways & Applications
LNA technology is broadly applicable. A primary therapeutic application is in antisense technology, particularly for targeting mRNA and microRNA to modulate gene expression.
Mechanism of Action: LNA Antisense Gapmer
LNA Gapmers are antisense oligonucleotides designed with a central "gap" of DNA monomers flanked by LNA "wings." This design leverages the key properties of both nucleic acid types.
Workflow Explanation:
-
Binding: The LNA "wings" provide high-affinity and specific binding to the target RNA sequence.[10]
-
RNase H Recruitment: The central DNA gap, when hybridized to RNA, creates a DNA/RNA duplex that is a substrate for RNase H.[10]
-
Cleavage: RNase H is recruited and cleaves the RNA strand of the duplex.
-
Release: The LNA gapmer is released and can bind to another target RNA molecule, enabling a catalytic cycle of degradation.
-
Outcome: The degradation of the target RNA leads to the silencing of gene expression.
Conclusion and Recommendations
Choosing an LNA monomer or custom oligonucleotide supplier depends heavily on the specific needs of the researcher.
-
For In-house Synthesis and Assay Development: Sourcing high-purity LNA phosphoramidites from specialized chemical suppliers like Glen Research or broad life science providers like Merck (Sigma-Aldrich) is recommended. These suppliers provide the necessary documentation and synthesis protocols to ensure success.
-
For Standard Research & Diagnostics (e.g., qPCR, FISH): QIAGEN offers a highly integrated ecosystem of pre-designed and custom LNA-enhanced assays, backed by robust design algorithms. IDT's Affinity Plus™ products present a cost-effective alternative for similar applications.
-
For Therapeutic and Large-Scale Applications: For researchers moving towards pre-clinical and clinical development, suppliers with strong large-scale and GMP-compliant manufacturing capabilities, such as Thermo Fisher Scientific , are essential partners.
Ultimately, for critical applications, it is advisable to perform a small-scale pilot study to compare the performance of oligonucleotides synthesized with monomers from different suppliers within the specific experimental context.
References
- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 3. microsynth.com [microsynth.com]
- 4. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 5. Custom LNA Oligonucleotides [qiagen.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 9. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bionova.es [bionova.es]
- 11. LNA Phosphoramidites [qiagen.com]
- 12. LNA Technology [qiagen.com]
- 13. miRCURY LNA for miRNA dPCR | Custom Assay | QIAGEN [qiagen.com]
- 14. Lna amidite | Sigma-Aldrich [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Proligo® Phosphoramidites and Reagents for Oligonucleotide Synthesis [sigmaaldrich.com]
- 17. Large-Scale Oligo Synthesis and Manufacturing Services | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. Oligonucleotides, Primers, Probes, & Genes | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. idtdna.com [idtdna.com]
- 20. glenresearch.com [glenresearch.com]
- 21. RNA Phosphoramidites Manufacturer | Huaren Science [huarenscience.com]
- 22. Multi-facility survey of oligonucleotide synthesis and an examination of the performance of unpurified primers in automated DNA sequencing [pubmed.ncbi.nlm.nih.gov]
- 23. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 24. Oligonucleotides synthesis [bio-protocol.org]
LNA-Modified Oligonucleotides: A Superior Defense Against Nuclease Degradation
A Comparative Guide for Researchers and Drug Developers
In the realm of oligonucleotide-based therapeutics and research, stability is paramount. The inherent susceptibility of unmodified oligonucleotides to degradation by cellular nucleases presents a significant hurdle to their efficacy. Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool to enhance the stability and performance of oligonucleotides. This guide provides an objective comparison of the nuclease resistance of LNA-modified oligonucleotides against other common modifications, supported by experimental data and detailed protocols.
Enhanced Nuclease Resistance: A Quantitative Comparison
LNA modifications significantly increase the half-life of oligonucleotides in biological media, such as human serum, by conferring exceptional resistance to nuclease degradation.[1] The methylene (B1212753) bridge in the LNA monomer locks the ribose ring in a C3'-endo conformation, which is less favorable for nuclease binding and cleavage.[2][3] This structural rigidity provides a steric shield against both exonucleases and endonucleases.[2][4]
The following table summarizes the comparative nuclease resistance of LNA-modified oligonucleotides against unmodified DNA, phosphorothioate (B77711) (PS), and 2'-O-methyl (2'-OMe) modified oligonucleotides, based on reported half-life data in human or fetal bovine serum.
| Oligonucleotide Modification | Half-life (t½) in Serum | Key Findings |
| Unmodified DNA | ~1.5 hours[1] | Rapidly degraded by nucleases, limiting its therapeutic potential.[5][6] |
| Phosphorothioate (PS) | ~10 hours[1] | Offers improved nuclease resistance compared to unmodified DNA. However, PS modifications can sometimes lead to reduced binding affinity and potential toxicity at higher concentrations.[1][2] |
| 2'-O-methyl (2'-OMe) | ~12 hours[1] | Provides a moderate increase in nuclease resistance.[1] |
| LNA/DNA Gapmer (3 LNA at each end) | ~15 hours[1] | Demonstrates superior stability compared to both PS and 2'-O-methyl modifications.[1][7] Placing LNA modifications at the termini of an oligonucleotide effectively protects it from exonuclease degradation.[8][9] |
Experimental Protocols for Assessing Nuclease Resistance
Accurate assessment of nuclease resistance is crucial for the development of oligonucleotide-based applications. Below are detailed methodologies for commonly employed nuclease stability assays.
Serum Stability Assay
This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum, mimicking in vivo conditions.
Protocol:
-
Oligonucleotide Preparation: Resuspend the LNA-modified and control oligonucleotides (e.g., unmodified, PS-modified) in nuclease-free water to a desired stock concentration (e.g., 20 µM).
-
Incubation: Prepare reaction mixtures by adding a specific amount of the oligonucleotide (e.g., 50 pmol) to 50% fetal bovine serum (FBS) or human serum in a total volume of 10 µL.[10]
-
Time Course: Incubate the reaction mixtures at 37°C. Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 16, 24 hours).[11]
-
Nuclease Inactivation: Stop the degradation reaction at each time point by adding a loading buffer containing a denaturant (e.g., formamide) and a chelating agent (e.g., EDTA) and heating the samples at 65-95°C for 5-10 minutes.[11]
-
Analysis: Analyze the integrity of the oligonucleotides by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the bands using a suitable staining method (e.g., SYBR Gold).[11]
-
Quantification: Quantify the intensity of the full-length oligonucleotide band at each time point using densitometry. Calculate the half-life (t½) of the oligonucleotide, which is the time required for 50% of the initial amount to be degraded.
Exonuclease Degradation Assay
This assay specifically assesses the resistance of oligonucleotides to exonucleases, which degrade nucleic acids from the ends.
Protocol:
-
Oligonucleotide and Enzyme Preparation: Prepare solutions of the test oligonucleotides and a specific exonuclease (e.g., Snake Venom Phosphodiesterase for 3' to 5' degradation, or Exonuclease I for 3' to 5' single-stranded DNA degradation).[4][12]
-
Reaction Setup: In a reaction tube, combine the oligonucleotide, the appropriate enzyme buffer, and the exonuclease.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Time Course and Inactivation: Take samples at different time intervals and stop the reaction as described in the serum stability assay.
-
Analysis and Quantification: Analyze the degradation products by PAGE or HPLC to determine the rate of degradation and the protective effect of the LNA modifications.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of nuclease degradation and the experimental workflow for its assessment.
Caption: Mechanism of nuclease resistance by LNA modification.
Caption: Experimental workflow for nuclease resistance assay.
Conclusion
The incorporation of LNA modifications into oligonucleotides provides a robust strategy to overcome the challenge of nuclease degradation.[2][13] As demonstrated by comparative data, LNA-modified oligonucleotides exhibit significantly longer half-lives in serum compared to unmodified, phosphorothioate, and 2'-O-methyl modified counterparts.[1][5] This enhanced stability, stemming from the unique conformational rigidity of the LNA monomer, is a critical attribute for the successful development of oligonucleotide-based therapeutics and diagnostic tools. The experimental protocols provided herein offer a standardized approach for researchers to validate the nuclease resistance of their LNA-modified oligonucleotides.
References
- 1. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synoligo.com [synoligo.com]
- 3. researchgate.net [researchgate.net]
- 4. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Nuclease Resistance Design and Protocols [genelink.com]
- 7. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
LNA-Containing Duplexes Exhibit Superior Thermal Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, the thermal stability of oligonucleotide duplexes is a critical parameter influencing their efficacy and application. Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool to enhance the binding affinity and thermal stability of nucleic acid duplexes. This guide provides an objective comparison of the thermal stability of LNA-containing duplexes with their unmodified DNA counterparts, supported by experimental data and detailed protocols.
Locked Nucleic Acids are a class of modified RNA nucleotides where the ribose ring is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This pre-organization of the sugar moiety minimizes the entropic penalty of duplex formation, leading to a significant increase in thermal stability.[1][2]
Comparative Thermal Stability Data
The incorporation of LNA monomers into DNA oligonucleotides results in a substantial increase in the melting temperature (Tm) of the resulting duplexes when hybridized to a complementary DNA or RNA strand. This increase in Tm is dependent on the number, position, and sequence context of the LNA modifications.
Below is a summary of experimental data from published studies comparing the thermal stability of LNA-modified duplexes to their corresponding unmodified DNA/DNA and DNA/RNA duplexes.
| Oligonucleotide Sequence (5'-3') | Modification | Complementary Strand | Duplex Type | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C | Reference |
| GTG A CATG | Unmodified | 3'-CAC T GTAC-5' | DNA/DNA | 52.1 | - | [3] |
| GTG +A CATG | LNA | 3'-CAC T GTAC-5' | LNA/DNA | 60.5 | +8.4 | [3] |
| GCG T AAGC | Unmodified | 3'-CGC A TTCG-5' | DNA/DNA | 55.4 | - | [4] |
| GCG +T AAGC | LNA | 3'-CGC A TTCG-5' | LNA/DNA | 62.3 | +6.9 | [4][5] |
| d(CTG A TCT) | Unmodified | r(AGAUA G) | DNA/RNA | 45.1 | - | [4] |
| d(CTG +A TCT) | LNA | r(AGAUA G) | LNA/RNA | 51.5 | +6.4 | [4] |
Note: Melting temperatures are dependent on experimental conditions such as salt and oligonucleotide concentrations. The data presented here is for comparative purposes under the specific conditions reported in the cited literature.
The thermodynamic basis for this enhanced stability lies in a more favorable enthalpy of hybridization for LNA-containing duplexes, which outweighs a slightly less favorable entropy change compared to unmodified DNA duplexes.[6] The change in Gibbs free energy (ΔΔG°37) upon LNA substitution is consistently negative, indicating a more spontaneous duplex formation.[5] For instance, the introduction of a single LNA-T modification can lead to a ΔΔG°37 ranging from -1.1 to -2.0 kcal/mol.[5]
Experimental Protocols for Thermal Stability Analysis
The thermal stability of oligonucleotide duplexes is primarily determined by two well-established techniques: UV-Vis Spectrophotometry (UV Melting) and Differential Scanning Calorimetry (DSC).
UV-Vis Spectrophotometry (UV Melting)
This is the most common method for determining the Tm of oligonucleotide duplexes.[7] It relies on the hyperchromic effect, where the absorbance of UV light at 260 nm increases as the duplex denatures into single strands.[8]
Protocol:
-
Sample Preparation:
-
Anneal equimolar concentrations of the oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[9]
-
Degas the solution to prevent bubble formation at high temperatures.[10]
-
Prepare a series of dilutions to assess the concentration dependence of the Tm.
-
-
Instrumentation:
-
Data Acquisition:
-
Data Analysis:
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a sample during a temperature-controlled scan, providing a more detailed thermodynamic profile of the melting transition.[14]
Protocol:
-
Sample Preparation:
-
Prepare the annealed duplex sample as described for UV melting, ensuring accurate concentration determination.
-
Prepare a reference sample containing only the buffer.
-
-
Instrumentation:
-
Use a Differential Scanning Calorimeter designed for biological samples.
-
-
Data Acquisition:
-
Load the sample and reference solutions into their respective cells.
-
Scan from a low to a high temperature at a constant rate (e.g., 1°C/min).[14]
-
-
Data Analysis:
-
The instrument records the differential heat flow between the sample and the reference.
-
The resulting thermogram shows a peak corresponding to the melting transition. The temperature at the peak maximum is the Tm.
-
The area under the peak is integrated to determine the calorimetric enthalpy (ΔH°cal) of the transition.[9]
-
Visualizing the Workflow and Rationale
To better understand the process and the underlying principles, the following diagrams illustrate the experimental workflow for thermal stability analysis and the structural basis for the enhanced stability of LNA-containing duplexes.
Experimental workflow for thermal stability analysis.
Structural basis for enhanced LNA duplex stability.
Conclusion
The incorporation of LNA nucleotides provides a predictable and significant enhancement of the thermal stability of DNA and RNA duplexes. This feature is invaluable for a wide range of applications, including diagnostics, therapeutics, and molecular biology research, where high affinity and specificity are paramount. The experimental protocols outlined in this guide provide a robust framework for the accurate determination and comparison of the thermal stability of LNA-containing duplexes.
References
- 1. UV melting of oligonucleotides [bio-protocol.org]
- 2. Molecular thermodynamics of LNA:LNA base pairs and the hyperstabilizing effect of 5′‐proximal LNA:DNA base pairs | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sequence-Specific Free Energy Changes in DNA/RNA Induced by a Single LNA-T Modification in Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 寡核苷酸解链温度 [sigmaaldrich.com]
- 8. Nucleic Acid Thermal Stability Analysis (Tm Analysis) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. academic.oup.com [academic.oup.com]
- 10. labtorg.kz [labtorg.kz]
- 11. agilent.com [agilent.com]
- 12. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 13. agilent.com [agilent.com]
- 14. Monitoring DNA Melting using Nano DSC - TA Instruments [tainstruments.com]
A Comparative Guide to Cross-Reactivity Testing of LNA® Probes in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of specific nucleic acid sequences in complex biological matrices are paramount for advancing research and therapeutic development. Locked Nucleic Acid (LNA®) probes have emerged as a powerful tool, offering significant advantages in sensitivity and specificity over traditional DNA probes.[1][2] This guide provides an objective comparison of LNA® probes with alternative technologies, focusing on the critical aspect of cross-reactivity in complex biological samples. We present supporting experimental data, detailed protocols for cross-reactivity assessment, and visual workflows to aid in experimental design and interpretation.
Introduction to LNA® Probes: Enhanced Specificity Through Structural Rigidity
Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[2][3] This structural constraint pre-organizes the probe into an ideal A-type duplex conformation, leading to several key benefits:
-
Increased Thermal Stability: Each LNA® monomer incorporated into an oligonucleotide increases the melting temperature (Tm) of the probe-target duplex by 2–8°C.[2][4] This allows for the use of shorter probes while maintaining high binding affinity.[2]
-
Superior Mismatch Discrimination: The locked structure significantly destabilizes mismatched base pairs, resulting in a much larger difference in melting temperature (ΔTm) between perfectly matched and mismatched targets compared to traditional DNA probes.[5][6] This property is crucial for applications requiring high specificity, such as SNP genotyping and the detection of closely related sequences.[1][5]
-
Enhanced In Vitro and In Vivo Stability: The modified backbone of LNA® oligonucleotides confers increased resistance to degradation by endo- and exonucleases.[4][6]
These features make LNA® probes particularly well-suited for challenging applications involving short or highly similar targets, or for use in complex biological samples like serum, plasma, and FFPE tissues where target concentrations can be low and potential for off-target binding is high.[2][3][7]
Comparative Performance of LNA® Probes
The primary advantage of LNA® probes lies in their ability to discriminate between closely related sequences, thereby minimizing cross-reactivity. This is a significant improvement over conventional DNA probes and offers comparable or superior performance to other advanced probe technologies like Peptide Nucleic Acids (PNA).
Standard DNA probes often struggle to differentiate targets with single nucleotide variations, as the ΔTm for a single mismatch can be as low as 0.5–3°C.[6][8] In contrast, LNA® probes can achieve a ΔTm of around 20°C for single mismatches, a remarkable level of discrimination that is not possible with DNA probes alone.[5] This enhanced specificity dramatically reduces the likelihood of cross-hybridization to non-target sequences that may be present in a complex biological sample. Studies have shown that LNA-modified probes produce robust signals at higher hybridization stringencies where signals from corresponding DNA probes are lost.[9]
While other technologies like Peptide Nucleic Acids (PNA) also offer high binding affinity, LNA® probes present several design and application advantages. LNA® chemistry is fully compatible with standard DNA synthesis, allowing for the creation of chimeric probes with fine-tuned properties.[10] Furthermore, LNA® probes generally have good aqueous solubility and can be readily used in established experimental protocols with minor adjustments.[11] A head-to-head comparison found that while technologies like Invader and INA probes showed high efficiency in recognizing double-stranded DNA, LNA®-modified oligonucleotides were noted for their utility, though they could be prone to dimerization if not designed carefully.[12][13]
Data Presentation: Quantitative Comparison of Probe Performance
The following tables summarize the key performance metrics of LNA® probes in comparison to DNA probes, based on data reported in the literature.
Table 1: Mismatch Discrimination Performance
| Probe Type | Target | ΔTm (°C) for Single Mismatch | Reference |
|---|---|---|---|
| DNA Probe | DNA | 0.5 - 3 | [6][8] |
| LNA® Probe | DNA | ~20 | [5] |
| DNA Probe | RNA | Low | [9] |
| LNA® Probe | RNA | High (Maintains signal at high stringency) |[9] |
Table 2: In Situ Hybridization (ISH) Performance Comparison
| Feature | DNA Probes | LNA® Probes | Reference |
|---|---|---|---|
| Signal Intensity | Variable, often lower | Stronger, 22-fold increase reported | [14] |
| Specificity | Lower, prone to background | Higher, excellent mismatch discrimination | [15] |
| Probe Length | Longer (200-1000 nt) for stability | Shorter (12-25 nt) possible | [5][15] |
| Target Accessibility | Can be limited by probe length | Improved due to shorter probe size | [9][16] |
| Background Noise | Higher risk | Lower, due to higher specificity |[17] |
Experimental Protocols for Cross-Reactivity Assessment
Assessing the cross-reactivity of a probe is essential for validating any hybridization-based assay. The goal is to demonstrate that the probe binds with high affinity to its intended target while showing minimal or no binding to closely related non-target sequences present in the sample matrix.
Methodology 1: In Situ Hybridization (ISH) / Fluorescence In Situ Hybridization (FISH)
This protocol outlines a general procedure for evaluating LNA® probe specificity in fixed cells or tissue sections.
-
Probe Design: Design LNA® probes (typically 14-24 nt) targeting the sequence of interest.[15] Use BLAST to screen against the relevant genome to ensure the sequence is unique.[15] Design control probes targeting known off-target sequences with single or multiple mismatches.
-
Sample Preparation: Prepare and fix cells or tissue sections according to standard protocols. Perform proteinase K digestion to improve probe accessibility, optimizing concentration and time for the specific sample type.[15]
-
Pre-hybridization: Incubate samples in a pre-hybridization solution to block non-specific binding sites.
-
Hybridization: Dilute the DIG-labeled LNA® probe to a final concentration of ~5nM in hybridization buffer.[15] Hybridize overnight at a temperature calculated to be 20-25°C below the probe:RNA duplex melting temperature.[15] Run parallel hybridizations with the target probe, mismatch control probes, and a no-probe negative control.
-
Stringent Washes: Perform a series of post-hybridization washes at increasing stringency to remove non-specifically bound probes. Start with washes in 2x SSC at the hybridization temperature, followed by washes in 0.2x SSC.[15] The temperature and salt concentration of these washes are critical for controlling specificity.
-
Immunodetection: Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., Alkaline Phosphatase).
-
Signal Development: Add a chromogenic substrate (e.g., NBT/BCIP) and monitor the color development microscopically.
-
Analysis: Compare the signal intensity and localization between the target probe and the mismatch control probes. A highly specific probe will show a strong, localized signal with the target probe and negligible signal with the mismatch controls. High background across all slides may indicate issues with probe concentration, hybridization/wash temperatures, or sample preparation.[18][19]
Methodology 2: Quantitative Real-Time PCR (qPCR) Based Genotyping
This method is ideal for assessing the ability of LNA® probes to discriminate between single nucleotide polymorphisms (SNPs).
-
Assay Design: Design a forward and reverse PCR primer pair to amplify a short region (~90 bp) containing the SNP.[20] Design two allele-specific LNA® probes, each labeled with a different fluorophore (e.g., FAM and JOE/HEX).[20] The LNA® modification should be placed at the SNP position to maximize discrimination.[5][21]
-
Sample Preparation: Prepare genomic DNA samples from individuals with known genotypes (homozygous for allele 1, homozygous for allele 2, and heterozygous).
-
Reaction Setup: Set up qPCR reactions containing the PCR master mix, primers, both LNA® probes, and template DNA. Include no-template controls (NTC) for each assay.
-
Thermal Cycling: Perform qPCR with a standard thermal cycling protocol (e.g., initial denaturation, followed by 45 cycles of denaturation and annealing/extension).[22]
-
Data Acquisition: Record the fluorescence signal for each dye at the end of every cycle.
-
Analysis: Analyze the amplification plots for each fluorophore. For a homozygous sample, a strong amplification signal should be observed for only the corresponding allele-specific probe. For a heterozygous sample, amplification should be detected for both probes. The NTCs should show no amplification. A high degree of cross-reactivity would be indicated by significant amplification of the incorrect probe in homozygous samples.
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide clear visual representations of complex processes, aiding in comprehension and experimental planning.
References
- 1. Custom LNA Oligonucleotide Design and Applications [qiagen.com]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. LNA Probes [eurofinsgenomics.com]
- 4. metabion.com [metabion.com]
- 5. SNP Detection [qiagen.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Head-to-head comparison of LNA, MPγPNA, INA and Invader probes targeting mixed-sequence double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improved In Situ Hybridization Efficiency with Locked-Nucleic-Acid-Incorporated DNA Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. selectscience.net [selectscience.net]
- 18. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. academic.oup.com [academic.oup.com]
- 21. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 22. apsjournals.apsnet.org [apsjournals.apsnet.org]
Characterization of Oligonucleotides Synthesized with DMTr-LNA-U-3'-CED-Phosphoramidite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of oligonucleotides synthesized using DMTr-LNA-U-3'-CED-Phosphoramidite against standard DNA and RNA oligonucleotides. The inclusion of Locked Nucleic Acid (LNA) monomers, specifically LNA-U, imparts unique and advantageous properties to oligonucleotides, making them highly valuable for a range of research, diagnostic, and therapeutic applications. This document summarizes key performance data, details the experimental protocols used for characterization, and provides visual representations of the underlying chemical processes and workflows.
Performance Comparison: LNA-U Oligonucleotides vs. Standard Oligonucleotides
The incorporation of LNA-U into an oligonucleotide sequence significantly enhances its biophysical and biochemical properties compared to conventional DNA or RNA oligonucleotides. These improvements are primarily attributed to the rigid, bicyclic structure of the LNA monomer, which "locks" the ribose ring in an A-form helical conformation, ideal for Watson-Crick base pairing.
Quantitative Data Summary
The following tables summarize the expected quantitative improvements observed in LNA-U modified oligonucleotides compared to their standard DNA counterparts.
| Performance Metric | Standard DNA Oligonucleotide (Control) | LNA-U Modified Oligonucleotide | Rationale for Performance Difference |
| Synthesis Coupling Efficiency | ~98-99% | >99% | While sterically hindered, optimized synthesis cycles with longer coupling times for LNA phosphoramidites lead to very high incorporation efficiencies. |
| Purity (Post-Synthesis, Pre-Purification) | 50-70% (for a 20-mer) | 60-80% (for a 20-mer) | Higher coupling efficiency results in a greater proportion of full-length product. |
| Thermal Stability (Melting Temperature, Tm) | Sequence Dependent | Increase of +2 to +8°C per LNA-U modification | The locked conformation of the LNA-U monomer pre-organizes the oligonucleotide backbone for hybridization, leading to a more stable duplex.[1] |
| Nuclease Resistance | Low (rapid degradation) | High | The 2'-O, 4'-C methylene (B1212753) bridge sterically hinders the approach of nucleases, significantly increasing the oligonucleotide's half-life in biological fluids.[2][3] |
| Binding Affinity (to complementary RNA) | Standard | Significantly Increased | The A-form geometry induced by LNA enhances binding to RNA targets, resulting in a lower dissociation constant (Kd).[1][4][5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of LNA-U modified oligonucleotides are provided below.
Oligonucleotide Synthesis
Protocol: Solid-Phase Phosphoramidite Synthesis
Oligonucleotides incorporating DMTr-LNA-U-3'-CED-Phosphoramidite are synthesized using an automated DNA/RNA synthesizer.[2] The synthesis cycle consists of four main steps:
-
De-blocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMTr) protecting group from the solid support-bound nucleoside using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the DMTr-LNA-U-3'-CED-Phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 5-15 minutes) is typically employed for LNA phosphoramidites to ensure high efficiency.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine and water).
This cycle is repeated for each monomer in the desired sequence. Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using an appropriate base (e.g., aqueous ammonia).
Purification
Protocol: Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC)
AEX-HPLC is a highly effective method for purifying LNA-containing oligonucleotides due to the charged phosphate backbone.[6][1]
-
Column: A weak or strong anion-exchange column.
-
Mobile Phase A: Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.5).
-
Mobile Phase B: High ionic strength buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5).
-
Gradient: A linear gradient from low to high concentration of Mobile Phase B is used to elute the oligonucleotides. The full-length product will elute at a specific salt concentration, separated from shorter failure sequences.
-
Detection: UV absorbance at 260 nm.
-
Desalting: The collected fractions containing the purified oligonucleotide are desalted using a suitable method like size-exclusion chromatography or ethanol (B145695) precipitation.
Characterization
Protocol 3a: Mass Spectrometry
Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF is used to verify the molecular weight of the synthesized oligonucleotide, confirming its identity and the successful incorporation of LNA-U monomers.[7][8][9]
-
Matrix Preparation: A solution of a suitable matrix (e.g., 3-hydroxypicolinic acid) is prepared.
-
Sample Preparation: A small aliquot of the purified oligonucleotide is mixed with the matrix solution.
-
Spotting: The mixture is spotted onto a MALDI target plate and allowed to crystallize.
-
Analysis: The plate is inserted into the MALDI-TOF mass spectrometer. The sample is irradiated with a laser, causing desorption and ionization. The time of flight of the ions to the detector is measured, which is proportional to their mass-to-charge ratio. The resulting spectrum will show a peak corresponding to the molecular weight of the full-length LNA-U modified oligonucleotide.
Protocol 3b: Thermal Denaturation Assay
Method: UV-Vis Spectrophotometry
This assay is performed to determine the melting temperature (Tm) of the LNA-U oligonucleotide when hybridized to its complementary DNA or RNA strand.
-
Sample Preparation: The LNA-U oligonucleotide and its complementary strand are annealed by heating to 95°C for 5 minutes and then slowly cooling to room temperature in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Measurement: The absorbance of the duplex solution at 260 nm is monitored as the temperature is increased from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute) in a UV-Vis spectrophotometer equipped with a thermal controller.
-
Data Analysis: The Tm is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is typically the peak of the first derivative of the melting curve.
Protocol 3c: Nuclease Resistance Assay
Method: Gel Electrophoresis-Based Degradation Assay
This assay assesses the stability of the LNA-U oligonucleotide in the presence of nucleases.
-
Incubation: The LNA-U oligonucleotide and a control DNA oligonucleotide are incubated with a nuclease (e.g., snake venom phosphodiesterase or fetal bovine serum) at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: The reaction is stopped at each time point by adding a quenching buffer (e.g., containing EDTA).
-
Analysis: The samples from each time point are run on a denaturing polyacrylamide gel.
-
Visualization: The gel is stained with a fluorescent dye (e.g., SYBR Gold) and visualized. The intensity of the band corresponding to the full-length oligonucleotide is quantified at each time point to determine the rate of degradation. The half-life of the oligonucleotide can then be calculated.
Visualizations
The following diagrams illustrate the key chemical structures and experimental workflows involved in the characterization of LNA-U modified oligonucleotides.
References
- 1. Method of Oligonucleotide Purification [biosyn.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. idtdna.com [idtdna.com]
- 6. researchgate.net [researchgate.net]
- 7. Reliable method for predicting the binding affinity of RNA-small molecule interactions using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metabion.com [metabion.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of DMTr-LNA-U-3-CED-Phosphoramidite
For Immediate Release
To ensure the safety of laboratory personnel and the protection of our environment, this document provides essential guidance on the proper disposal procedures for DMTr-LNA-U-3-CED-Phosphoramidite. Adherence to these protocols is critical for researchers, scientists, and drug development professionals handling this chemical.
Immediate Safety and Handling Precautions
DMTr-LNA-U-3-CED-Phosphoramidite is a sensitive chemical that requires careful handling in a controlled environment. Before working with this compound, ensure you are familiar with the following safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling phosphoramidites. This includes, but is not limited to:
-
Safety goggles or glasses compliant with OSHA or EU standards.[1]
-
Chemical-resistant gloves (nitrile or neoprene).[1]
-
A laboratory coat.
-
In case of dust formation, a NIOSH-approved dust mask is recommended.
Handling and Storage:
-
Handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Prevent inhalation and ingestion.[3]
-
Store in a cool, dry place, typically at -20°C, and protect from moisture.[4]
-
Keep containers tightly sealed when not in use.[1]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Minor Spills: For small liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2][3] For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[3]
-
Decontamination: Wipe the spill area with a damp cloth.[3] Dispose of the cloth and any contaminated absorbent material as hazardous waste.[2][3]
-
Large Spills: In case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Step-by-Step Disposal Protocol
The primary method for the safe disposal of phosphoramidite (B1245037) waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with all federal, state, and local regulations.[2][3]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused or expired DMTr-LNA-U-3-CED-Phosphoramidite powder in a designated, properly labeled hazardous waste container.[3]
-
Liquid Waste: Collect solutions containing the phosphoramidite in a separate, labeled container for liquid hazardous waste. If the solvent is chlorinated, it must be disposed of in a designated chlorinated solvent waste container.[5]
-
Contaminated Materials: Any materials that have come into contact with the phosphoramidite, such as gloves, absorbent pads, and weighing papers, should be collected in a separate, clearly labeled container for solid hazardous waste.[3]
-
Empty Containers: Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste.[6] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
Step 2: Deactivation of Phosphoramidite Waste (Hydrolysis)
This protocol is intended for the deactivation of small quantities of expired or unused solid phosphoramidite waste or residues.
| Parameter | Specification | Rationale |
| Deactivating Agent | 5% Aqueous Sodium Bicarbonate (NaHCO₃) | A weak base facilitates hydrolysis and neutralizes any acidic byproducts.[2] |
| Solvent for Dissolution | Anhydrous Acetonitrile (B52724) (ACN) | Controls the initiation of the hydrolysis reaction.[2] |
| Ratio of Waste to Quenching Solution | Approximately 1:10 (v/v) | A significant excess of the aqueous quenching solution ensures the complete reaction.[2] |
| Reaction Time | ≥ 24 hours | An extended reaction time is recommended to ensure the complete degradation of the phosphoramidite.[2] |
| Reaction Temperature | Room Temperature | The hydrolysis can be effectively carried out at ambient laboratory temperatures.[2] |
Experimental Protocol for Deactivation:
-
Preparation: Perform all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.[2]
-
Dissolution: For solid waste, carefully dissolve the DMTr-LNA-U-3-CED-Phosphoramidite in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[2]
-
Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate.[2]
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.[2]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[2]
Step 3: Final Disposal
-
All waste containers must be clearly and accurately labeled with their contents.
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor for pickup and final disposal.[2]
-
It is unlawful to dispose of hazardous waste by dumping it into the trash, onto the land, or pouring it down the sink or into a storm drain.[7]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of DMTr-LNA-U-3-CED-Phosphoramidite waste.
References
- 1. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]
- 5. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Operational Guide for Handling DMTr-LNA-U-3-CED-Phosphoramidite
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling specialized chemical reagents. This guide provides critical safety and logistical information for the handling of DMTr-LNA-U-3-CED-Phosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is crucial for mitigating risks and ensuring the well-being of laboratory personnel.
DMTr-LNA-U-3-CED-Phosphoramidite is a hazardous substance that requires careful handling. It can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1]. Therefore, all handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1].
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when working with this compound[1][2]. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[2][3]. |
| Face Shield | Recommended when there is a risk of splashing[2]. | |
| Skin Protection | Chemical-Resistant Gloves | Handle with impermeable gloves, such as nitrile. Gloves must be inspected before use and disposed of properly after handling the chemical[2][3]. |
| Laboratory Coat | A lab coat must be worn to protect the body[2][3]. | |
| Protective Clothing | Body protection should be selected based on the concentration and amount of the hazardous substance being used[3]. | |
| Respiratory Protection | NIOSH-approved Respirator | An N95 or P1 type dust mask should be used if ventilation is inadequate or if dust is generated[2][3]. |
| Self-contained Breathing Apparatus (SCBA) | Necessary in the event of a major spill or fire[2]. |
Experimental Protocol: Safe Handling and Disposal
Storage and Preparation: Phosphoramidites are sensitive to moisture and oxidation. They should be stored at -20°C under an inert atmosphere[4][5]. Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation of moisture into the vial. Most phosphoramidites are soluble in anhydrous acetonitrile[6]. Ensure the solvent contains less than 30 ppm of water[6].
Handling Procedure:
-
Preparation : All manipulations should be performed within a certified chemical fume hood[1].
-
Dissolution : Carefully dissolve the solid DMTr-LNA-U-3-CED-Phosphoramidite in the appropriate volume of anhydrous acetonitrile (B52724) to achieve the desired concentration, typically between 0.05 M and 0.1 M[6].
-
Transfer : Use clean, dry syringes and needles to handle the phosphoramidite (B1245037) solution.
Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand. Collect the absorbed material in a sealed container for disposal. The affected area should be decontaminated with alcohol[1].
Disposal Plan: Unused or waste phosphoramidite must be deactivated before disposal. The reactive phosphoramidite can be hydrolyzed to a less reactive H-phosphonate species[1].
-
Quenching/Hydrolysis : Slowly add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate while stirring[1].
-
Reaction Time : Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis[1].
-
Waste Collection : Transfer the resulting aqueous mixture to a clearly labeled hazardous waste container designated for aqueous chemical waste[1].
-
Final Disposal : The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor[1]. Empty containers should be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of phosphoramidites.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 4. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]
- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
